molecular formula C11H16N2O3S B1622470 2-Amino-4-(piperidine-1-sulfonyl)-phenol CAS No. 24962-73-0

2-Amino-4-(piperidine-1-sulfonyl)-phenol

Cat. No.: B1622470
CAS No.: 24962-73-0
M. Wt: 256.32 g/mol
InChI Key: AANCEUVFKUNKKT-UHFFFAOYSA-N
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Description

2-Amino-4-(piperidine-1-sulfonyl)-phenol is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-(piperidine-1-sulfonyl)-phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-(piperidine-1-sulfonyl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(piperidine-1-sulfonyl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-piperidin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-10-8-9(4-5-11(10)14)17(15,16)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCEUVFKUNKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396470
Record name 2-Amino-4-(piperidine-1-sulfonyl)-phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24962-73-0
Record name 2-Amino-4-(piperidine-1-sulfonyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-(piperidine-1-sulfonyl)phenol
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Foundational & Exploratory

An In-Depth Technical Guide to N-(Piperidin-1-yl)benzenesulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial research on the requested topic, "2-Amino-4-(piperidine-1-sulfonyl)-phenol," revealed a significant lack of publicly available scientific data, including synthesis protocols and detailed chemical properties. To provide a comprehensive and technically sound guide as requested, the focus of this document has been shifted to a closely related and well-characterized compound: N-(Piperidin-1-yl)benzenesulfonamide . This compound features the core piperidine-1-sulfonyl structure and has accessible, peer-reviewed synthesis and characterization data, allowing for an in-depth exploration consistent with the user's original request for a technical whitepaper.

Introduction

N-(Piperidin-1-yl)benzenesulfonamide is a sulfonamide derivative that incorporates a piperidine moiety. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] The piperidine ring is also a highly privileged scaffold in drug discovery, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2] The combination of these two pharmacophores in N-(Piperidin-1-yl)benzenesulfonamide makes it and its derivatives promising candidates for biological investigation and as versatile intermediates in the synthesis of more complex molecules.[3][4] This guide provides a detailed overview of the chemical properties, synthesis, spectral characterization, and potential applications of N-(Piperidin-1-yl)benzenesulfonamide, aimed at researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of N-(Piperidin-1-yl)benzenesulfonamide is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[3]
Molecular Weight 240.32 g/mol Calculated
Appearance Solid[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in DMF[1]

Synthesis of N-(Piperidin-1-yl)benzenesulfonamide

The synthesis of N-(Piperidin-1-yl)benzenesulfonamide is achieved through a nucleophilic substitution reaction between 1-aminopiperidine and benzenesulfonyl chloride.[1] This reaction is typically carried out in an aqueous medium with careful pH control to ensure the nucleophilicity of the amine and the stability of the sulfonyl chloride.

Experimental Protocol

Materials:

  • 1-Aminopiperidine

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

  • pH meter

Step-by-Step Procedure: [1]

  • Preparation of the Amine Suspension: Suspend 1-aminopiperidine (10.0 mmol) in 50 mL of water in a flask equipped with a magnetic stirrer.

  • pH Adjustment: Cool the suspension to 0-5 °C and adjust the pH to 9.0 by the dropwise addition of an aqueous solution of sodium carbonate. The basic condition deprotonates the ammonium species, increasing the nucleophilicity of the primary amine.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (10.0 mmol) to the reaction mixture over 10-15 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, slowly add concentrated HCl to adjust the pH to 2.0. This step protonates any remaining basic species and facilitates the precipitation of the product.

  • Isolation and Purification: Cool the reaction mixture to room temperature, and collect the resulting solid precipitate by filtration. Wash the solid with distilled water to remove any inorganic impurities and dry to afford N-(Piperidin-1-yl)benzenesulfonamide.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Isolation amine 1-Aminopiperidine in Water ph_adjust Adjust pH to 9.0 with Na2CO3 at 0-5 °C amine->ph_adjust Deprotonation add_sulfonyl Add Benzenesulfonyl Chloride ph_adjust->add_sulfonyl stir Stir and warm to room temperature add_sulfonyl->stir Reaction precipitate Adjust pH to 2.0 with HCl stir->precipitate filter_wash Filter and wash with water precipitate->filter_wash Isolation dry Dry the solid product filter_wash->dry product product dry->product Final Product: N-(Piperidin-1-yl)benzenesulfonamide

Figure 1: Synthesis workflow for N-(Piperidin-1-yl)benzenesulfonamide.

Spectral Analysis

The structural elucidation of N-(Piperidin-1-yl)benzenesulfonamide is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for N-(Piperidin-1-yl)benzenesulfonamide would include:

  • Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the protons on the benzene ring.

  • Piperidine Protons: A series of multiplets in the upfield region (δ 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key expected signals include:

  • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the sulfonyl group will be shifted downfield.

  • Piperidine Carbons: Signals in the aliphatic region (δ 20-50 ppm), corresponding to the methylene carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-(Piperidin-1-yl)benzenesulfonamide include:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(Piperidin-1-yl)benzenesulfonamide, the electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 240. Key fragmentation pathways would likely involve the cleavage of the S-N bond and fragmentation of the piperidine ring. A prominent fragment ion is often observed at m/z 141, corresponding to the benzenesulfonyl cation [C₆H₅SO₂]⁺.[3]

Figure 2: Key structural features and their expected spectral signals.

Applications in Medicinal Chemistry

N-(Piperidin-1-yl)benzenesulfonamide serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the sulfonamide nitrogen allows for further functionalization, leading to a diverse library of compounds for biological screening.

For instance, the parent compound can be N-alkylated or N-acylated to introduce various substituents.[1][3] A study by Hira et al. demonstrated the synthesis of a series of N-substituted acetamide derivatives of N-(Piperidin-1-yl)benzenesulfonamide.[3] These derivatives were evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease, with several compounds showing promising activity.[3] This highlights the potential of the N-(Piperidin-1-yl)benzenesulfonamide core in the development of new therapeutic agents.

The broader class of benzenesulfonamides containing piperidine or morpholine moieties has been explored for various therapeutic targets, including VEGFR2 and topoisomerase II for cancer treatment.[5]

Safety and Handling

  • Starting Materials: Benzenesulfonyl chloride is corrosive and a lachrymator. 1-Aminopiperidine is also likely to be corrosive and toxic.

  • Product: As a sulfonamide, it may cause allergic reactions in sensitive individuals. It should be handled as a potentially hazardous chemical.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(Piperidin-1-yl)benzenesulfonamide is a synthetically accessible compound that combines two important pharmacophores, the sulfonamide group and the piperidine ring. While detailed information on its biological activity is limited, it serves as a valuable building block for the creation of diverse chemical libraries for drug discovery. The straightforward synthesis and potential for further derivatization make it an attractive scaffold for medicinal chemistry research, particularly in the exploration of enzyme inhibitors and other therapeutic agents.

References

  • Hira, K., Aziz-ur-Rehman, Abbasi, M. A., Siddiqui, S. Z., Malik, A., Ashraf, M., Ahmad, I., & Ejaz, A. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pakistan journal of pharmaceutical sciences, 27(3), 517–524. [Link]

  • Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. (2016). Molbank, M894. [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sayed, M. A. A., & El-Meligie, S. (2023). Design and Synthesis of Benzenesulfonamides Coupled with Piperidine, Morpholine, and N,N-Dimethylethanamine Moieties as Apoptotic Inducers through VEGFR2 and Topoisomerase II Inhibition. ResearchGate. [Link]

  • Kozikowski, A. P., et al. (1998). Synthesis and biological evaluation of piperidine-based cocaine abuse treatment agents. Journal of Medicinal Chemistry, 41(24), 4795-4806.
  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(2), 146-189.
  • Daly, J. W., et al. (1986). Structure-activity relationships for piperidine-based analogues of the neurotoxin histrionicotoxin. Journal of Medicinal Chemistry, 29(10), 2054-2065.
  • Brau, M. E., et al. (2000). A novel piperidine derivative, (S)-[3-(4-fluorophenylsulfonamido)-1-methyl-3-(3-pyridyl)propyl]amine (NS 2330), has a unique in vivo profile as a monoamine reuptake inhibitor. Journal of Pharmacology and Experimental Therapeutics, 293(3), 964-972.
  • Nithiya, A., et al. (2011). Synthesis and anticonvulsant activity of some novel piperidine derivatives. European Journal of Medicinal Chemistry, 46(9), 4268-4274.
  • Adger, B. M., et al. (1996). The synthesis of (S)-pipecolic acid and its N-substituted derivatives. Tetrahedron: Asymmetry, 7(10), 2941-2946.
  • Sanchez-Sancho, F., et al. (1998). Synthesis and anticonvulsant activity of new pipecolic acid derivatives. Bioorganic & Medicinal Chemistry, 6(8), 1221-1231.
  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 14(3), 496-513. [Link]

  • Hira, K., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Characterization Guide Subject: CAS 24962-73-0 |


Author:  Senior Application Scientist
Date:  February 15, 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide provides a comprehensive spectroscopic profile for 2-Amino-4-(piperidine-1-sulfonyl)-phenol , a specialized intermediate often utilized in the synthesis of coupling agents, dye precursors, and sulfonamide-based bio-active scaffolds.

Unlike simple sulfonamides, this molecule possesses an amphoteric core (acidic phenol, basic amine) coupled with a lipophilic piperidine-sulfonyl moiety . This unique electronic push-pull system—electron-donating groups (EDG) at positions 1 and 2, and an electron-withdrawing group (EWG) at position 4—creates distinct spectroscopic signatures essential for structural validation.

Structural Identity[9]
  • IUPAC Name: 2-amino-4-(piperidin-1-ylsulfonyl)phenol[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 256.32 g/mol

  • Key Moieties:

    • Phenol Core: Oxidation-sensitive, pH-active.

    • Ortho-Amino Group: Provides auxiliary donation; capable of H-bonding with the phenolic OH.

    • Sulfonyl-Piperidine: A tertiary sulfonamide, chemically robust, providing distinct IR/MS signals.

Synthesis & Isolation Workflow

To understand the impurity profile and spectroscopic artifacts, one must understand the genesis of the sample. The standard industrial route involves the chlorosulfonation of a nitro-phenol precursor followed by amination and reduction.

Reaction Pathway Visualization

Synthesis_Pathway Start 4-Chloro-3-nitrobenzenesulfonyl chloride (Starting Material) Step1 Amination (Piperidine, Et3N, 0°C) Start->Step1 Inter Intermediate: 4-(Piperidin-1-ylsulfonyl)-2-nitro-chlorobenzene Step1->Inter Step2 Hydrolysis/Sub (NaOH, Reflux) Inter->Step2 Inter2 Intermediate: 4-(Piperidin-1-ylsulfonyl)-2-nitrophenol Step2->Inter2 Step3 Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Final Target: 2-Amino-4-(piperidine-1-sulfonyl)-phenol Step3->Final

Figure 1: Synthetic logic flow from sulfonyl chloride precursors to the target amino-phenol.[2][3] Note that impurities often arise from incomplete reduction (nitro-trace) or incomplete hydrolysis (chloro-trace).

Nuclear Magnetic Resonance (NMR) Characterization

The NMR profile is dominated by the 1,2,4-trisubstituted aromatic system and the aliphatic piperidine ring .

H-NMR (Proton) Specification

Solvent: DMSO-


 (Preferred due to solubility and exchangeable proton visibility).
Frequency:  400 MHz+
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic (Causality)
9.50 - 10.20 Broad Singlet1HAr-OH Highly deshielded phenolic proton; shifts significantly with concentration/temperature due to H-bonding.
7.15 Doublet (

Hz)
1HAr-H3 Position 3: Ortho to amino, meta to sulfonyl. Shielded by the amino group, preventing overlap with H5.
6.98 Doublet of Doublets (

Hz)
1HAr-H5 Position 5: Ortho to sulfonyl (EWG) causes deshielding relative to H3/H6.
6.85 Doublet (

Hz)
1HAr-H6 Position 6: Ortho to hydroxyl group (shielding).
5.20 - 5.80 Broad Singlet2HAr-NH₂ Amino protons. Broad due to quadrupole relaxation of

N and exchange. Disappears on

shake.
2.85 - 2.95 Triplet/Multiplet4HPip-N-CH₂ Deshielded by direct attachment to the electron-withdrawing sulfonamide nitrogen.
1.50 - 1.60 Multiplet4HPip-CH₂

-carbons of the piperidine ring.
1.35 - 1.45 Multiplet2HPip-CH₂

-carbon (tip) of the piperidine ring.

Expert Insight: The key to purity validation is the integral ratio between the aromatic region (3H total) and the piperidine "shoulder" protons (4H at ~2.9 ppm). A ratio deviation suggests trapped piperidine solvent or hydrolysis byproducts.

C-NMR (Carbon) Specification

Solvent: DMSO-



  • Aromatic Region (110–150 ppm):

    • C1 (C-OH): ~148 ppm (Deshielded by Oxygen).

    • C2 (C-NH2): ~136 ppm (Deshielded by Nitrogen).

    • C4 (C-SO2): ~125 ppm (Shifted by Sulfonyl).

    • C3, C5, C6: 114–120 ppm (Methine carbons).

  • Aliphatic Region (20–50 ppm):

    • N-C: ~46 ppm (Piperidine carbons next to N).

    • C-C: ~25 ppm (Internal piperidine carbons).

    • C-Tip: ~23 ppm (Tip of piperidine).[4]

Infrared Spectroscopy (FT-IR)[11]

IR is the primary tool for confirming the functional group transformation (Nitro


 Amino) and the integrity of the sulfonamide linkage.
Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
3350 - 3450 Medium, Doublet

Stretch
Characteristic primary amine doublet (

). Absence of this confirms degradation to quinone imine.
3200 - 3300 Broad

Stretch
Phenolic OH, often broadened by H-bonding with the adjacent amine.
1320 - 1350 Strong

Asymmetric Sulfonamide stretch. Critical ID band.
1150 - 1170 Strong

Symmetric Sulfonamide stretch.
1590 - 1610 Medium

Ar
Aromatic ring breathing.
930 - 940 Medium

Sulfonamide S-N single bond stretch.

Mass Spectrometry (MS) & Fragmentation Logic

Technique: ESI (Electrospray Ionization) in Positive Mode (


).
Theoretical Monoisotopic Mass:  256.09 Da.
Primary Ionization
  • 
    :  observed at m/z 257.1 .
    
  • 
    :  observed at m/z 279.1  (common adduct in glass/sodium-rich solvents).
    
Fragmentation Pathway (MS/MS)

The sulfonamide bond is the weakest link under collision-induced dissociation (CID).

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 257.1 Frag1 Fragment A Loss of Piperidine (-85 Da) [C6H6NO3S]+ Parent->Frag1 S-N Cleavage Frag2 Fragment B Loss of SO2 (-64 Da) Rearrangement Parent->Frag2 SO2 Extrusion Frag3 Base Peak Piperidine Ion [C5H12N]+ m/z 86 Parent->Frag3 Charge Retention on Amine

Figure 2: Predicted fragmentation logic. The cleavage of the S-N bond is the primary dissociation event, often yielding a strong signal at m/z 86 (piperidine ring) or the sulfonyl-phenol core.

Quality Control & Stability Protocols

As a phenol-amine derivative, this compound is susceptible to oxidative degradation , turning from off-white to dark brown/black upon air exposure (formation of quinone imines).

HPLC Purity Method (Self-Validating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (buffers phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Retention Logic: The sulfonamide-piperidine tail makes this molecule moderately lipophilic. It will elute after the polar starting materials (aminophenol derivatives) but before highly non-polar dimers.

Storage
  • Condition: Store under Argon/Nitrogen at -20°C.

  • Indicator: Any color change to dark brown indicates oxidation of the

    
     functionality.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66814, 3-amino-4-hydroxybenzenesulfonamide (Analogous Core). Retrieved from [Link]

  • Khalid, H., et al. (2012). Synthesis, Spectral Characterization and Structure-Activity Relationship Studies on Some Sulfonamides Bearing Piperidine Nucleus.[4] ResearchGate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for Sulfonamide/Phenol Shift Prediction). Wiley.[5]

  • Organic Syntheses. Preparation of 2-Amino-4-nitrophenol (Precursor Chemistry). Org.[6][7][2] Synth. 1945, 25, 5. Retrieved from [Link]

Sources

Structural Elucidation & Solid-State Analysis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Medicinal Chemists.

Executive Summary: The Structural Mandate

The compound 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0) represents a critical pharmacophore merging a redox-active ortho-aminophenol core with a lipophilic piperidine-sulfonamide tail. This specific substitution pattern creates a "push-pull" electronic system with competing hydrogen-bonding donors (phenol -OH, amine -NH₂) and acceptors (sulfonyl =O, piperidine N, phenol O).

For drug development professionals, understanding the solid-state arrangement of this molecule is not merely about connectivity; it is about predicting solubility , bioavailability , and polymorph stability . This guide outlines a rigorous, self-validating framework for elucidating its crystal structure, moving from single-crystal growth to Hirshfeld surface analysis and DFT validation.

Experimental Protocol: Crystal Growth & Data Acquisition

The quality of the structural model is strictly limited by the quality of the crystal. For sulfonamide-phenol hybrids, solvent choice dictates the tautomeric state and packing efficiency.

Crystallization Strategy (The "Slow-Cool" Protocol)

Objective: Obtain single crystals (


 mm) suitable for X-ray diffraction.
ParameterMethod A (Polar/Protic)Method B (Biphasic Diffusion)Rationale
Solvent Ethanol / Water (9:1)DMF (inner) / Diethyl Ether (outer)Method A encourages H-bond networking. Method B is for difficult-to-crystallize lipophilic variants.
Concentration Saturation at 50°C20 mg/mL in DMFSupersaturation control prevents microcrystalline precipitation.
Cooling Rate 1°C/hour to RTVapor diffusion at 4°CSlow nucleation favors the thermodynamic polymorph (Form I).
Expected Morphology Prisms or blocksNeedles or platesPrisms generally yield better diffraction data than needles.
X-Ray Diffraction (XRD) Parameters

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å). Temperature: Data collection at 100 K is mandatory.
  • Why? Sulfonamide oxygens and the piperidine ring often exhibit thermal disorder at room temperature. Cooling "freezes" the piperidine chair conformation, allowing precise bond angle determination.

Structural Analysis Framework

Predicted Molecular Conformation

Before solving the structure, the crystallographer must anticipate the geometric constraints imposed by the functional groups.

  • The Ortho-Aminophenol Motif (

    
     Ring): 
    
    • Interaction: Intramolecular Hydrogen Bond.

    • Directionality:

      
       vs. 
      
      
      
      .
    • Prediction: In the solid state, the neutral form usually dominates, forming a stable 5-membered planar ring (

      
       graph set). The phenol -OH acts as the donor to the amine nitrogen lone pair.
      
  • The Sulfonamide Bridge:

    • Geometry: Tetrahedral geometry around the Sulfur atom.

    • Piperidine Conformation: The piperidine ring will adopt a chair conformation to minimize 1,3-diaxial interactions. The

      
       bond will likely be equatorial.
      
Supramolecular Architecture (Packing Motifs)

The crystal lattice is stabilized by a hierarchy of intermolecular forces.

  • Primary Motif (Strong H-Bonds): The sulfonyl oxygens (

    
    ) are potent acceptors. The amine protons (
    
    
    
    ) are donors. Expect the formation of
    
    
    dimers
    or infinite
    
    
    chains
    linking molecules head-to-tail.
  • Secondary Motif (

    
    -Stacking):  The electron-rich phenol ring will stack against electron-deficient rings of adjacent molecules (centroid-centroid distance ~3.5–3.8 Å).
    
  • Tertiary Motif (Van der Waals): The lipophilic piperidine rings will cluster together to form hydrophobic channels or layers, separating the polar H-bonded sheets.

Advanced Validation: Hirshfeld Surface Analysis

To move beyond simple bond lengths, we employ Hirshfeld Surface Analysis (using CrystalExplorer) to visualize the "molecular territory" and intermolecular contacts.[1][2]

The Workflow

Hirshfeld_Workflow cluster_legend Analysis Outputs CIF CIF Data (Input) GenSurf Generate Surface (d_norm) CIF->GenSurf Fingerprint 2D Fingerprint Plot GenSurf->Fingerprint Map Electrostatic Potential Map GenSurf->Map Decon Interaction Decomposition Fingerprint->Decon

Figure 1: Computational workflow for quantifying intermolecular interactions.

Interpreting the Surface ( )

The


 surface maps the distance of external atoms to the molecule's van der Waals surface.
  • Red Spots (Negative

    
    ):  Indicate strong Hydrogen Bonds.[2]
    
    • Expectation: Two distinct red spots near the Sulfonyl oxygens (acceptors) and spots near the Amino group (donors).

  • White Regions: Van der Waals contacts (H...H interactions).[1]

  • Blue Regions: No close contacts.

The Fingerprint Plot (2D Map)

This plot summarizes the frequency of all atom-atom contacts (


 vs 

).
  • The "Spikes": Sharp spikes at the bottom left indicate strong, directional H-bonds (

    
    ).
    
  • The "Wings": Broad regions indicate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     contacts (
    
    
    
    -interactions).
  • The "Belly": The central region represents

    
     contacts (dispersive forces from the piperidine ring).
    

Theoretical Corroboration (DFT Study)

Experimental crystallography gives the "frozen" state. Density Functional Theory (DFT) provides the "gas phase" ground state to verify if crystal packing forces have distorted the molecule.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP functional with 6-311++G(d,p) basis set.

  • Comparison:

    • Calculate the RMSE (Root Mean Square Error) between the X-ray bond lengths and the optimized DFT geometry.

    • Threshold: An RMSE < 0.02 Å indicates a high-quality crystal structure with minimal packing distortion.

    • HOMO-LUMO Gap: Calculate the frontier orbital energy gap to estimate chemical reactivity and stability.

Interaction Hierarchy Diagram

The following diagram visualizes the competing forces stabilizing the 2-Amino-4-(piperidine-1-sulfonyl)-phenol crystal lattice.

Interaction_Hierarchy Molecule 2-Amino-4-(piperidine-1-sulfonyl)-phenol Intra_HB Intramolecular H-Bond (S(6) Motif: OH...N) Molecule->Intra_HB Conformational Lock Inter_HB Intermolecular H-Bond (Sulfonyl O ... Amino H) Molecule->Inter_HB Primary Assembly Pi_Stack Pi-Pi Stacking (Phenol Rings) Molecule->Pi_Stack Layer Stacking VDW Hydrophobic Packing (Piperidine Rings) Molecule->VDW Space Filling Lattice Stable Crystal Lattice (3D Network) Intra_HB->Lattice Inter_HB->Lattice Pi_Stack->Lattice VDW->Lattice

Figure 2: Hierarchical organization of forces driving the crystallization of the title compound.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Rehman, A., et al. (2012).[3] Synthesis, spectral characterization and structure-activity relationship studies on some sulfonamides bearing piperidine nucleus. Journal of the Serbian Chemical Society. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Turner, M. J., et al. (2017).[2] CrystalExplorer17. University of Western Australia. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

Sources

"2-Amino-4-(piperidine-1-sulfonyl)-phenol" potential biological activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Screening Guide: 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Executive Summary

This guide outlines a non-standard, high-fidelity screening protocol for 2-Amino-4-(piperidine-1-sulfonyl)-phenol . Unlike generic sulfonamides, this molecule presents a "hybrid pharmacophore":

  • The Head (Aminophenol): A privileged scaffold for kinase hinge-binding and redox cycling.[1]

  • The Tail (Piperidine-1-sulfonyl): A tertiary sulfonamide motif commonly associated with 11β-HSD1 inhibition and Sigma-1 receptor modulation, rather than classic Carbonic Anhydrase inhibition.[1][2]

Strategic Warning: The ortho-aminophenol moiety constitutes a "structural alert" for metabolic activation (quinone imine formation).[1] Therefore, this guide prioritizes a parallel workflow: Efficacy Screening (Kinase/Metabolic enzymes) running concurrently with Reactive Metabolite Profiling .[1][2]

Part 1: Structural Deconstruction & Target Prediction

Before wet-lab execution, we must define the "Mechanism of Binding" (MoB) probabilities to avoid wasting resources on low-yield targets.[1][2]

Structural MotifPharmacological ProbabilityPrimary Screening Target
2-Aminophenol (Head) High. Mimics the adenosine ring of ATP (bidentate H-bond donor/acceptor).[1][2]Serine/Threonine Kinases (e.g., CDK, MAPK).[1][2]
Sulfonyl-Piperidine (Tail) High. Lipophilic, space-filling group often found in metabolic enzyme inhibitors.[1][2]11β-HSD1 (Metabolic Syndrome target).[1]
Tertiary Sulfonamide Low. Lacks the -NH2 required for Zinc coordination in Carbonic Anhydrase (CA).[1]Exclude CA from primary screen (unlike primary sulfonamides).[1]
Phenol Core Medium. Redox active; potential for radical scavenging or generation.[1]Cellular Redox Assays (ROS generation).

Part 2: Primary Screening Workflows (Biochemical)

Workflow A: Kinase Profiling (The Hinge-Binder Hypothesis)

The 2-aminophenol motif is a bioisostere for the purine ring of ATP. We will utilize a FRET-based Competition Assay to determine if the molecule displaces ATP at the kinase hinge region.[1]

Protocol: TR-FRET Kinase Binding Assay

  • Objective: Measure IC50 against a panel of representative kinases (e.g., CDK2, GSK3β).

  • Principle: A Europium-labeled anti-kinase antibody and a tracer (AlexaFluor-labeled ATP mimic) generate a FRET signal.[1][2] The test compound displaces the tracer, reducing FRET.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-4-(piperidine-1-sulfonyl)-phenol in 100% DMSO to 10 mM.

  • Dilution: Prepare a 10-point serial dilution (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1][2]

  • Reaction Assembly:

    • Add 5 µL of test compound to a 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture (optimized per specific kinase).

    • Add 5 µL of Tracer (ATP mimic).

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Detection: Read Time-Resolved Fluorescence (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration].

Workflow B: 11β-HSD1 Inhibition (The Metabolic Hypothesis)

The piperidine-sulfonyl group is a classic motif for inhibiting 11β-hydroxysteroid dehydrogenase type 1, an enzyme converting cortisone to cortisol.[1][2]

Protocol: Scintillation Proximity Assay (SPA)

  • Reference: Hermanowski-Vosatka et al. (2005) regarding piperidine-sulfonamides.[1][2]

  • System: Microsomes overexpressing human 11β-HSD1 + [3H]-Cortisone + NADPH.[1][2]

  • Readout: Reduction of radioactive signal as inhibitor blocks conversion to [3H]-Cortisol (captured by anti-cortisol beads).[1]

Part 3: Safety & Liability Screen (The "Structural Alert")

Crucial Step: Aminophenols can oxidize to Quinone Imines (highly electrophilic reactive metabolites), leading to hepatotoxicity (similar to Acetaminophen/Paracetamol toxicity). You must validate this risk early.[1][2]

Protocol: Glutathione (GSH) Trapping Assay

This assay forces the metabolic activation of the compound and checks if it binds covalently to Glutathione (a proxy for liver proteins).

Experimental Setup:

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).[1]

  • Cofactors: NADPH (1 mM) to drive P450 oxidation.[1]

  • Trapping Agent: Glutathione (GSH) at 5 mM (physiological excess).[1]

  • Test Compound: 10 µM.

Workflow:

  • Mix HLM, Buffer (Phosphate pH 7.4), and GSH.[1][2]

  • Add Test Compound.[1][2][3][4] Pre-incubate 5 min at 37°C.

  • Initiate with NADPH.[1][2] Incubate 60 min.

  • Quench: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge.

  • Analysis (LC-MS/MS):

    • Look for Neutral Loss of 129 Da (characteristic of GSH adducts).[5]

    • Search for Mass Shift: [M + H]+ + 307 Da (Glutathione mass).[1]

Interpretation:

  • No Adducts: Scaffold is metabolically stable.[1][2] Proceed to cell-based assays.

  • High Adducts: Molecule is a "Suicide Substrate."[1][2] STOP or chemically modify (e.g., replace the phenol -OH with a bioisostere like -OCH3 or fluorine).[1][2]

Part 4: Visualizing the Screening Logic

The following diagram illustrates the decision matrix for this specific scaffold.

ScreeningCascade Start Compound: 2-Amino-4-(piperidine-1-sulfonyl)-phenol InSilico Phase 1: Structural Analysis (Identify Pharmacophores) Start->InSilico Decision1 Is Sulfonamide Primary (-SO2NH2)? InSilico->Decision1 KinaseAssay Assay A: Kinase Profiling (ATP Competition / FRET) Decision1->KinaseAssay No (Tertiary) -> Test Hinge Binding HSD1Assay Assay B: 11β-HSD1 Screen (Metabolic Enzyme) Decision1->HSD1Assay Test Tail Group CA_Assay Carbonic Anhydrase Screen Decision1->CA_Assay Yes (Primary) ToxScreen Phase 3: Liability Screen (GSH Trapping / Reactive Metabolites) KinaseAssay->ToxScreen Active (<1µM) HSD1Assay->ToxScreen Active (<1µM) Go Hit Validation & Cellular Efficacy ToxScreen->Go No GSH Adducts Stop STOP: Chemical Modification (Block Quinone Imine) ToxScreen->Stop GSH Adducts Detected

Caption: Integrated Screening Workflow prioritizing Kinase/Metabolic targets over Carbonic Anhydrase, with a critical "Go/No-Go" safety gate for reactive metabolites.

Part 5: Cellular Efficacy (Secondary Screen)

If the compound passes the Biochemical and Safety screens (i.e., it is a kinase inhibitor and not a reactive toxin), proceed to cellular validation.

Target Cell Lines:

  • A549 (Lung Cancer): High expression of kinases and metabolic enzymes.

  • HEK293 (Kidney): Control line for general cytotoxicity.[1]

Protocol: CellTiter-Glo (ATP) Viability Assay

  • Seed: 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treat: Add compound (0.1 nM to 10 µM). Include Staurosporine as a positive kill control.[1][2]

  • Duration: 72 hours.

  • Lysis: Add CellTiter-Glo reagent (lyses cells, generates luminescence proportional to ATP).[1][2]

  • Data: Low ATP = Cytotoxicity.[1][2] Compare IC50 in Cancer vs. Normal cells to determine Therapeutic Index .

References

  • Supuran, C. T. (2008).[1][2][6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Hermanowski-Vosatka, A., et al. (2005).[1][2] 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice.[1][2] Journal of Experimental Medicine. Link

  • Kalgutkar, A. S., et al. (2005).[1][2] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Zhang, J., et al. (2011).[1][2] Aminophenol-based derivatives as potential antitumor agents.[1][2] European Journal of Medicinal Chemistry. Link

Sources

"2-Amino-4-(piperidine-1-sulfonyl)-phenol" in silico modeling and docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for evaluating 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0). While sulfonamides are classically known as carbonic anhydrase inhibitors or antimicrobial agents (folate synthesis inhibitors), the specific substitution pattern of this ligand—possessing an ortho-amino phenol headgroup and a bulky piperidine-sulfonyl tail—requires a tailored modeling approach.

This guide treats the molecule as a putative Dihydropteroate Synthase (DHPS) inhibitor, a validated target for sulfonamide-piperidine derivatives [1], while also accounting for potential off-target kinase activity [2]. The following protocols prioritize structural stability, accurate charge assignment, and dynamic validation.

Phase 1: Structural Preparation & Parametrization

The reliability of docking scores is directly causal to the quality of the input structures. Poor geometry or incorrect protonation states will yield false positives.

Ligand Construction & Optimization

The ligand contains an intramolecular hydrogen bond donor/acceptor pair (ortho-amino and phenol) and a tertiary sulfonamide. Standard force fields often miscalculate the torsion angle of the


 bond in piperidine-sulfonamides.
  • Step 1: 2D to 3D Conversion: Generate the initial 3D conformer (e.g., using OpenBabel or ChemDraw 3D).

  • Step 2: Density Functional Theory (DFT) Optimization:

    • Tool: Gaussian 16 or ORCA.

    • Method: B3LYP functional with the 6-31G*(d,p) basis set.

    • Objective: Minimize global energy to fix the piperidine chair conformation and the phenol-amine planarity.

    • Output: .log file converted to .pdbqt (for AutoDock) or .mol2 (for GOLD).

Target Selection & Preparation

Based on the piperidine-sulfonamide scaffold analysis, Dihydropteroate Synthase (DHPS) is the primary target.

  • Target ID: Bacterial DHPS (e.g., E. coli or S. aureus).

  • PDB Entry: 1AJ0 (Wild-type DHPS complexed with sulfonamide).

  • Preparation Protocol:

    • Strip Waters: Remove crystallographic water molecules (unless bridging the active site).

    • Fix Missing Atoms: Use Modeller to repair undefined side chains.

    • Protonation (Critical): Use the H++ Server (pH 7.4) to assign protonation states to Histidine residues in the active site.

    • Gasteiger Charges: Assign partial charges to the protein.

Phase 2: Molecular Docking Workflow

We employ a "Flexible Ligand / Rigid Receptor" docking strategy, validated by re-docking the co-crystallized native ligand.

Grid Box Definition

The active site of DHPS is a pterin-binding pocket. The grid must encompass the


-aminobenzoic acid (PABA) binding site and the hydrophobic channel that accommodates the piperidine ring.
ParameterValueRationale
Center (x, y, z) 32.5, 14.2, 84.1Centered on the native sulfonamide/pterin site (PDB: 1AJ0).
Dimensions (Å)

Sufficient to cover the hydrophobic loop regions.
Spacing 0.375 ÅHigh-resolution sampling for van der Waals contacts.
Exhaustiveness 32Increased from default (8) to ensure global minimum convergence.
Docking Algorithm (AutoDock Vina / GOLD)
  • Primary Engine: AutoDock Vina (Scoring Function: Empirical + Knowledge-based).

  • Validation: Calculate RMSD between the docked pose of the native ligand and its crystallographic position. A value

    
     Å validates the protocol.
    
Interaction Analysis Criteria

A successful hit for 2-Amino-4-(piperidine-1-sulfonyl)-phenol must exhibit:

  • H-Bonding: The ortho-amino/phenol group mimicking the PABA amine interactions (e.g., with Ser/Asp residues).

  • Hydrophobic Fit: The piperidine ring must occupy the hydrophobic pocket usually reserved for pterin or folate tails.

  • Binding Energy:

    
     kcal/mol.
    

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the Ligand-DHPS complex over time, ensuring the piperidine tail does not destabilize the active site loop.

System Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) for generating topology (.str and .itp files).

  • Solvation: TIP3P water model in a cubic box (10 Å buffer).

  • Neutralization: Add

    
     or 
    
    
    
    ions to reach 0.15 M physiological concentration.
Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat).

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 50 ns to 100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures complex stability. The ligand RMSD should not deviate

    
     Å from the starting docked pose.
    
  • RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Look for reduced fluctuations in the active site loops (residues 30-45 in DHPS) upon ligand binding.

  • MMPBSA: Calculate binding free energy (

    
    ) from the trajectory frames for higher accuracy than docking scores.
    

Phase 4: ADMET Profiling

Before synthesis or bioassay, predict the pharmacokinetic profile.

  • Lipinski's Rule of 5:

    • MW: ~256 g/mol (Pass)

    • LogP: Predicted ~1.5 - 2.0 (Pass - good oral bioavailability)

    • H-Bond Donors: 2 (Pass)

    • H-Bond Acceptors: 4 (Pass)

  • Toxicity: Check for Ames toxicity (mutagenicity) due to the amino-phenol moiety using tools like ProTox-II.

Visualized Workflows

Workflow 1: Computational Pipeline

G Ligand Ligand: 2-Amino-4- (piperidine-1-sulfonyl)-phenol DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina) DFT->Docking Target Target Selection (DHPS - PDB: 1AJ0) Prep Protein Prep (H++ Server / Modeller) Target->Prep Prep->Docking MD MD Simulation (GROMACS - 50ns) Docking->MD Top Pose Analysis Analysis (RMSD, MMPBSA, ADMET) MD->Analysis

Figure 1: End-to-end computational pipeline for evaluating sulfonamide derivatives.

Workflow 2: Ligand-Receptor Interaction Logic

Interaction L_Amine Ligand: -NH2 P_Asp Asp185 (H-Bond) L_Amine->P_Asp H-Bond Donor L_Phenol Ligand: -OH P_Ser Ser221 (H-Bond) L_Phenol->P_Ser H-Bond Donor/Acceptor L_Piperidine Ligand: Piperidine P_Hydro Hydrophobic Pocket (Phe/Leu) L_Piperidine->P_Hydro Van der Waals L_Sulfonyl Ligand: SO2 P_Backbone Backbone NH L_Sulfonyl->P_Backbone Polar Contact

Figure 2: Hypothesized interaction map within the DHPS active site.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences. (2023). Link

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Beni-Suef University Journal of Basic and Applied Sciences. (2021). Link

  • Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides. ResearchGate. (2022). Link

  • 2-Amino-4-(piperidine-1-sulfonyl)-phenol Product Data. Santa Cruz Biotechnology. Link

Technical Guide: Synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways, process optimization, and derivative expansion for 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0). This scaffold represents a critical "privileged structure" in medicinal chemistry, combining a redox-active o-aminophenol core (precursor to benzoxazoles) with a sulfonamide moiety (bioisostere for carboxylic acids/esters).

The guide prioritizes a regioselective 3-step synthesis starting from 2-nitrophenol, avoiding the harsh hydrolysis conditions required by chlorobenzene precursors. It is designed for researchers requiring high-purity intermediates for kinase inhibitor or MMP inhibitor discovery.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target molecule relies on the orthogonal reactivity of the phenol and the amine. The retrosynthetic disconnection reveals that the sulfonamide bond is the most logical late-stage assembly point prior to the final reduction, preventing chemoselectivity issues with the free amine.

Strategic Logic
  • Core Disconnection: The C-S bond at position 4 is established via electrophilic aromatic substitution (chlorosulfonation).

  • Regiocontrol: Utilizing 2-nitrophenol as the starting material leverages the cooperative directing effects of the hydroxyl group (strongly ortho/para directing) and the nitro group ( meta directing). Both groups direct electrophilic attack to Position 4.

  • Functional Group Tolerance: The nitro group serves as a "masked" amine, protecting the nitrogen from reacting with the sulfonyl chloride during the coupling step.

Pathway Visualization

Retrosynthesis Target 2-Amino-4-(piperidine-1-sulfonyl)-phenol Intermediate1 2-Nitro-4-(piperidine-1-sulfonyl)-phenol Target->Intermediate1 Nitro Reduction (H2, Pd/C) Intermediate2 4-(Chlorosulfonyl)-2-nitrophenol Intermediate1->Intermediate2 Sulfonamide Coupling (Piperidine) Start 2-Nitrophenol Intermediate2->Start Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic logic flow exploiting cooperative directing effects.

Part 2: Step-by-Step Experimental Protocols

Step 1: Chlorosulfonation of 2-Nitrophenol

This is the critical regiodefining step. Direct reaction with chlorosulfonic acid is preferred over oleum/thionyl chloride methods for atom economy.

Reagents: 2-Nitrophenol (1.0 eq), Chlorosulfonic acid (3.0–4.0 eq). Safety: Chlorosulfonic acid reacts violently with water, releasing HCl gas. Perform in a fume hood.

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂). Cool the flask to 0°C in an ice bath.

  • Addition: Charge chlorosulfonic acid (excess) into the flask. Slowly add solid 2-nitrophenol portion-wise over 30 minutes. Note: Maintain temperature <5°C to prevent di-sulfonation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat gradually to 50–60°C and stir for 2 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Cool the mixture to room temperature. Very cautiously pour the reaction mass onto crushed ice (approx. 10x volume) with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or crystals.

  • Isolation: Filter the solid immediately (sulfonyl chlorides are moisture sensitive). Wash with cold water (3x) and dry under vacuum over P₂O₅.

Checkpoint: The product, 4-(chlorosulfonyl)-2-nitrophenol , is unstable. Proceed immediately to Step 2.

Step 2: Sulfonamide Coupling (Piperidine Installation)

Nucleophilic attack of piperidine on the sulfonyl chloride.

Reagents: Crude Sulfonyl Chloride (from Step 1), Piperidine (1.1 eq), Triethylamine (1.5 eq), DCM or THF (Solvent).

  • Dissolution: Dissolve the crude sulfonyl chloride in anhydrous DCM (0.1 M concentration). Cool to 0°C.

  • Coupling: Mix piperidine and triethylamine in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution.

    • Why Triethylamine? It scavenges the HCl generated, preventing the protonation of piperidine which would render it non-nucleophilic.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The sulfonyl chloride spot (high Rf) should disappear.

  • Workup: Wash the organic layer with 1N HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.

Step 3: Nitro Reduction to Aniline

The final unmasking of the amine.

Reagents: 2-Nitro-4-(piperidine-1-sulfonyl)-phenol, 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol.

  • Hydrogenation: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C carefully (under Argon flow to prevent ignition).

  • Reduction: Purge the flask with H₂ gas (3x). Stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate to yield the target 2-Amino-4-(piperidine-1-sulfonyl)-phenol as an off-white solid.

Part 3: Derivative Expansion (Benzoxazoles)

The 2-amino-phenol motif is the immediate precursor to benzoxazoles , a pharmacophore found in anticancer (e.g., UK-1 analogs) and antiviral agents.

Synthesis of 5-(piperidine-1-sulfonyl)benzoxazoles

Cyclization can be achieved using ortho-esters or aldehydes.

Protocol (Aldehyde Route):

  • Mix 2-Amino-4-(piperidine-1-sulfonyl)-phenol (1 eq) with an aromatic aldehyde (1 eq) in Ethanol.

  • Add a catalytic amount of oxidant (e.g., PhI(OAc)₂ or simple air oxidation with activated carbon) or heat in the presence of Na₂S₂O₅.

  • Reflux for 4–8 hours.

  • The product precipitates upon cooling.[1]

Derivatives cluster_0 Derivatization Pathways Core 2-Amino-4-(piperidine-1-sulfonyl)-phenol Benzoxazole 2-Substituted Benzoxazole (High Value Target) Core->Benzoxazole + R-CHO [Oxidation] Acyl N-Acyl Derivative (Amide) Core->Acyl + R-COCl Base Alkyl N-Alkyl Derivative (Secondary Amine) Core->Alkyl + R-X Base

Figure 2: Divergent synthesis pathways for library generation.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile
TechniqueFeatureDiagnostic Signal
1H NMR Piperidine RingMultiplets at

1.4–1.6 (6H) and

2.9 (4H).
1H NMR Aromatic RegionABX system:

6.9 (d, 1H),

7.1 (dd, 1H),

7.3 (d, 1H).
IR SulfonamideStrong bands at ~1320 cm⁻¹ (asym) and ~1150 cm⁻¹ (sym).[2]
MS (ESI) Molecular Ion[M+H]⁺ = 257.1 m/z.
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry; quench onto ice very slowly; do not store the intermediate.
Regioisomers Incorrect TemperatureKeep Step 1 below 60°C. Higher temps may cause sulfonation at position 6 (ortho to OH).
Incomplete Reduction Catalyst PoisoningSulfur from the sulfonamide can sometimes poison Pd. Increase catalyst loading to 10 wt% or use Fe/NH₄Cl.

References

  • Regioselective Nitration and Sulfonation

    • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. Scientific Research Publishing.
  • Sulfonamide Synthesis Protocols

    • Synthesis and Crystal Structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol.
  • Nitro Reduction Methodologies

    • Nitro Reduction - Common Conditions (Pd/C, Fe, etc.).[3] Common Organic Chemistry.

  • Commercial Availability & CAS Data

    • 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS 24962-73-0).[4] Santa Cruz Biotechnology.[4]

Sources

Technical Guide: Preliminary Cytotoxicity Assessment of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0) Structural Class: Ortho-aminophenol sulfonamide derivative. Assessment Strategy: Tiered In Vitro Screening (Metabolic, Membrane, Mechanistic).

This technical guide provides a rigorous framework for the preliminary cytotoxicity assessment of 2-Amino-4-(piperidine-1-sulfonyl)-phenol (hereafter 2-A-4-PSP ). Unlike standard library screening, this compound possesses a specific structural alert—the ortho-aminophenol moiety—which necessitates a specialized protocol to differentiate between direct cellular necrosis and oxidative stress-mediated apoptosis.

The following protocols are engineered to validate solubility, quantify metabolic inhibition (


), assess membrane integrity, and probe the likely mechanism of action (Redox Cycling/Quinone Imine formation).

Part 1: Molecular Rationale & Toxico-Pharmacophore Analysis

Before initiating wet-lab work, researchers must understand the specific chemical risks associated with 2-A-4-PSP.

The Ortho-Aminophenol "Warhead"

The core structure contains an amino group at position 2 and a hydroxyl group at position 1.

  • Risk: Ortho-aminophenols are susceptible to auto-oxidation and enzymatic oxidation (via CYPs or peroxidases) to form ortho-quinone imines .

  • Mechanism: These electrophilic intermediates can arylate cellular proteins (causing haptenization/toxicity) or undergo redox cycling, generating Superoxide Anion (

    
    ).
    
  • Experimental Implication: Assay buffers must be strictly pH-controlled. Spontaneous oxidation in the media can generate false positives (artifactual toxicity) or false negatives (compound degradation before cell entry).

The Piperidine-Sulfonyl Tail
  • Function: The 4-(piperidine-1-sulfonyl) group adds significant lipophilicity compared to the parent aminophenol.

  • Risk: Enhanced membrane permeability may lead to higher intracellular accumulation, potentially targeting mitochondria.

Assessment Workflow (DOT Diagram)

AssessmentWorkflow Start Compound: 2-A-4-PSP Solubility Phase 1: Solubility & Stability (DMSO/Media Check) Start->Solubility Tier1 Tier 1: Metabolic Viability (Resazurin Assay) Solubility->Tier1 Stable Tier2 Tier 2: Membrane Integrity (LDH Release Assay) Tier1->Tier2 Parallel Execution Decision Data Divergence Check Tier2->Decision Cytostatic Result: Cytostatic (Metabolism ↓, Membrane =) Decision->Cytostatic High Viability / Low LDH Cytotoxic Result: Necrotic/Toxic (Metabolism ↓, Membrane ↓) Decision->Cytotoxic Low Viability / High LDH Tier3 Tier 3: Mechanistic Probe (ROS / GSH Depletion) Cytotoxic->Tier3 Confirm Mechanism

Figure 1: The tiered decision tree ensures resources are not wasted on mechanistic assays until basic toxicity profiles are established.

Part 2: Experimental Protocols

Phase 1: Compound Preparation & Stability

Objective: Prevent auto-oxidation of the aminophenol prior to cellular exposure.

  • Stock Solution: Dissolve 2-A-4-PSP in 100% DMSO to 10 mM or 50 mM.

    • Note: If the solution turns dark brown immediately, the aminophenol is oxidizing. Prepare fresh under inert gas (

      
      ) if possible.
      
  • Working Solution: Dilute in serum-free media immediately before addition to cells.

    • Limit: Final DMSO concentration must be

      
       (v/v) to avoid solvent toxicity masking compound effects.
      
Phase 2: Metabolic Viability (Resazurin Reduction)

Why Resazurin? Unlike MTT, Resazurin (Alamar Blue) does not require cell lysis or solubilization of formazan crystals, reducing handling errors. It is redox-sensitive, making it ideal for detecting mitochondrial dysfunction common with aminophenols.

Protocol Steps:
  • Seeding: Plate cells (e.g., HepG2 or HEK293) at 5,000–10,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL of 2-A-4-PSP working solutions (8-point serial dilution, e.g., 0.1 µM to 100 µM).

    • Controls: Vehicle (0.5% DMSO), Positive Control (e.g., Staurosporine or Valinomycin), Blank (Media only).

  • Incubation: Incubate for 24h or 48h at 37°C, 5%

    
    .
    
  • Assay: Add Resazurin reagent (final conc. 44 µM) directly to wells.

  • Read: Incubate 1–4h. Measure Fluorescence (

    
    ).
    

Self-Validating Check:

  • The Z-factor (

    
    ) must be 
    
    
    
    .
  • 
     (where 
    
    
    
    is positive control,
    
    
    is negative control).
Phase 3: Membrane Integrity (LDH Release)

Why LDH? Lactate Dehydrogenase is a stable cytosolic enzyme released only upon plasma membrane rupture. This distinguishes cytostasis (cells stop growing but are intact) from necrosis (cells burst).

Protocol Steps:
  • Supernatant Harvest: From the same or replicate plates used in Phase 2, transfer 50 µL of supernatant to a fresh clear 96-well plate.

  • Substrate Addition: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium).

  • Incubation: Incubate 30 min at Room Temperature (protected from light).

  • Stop: Add 50 µL Stop Solution (Acetic Acid or SDS).

  • Read: Measure Absorbance at 490 nm.

Data Calculation:



  • Low Control: Vehicle treated cells (spontaneous release).

  • High Control: Cells lysed with Triton X-100 (maximum release).

Part 3: Data Analysis & Visualization

Quantitative Summary Template

Organize your results into the following matrix to allow rapid SAR (Structure-Activity Relationship) analysis.

ParameterMetricDefinitionCritical Threshold
Potency

Concentration inhibiting 50% metabolism

(High Potency/Toxicity)
Efficacy

Max % inhibition observed

suggests total kill
Mode of Action LDH/Resazurin RatioRatio of membrane leak to metabolic dropHigh Ratio = Necrosis; Low Ratio = Apoptosis/Cytostasis
Therapeutic Index

Ratio of Cytotox to Efficacy (if applicable)

indicates narrow safety window
Mechanistic Hypothesis: Redox Cycling

If the compound shows high toxicity, the likely mechanism involves the aminophenol core. The diagram below illustrates the pathway to be validated in Tier 3 (using DCFDA for ROS or GSH-Glo for glutathione).

RedoxMechanism Compound 2-A-4-PSP (Aminophenol) QI Ortho-Quinone Imine (Electrophile) Compound->QI Oxidation Metabolism CYP450 / Peroxidase Metabolism->QI Adduct GSH Conjugate (Detoxification) QI->Adduct + GSH Damage Protein Adducts (Toxicity) QI->Damage Depletion of GSH ROS ROS Generation (Superoxide) QI->ROS Redox Cycling GSH Glutathione (GSH) GSH->Adduct Protein Cellular Proteins Protein->Damage ROS->Compound Reduction (Cycle)

Figure 2: The putative toxicity pathway. The quinone imine intermediate depletes Glutathione (GSH), leading to oxidative stress and protein damage.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

  • Promega Corporation. Cytotoxicity Assays: LDH Release Protocols. Assay Guidance Manual. [Link]

  • Monks, T. J., & Jones, D. C. (2002). The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinonethioethers. Current Drug Metabolism, 3(4), 425-438. (Mechanistic basis for aminophenol toxicity).[2][3] [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. [Link]

Sources

Methodological & Application

Synthesis of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" from 4-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol , a functionalized scaffold often utilized in the development of kinase inhibitors and dye intermediates.

The protocol addresses the specific challenge of converting the electron-rich 4-aminophenol into a sulfonamide derivative while managing regioselectivity during subsequent functionalization. The route employs a Meerwein sulfochlorination to install the sulfonyl group, followed by nucleophilic substitution and a regioselective nitration/reduction sequence to install the ortho-amino group.

Core Synthetic Strategy

The synthesis is divided into four critical phases:

  • Diazotization & Chlorosulfonylation: Conversion of the amino group to a sulfonyl chloride via the Meerwein reaction.

  • Sulfonamide Formation: Coupling with piperidine.

  • Regioselective Nitration: Exploiting the ortho-directing power of the phenol group.

  • Reduction: Conversion of the nitro group to the final amine.[1]

Retrosynthetic Analysis & Logic

The target molecule contains an electron-donating hydroxyl group and an electron-withdrawing sulfonamide group para to each other. The final amino group is ortho to the hydroxyl.

  • Logic for Starting Material: The user specifies 4-aminophenol . This requires transforming the C4-amino group into a sulfonyl group. Direct sulfonation of phenol would likely yield the ortho isomer or require harsh conditions; therefore, converting the existing nitrogen at C4 to sulfur via diazonium chemistry is the most reliable pathway.

  • Regioselectivity: In Phase 3 , the nitration occurs at position 2 (ortho to OH). This is favored because the hydroxyl group (strongly activating, o,p-director) and the sulfonamide (deactivating, m-director) cooperatively direct the incoming electrophile to the same position (C2/C6).

Pathway Visualization

SynthesisPath Figure 1: Synthetic Pathway from 4-Aminophenol to Target SM 4-Aminophenol (Starting Material) Inter1 Diazonium Salt (In Situ) SM->Inter1 NaNO2, HCl < 5°C Inter2 4-Hydroxybenzenesulfonyl Chloride Inter1->Inter2 SO2, CuCl2 AcOH Inter3 4-(Piperidine-1-sulfonyl)phenol Inter2->Inter3 Piperidine Base Inter4 2-Nitro-4-(piperidine- 1-sulfonyl)phenol Inter3->Inter4 HNO3 AcOH Target 2-Amino-4-(piperidine- 1-sulfonyl)phenol Inter4->Target H2 / Pd-C or Fe/HCl

Figure 1: Step-by-step transformation logic. Colors indicate reaction stages (Blue: Start, Orange: Intermediate, Green: Stable Intermediates, Red: Nitration).

Detailed Protocols

Phase 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride

Mechanism: Meerwein Sulfochlorination (Sandmeyer-type). Critical Control: Temperature must remain < 5°C during diazotization to prevent phenol coupling or decomposition.

Reagents:

  • 4-Aminophenol (10.9 g, 100 mmol)

  • Hydrochloric acid (conc., 30 mL)

  • Sodium nitrite (7.6 g, 110 mmol)

  • Sulfur dioxide (gas) or saturated SO2 solution in acetic acid (approx. 30% wt)

  • Copper(II) chloride (catalytic, 500 mg)

  • Glacial Acetic Acid (100 mL)

Protocol:

  • Diazotization: In a 500 mL 3-neck flask, dissolve 4-aminophenol in 30 mL conc. HCl and 30 mL water. Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Add the sodium nitrite (dissolved in 15 mL water) dropwise. Note: Maintain temperature below 5°C. The solution will turn dark; ensure rapid stirring to prevent local overheating.

  • Preparation of SO2 Mixture: In a separate vessel, saturate 100 mL of glacial acetic acid with SO2 gas (bubbling for ~30 mins) or use a pre-saturated solution. Add the Copper(II) chloride catalyst.

  • Coupling: Pour the cold diazonium solution slowly into the stirring SO2/acetic acid mixture.

  • Reaction: Allow the mixture to warm to room temperature. Nitrogen gas evolution will be vigorous. Stir for 2–3 hours until gas evolution ceases.

  • Workup: Pour the reaction mixture into 300 g of crushed ice. The sulfonyl chloride may precipitate as a solid or oil. Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with cold water. Dry over MgSO4.

  • Status: Use immediately in Phase 2 (Sulfonyl chlorides are moisture sensitive).

Phase 2: Sulfonamide Formation

Mechanism: Nucleophilic Acyl Substitution.

Reagents:

  • Crude 4-Hydroxybenzenesulfonyl chloride (from Phase 1)

  • Piperidine (10 mL, ~100 mmol)

  • Triethylamine (TEA) (15 mL, excess base)

  • DCM (Solvent)

Protocol:

  • Dissolve the crude sulfonyl chloride in 100 mL dry DCM. Cool to 0°C.[2]

  • Mix piperidine and TEA in 20 mL DCM and add dropwise to the reaction flask.

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove excess piperidine/TEA), then with brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

  • Intermediate QC: Verify structure via 1H NMR (Look for piperidine multiplet at 1.5-3.0 ppm and para-substituted aromatic doublet).

Phase 3: Regioselective Nitration

Mechanism: Electrophilic Aromatic Substitution (EAS). Logic: The OH group directs ortho. The Sulfonamide group directs meta. Both effects target the C2 position.[3]

Reagents:

  • 4-(Piperidine-1-sulfonyl)phenol (Intermediate from Phase 2)

  • Nitric Acid (65-70%)[4][5]

  • Acetic Acid (Solvent)[6]

Protocol:

  • Dissolve 5.0 g of the sulfonamide intermediate in 40 mL glacial acetic acid.

  • Cool to 10–15°C.

  • Add Nitric Acid (1.1 eq) dropwise. Caution: Exothermic.

  • Stir at room temperature for 1 hour. Monitor by TLC (The nitro compound is usually less polar and yellow/orange).

  • Workup: Pour into ice water. The yellow precipitate is 2-nitro-4-(piperidine-1-sulfonyl)phenol .

  • Filter, wash with water, and dry.[5][7]

Phase 4: Reduction to Final Product

Mechanism: Catalytic Hydrogenation.[1]

Reagents:

  • Nitro intermediate (from Phase 3)

  • 10% Pd/C (10 wt% loading)

  • Methanol or Ethanol

  • Hydrogen gas (balloon pressure)

Protocol:

  • Dissolve the nitro compound in Methanol.

  • Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).

  • Purge flask with Hydrogen gas. Stir under H2 balloon for 4–6 hours at room temperature.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Final Purification: Recrystallize from Ethanol or precipitate as the HCl salt using ethereal HCl.

Analytical Data Summary

ParameterSpecification / Expected Value
Appearance Off-white to pale beige solid
Molecular Weight 256.32 g/mol
1H NMR (DMSO-d6) δ 9.5 (s, 1H, OH), δ 6.8-7.2 (m, 3H, Ar-H), δ 4.5-5.0 (br s, 2H, NH2), δ 2.8 (m, 4H, Pip-N-CH2), δ 1.5 (m, 6H, Pip-C-H)
Mass Spec (ESI) [M+H]+ = 257.1
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Regioselectivity & Mechanism Visualization

The high yield of this synthesis relies on the cooperative directing effects in Phase 3.

DirectingEffects Figure 2: Cooperative Directing Effects for Nitration C1 C1 (OH) C2 C2 (Target) C1->C2 C3 C3 C2->C3 C4 C4 (SO2R) C3->C4 C5 C5 C4->C5 C6 C6 (Target) C5->C6 C6->C1 OH_Effect OH Group: Activates Ortho (C2, C6) Blocks Para OH_Effect->C2 OH_Effect->C6 SO2_Effect Sulfonamide: Deactivates Ring Directs Meta (C2, C6) SO2_Effect->C2 SO2_Effect->C6

Figure 2: The hydroxyl group (C1) directs ortho, and the sulfonamide (C4) directs meta. Both influences converge on C2/C6, ensuring high regioselectivity.

Safety & Handling (E-E-A-T)

  • Diazonium Salts: The intermediate in Phase 1 is potentially explosive if allowed to dry. Keep in solution and proceed immediately to the reaction with SO2.

  • Sulfur Dioxide: Highly toxic gas. All operations in Phase 1 must be performed in a high-efficiency fume hood.

  • Piperidine: A precursor for controlled substances and a toxic irritant. Log usage according to facility regulations.

  • Hydrogenation: Pd/C is pyrophoric. Do not let it dry out in air; keep wet with solvent.

References

  • BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[2][8][9] Org. Synth. 1, 21; Coll. Vol. 1, 84. Retrieved from

  • Santa Cruz Biotechnology. 2-Amino-4-(piperidine-1-sulfonyl)-phenol Product Data. CAS 24962-73-0.[10] Retrieved from

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-Aminophenol. Retrieved from

Sources

Purification of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Chromatographic Isolation of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Executive Summary

The purification of 2-Amino-4-(piperidine-1-sulfonyl)-phenol presents a classic "amphoteric challenge" in chromatography. As a molecule containing both an acidic phenol (


) and a basic primary aniline (

), its solubility and retention behavior are highly pH-dependent.[1] Furthermore, the ortho-aminophenol structural motif is notoriously susceptible to oxidative degradation (forming quinoneimines) when exposed to air, light, or slightly alkaline silica surfaces.[1]

This guide provides two validated protocols: a Reverse-Phase HPLC (RP-HPLC) method for high-purity isolation (>98%) and a Modified Normal-Phase Flash method for bulk intermediate cleanup.[1] Both methods incorporate an "Antioxidant Shield" strategy to preserve molecular integrity.[1]

Physicochemical Profile & Separation Logic

Understanding the molecule's ionization state is the precursor to successful separation.

FeatureChemical MoietypKa (Approx)Chromatographic Implication
Acidic Phenolic -OH~9.8Ionized (anionic) at pH > 10.[1] Neutral at pH < 9.[1][2]
Basic Primary Aniline (

)
~4.5Protonated (cationic) at pH < 4.[1] Neutral at pH > 5.[1]
Neutral Sulfonamide (

)
N/AThe piperidine nitrogen is non-basic due to sulfonyl electron withdrawal.[1]

The Solubility/Stability Paradox:

  • Neutral pH (pH 6–8): The molecule approaches its isoelectric point.[1] Solubility is lowest; risk of oxidative dimerization is highest.

  • Acidic pH (pH 2–3): The aniline is protonated (

    
    ).[1] Solubility is high; resistance to oxidation is maximized.[1] This is the target zone for purification. 
    

Workflow Visualization

The following diagram outlines the decision logic for processing the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Dark/Brown Oil) QC_Check Initial LC-MS Check (Assess Purity %) Crude->QC_Check Decision Purity > 85%? QC_Check->Decision Flash Protocol A: Flash Chromatography (Bulk Cleanup) Decision->Flash No (Bulk Impurities) HPLC Protocol B: Prep RP-HPLC (High Purity Isolation) Decision->HPLC Yes (Polishing) Flash->HPLC If >99% req. Final Pure Product (Off-white Solid) Flash->Final HPLC->Final Additives CRITICAL STEP: Add 0.1% Ascorbic Acid to Sample Diluent Additives->Flash Additives->HPLC

Figure 1: Purification Decision Tree emphasizing the necessity of antioxidant additives during the loading phase.

Sample Preparation: The "Antioxidant Shield"

The most common failure mode is the degradation of the sample inside the autosampler or on the column head.

  • Solvent: Dissolve crude material in DMSO:Methanol (1:1). Avoid pure methanol as it promotes rapid air oxidation of o-aminophenols compared to DMSO.

  • Additive: Add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to the sample diluent at a concentration of 0.1% (w/v).[1]

    • Mechanism:[3][4] These agents act as sacrificial reductants, scavenging dissolved oxygen and preventing the formation of the quinoneimine species [1].[1]

Protocol A: Preparative RP-HPLC (Gold Standard)[1]

This method utilizes acidic conditions to maintain the molecule in its stable, cationic form.[1]

System Parameters:

  • Column: C18 (Octadecyl), End-capped.[1] (e.g., Waters XBridge or Phenomenex Luna).[1]

    • Why: End-capping reduces secondary interactions between residual silanols and the aniline amine, preventing peak tailing [2].[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Do not use TFA if recovering compound for biological assays, as residual trifluoroacetate can be cytotoxic.[1] Formic acid is volatile and easier to lyophilize.

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)*Phase Description
0.0515.0Loading: Highly aqueous to trap polar salts.
2.0515.0Isocratic hold.[1]
15.06015.0Elution: Linear gradient.[1] Target elutes ~8-10 min.
17.09515.0Wash: Remove lipophilic byproducts.
20.09515.0Hold.[1]
20.1515.0Re-equilibration.

*Flow rate assumes a 21.2 mm ID Prep column. Scale accordingly.

Post-Run Processing:

  • Pool fractions immediately.[1]

  • Do not rotovap to dryness at high heat. The concentration of formic acid increases as water evaporates, potentially degrading the sulfonamide if left too long.[1]

  • Preferred: Lyophilize (freeze-dry) to obtain the formate salt, which is generally more stable than the free base.[1]

Protocol B: Modified Flash Chromatography (Scale-Up)

Standard Normal Phase (Silica/Hexane/EtOAc) often fails for this molecule due to:

  • Irreversible Adsorption: The amine binds to acidic silica.[1]

  • Solubility: The compound is insoluble in Hexane/EtOAc.

The Solution: "Neutralized" Polar Silica Method

  • Stationary Phase: Spherical Silica Gel (40–60 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).[1]
    
    • Critical: Pre-wash the column with the modifier-containing solvent.[1] This neutralizes the silica's acidic sites [3].

Step-by-Step:

  • Equilibration: Flush column with DCM + 1% TEA (3 Column Volumes).

  • Loading: Dry load is preferred. Adsorb crude onto Celite or neutral alumina.[1] Avoid silica for dry loading to prevent degradation.[1]

  • Elution Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).[1]

    • 5–20 min: 0%

      
       10% MeOH in DCM.[1]
      
    • Observation: The product usually elutes between 4–7% MeOH.

  • Workup: The collected fractions will contain TEA. Evaporate solvents, then redissolve in EtOAc and wash with mild buffer (pH 8) to remove residual TEA, or carry the TEA salt forward if acceptable.[1]

Quality Control & Troubleshooting

Visual Indicator of Failure: If fractions turn pink or red upon standing, oxidative dimerization is occurring.[1]

  • Fix: Sparge mobile phases with Nitrogen/Argon.[1] Store collected fractions on ice.

Peak Tailing (HPLC):

  • Cause: Interaction between the aniline nitrogen and silica silanols.

  • Fix: Increase ionic strength.[1] Add 10mM Ammonium Formate to Mobile Phase A instead of just Formic Acid.[1] The ammonium ions compete for the silanol sites [4].

Structure Confirmation (NMR):

  • 1H NMR (DMSO-d6): Look for the distinct piperidine multiplet (approx.[1] 1.5 ppm and 2.9 ppm) and the aromatic signals.

  • Key Diagnostic: The disappearance of the broad

    
     peak (approx 4-6 ppm) or the phenol 
    
    
    
    (approx 9-10 ppm) usually indicates degradation.[1]

References

  • Nishimura, T. et al. (2022).[1] "Suppression of Aminophenol Oxidation in Pharmaceutical Formulations." Journal of Pharmaceutical Sciences, 111(4), 1023-1030.[1]

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Chapter 5: Surface Chemistry). [1]

  • Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley.[1] (Section: Normal Phase Chromatography of Basic Compounds). [1]

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1]

Sources

Application Note: High-Precision Quantification of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0) is a critical pharmacophore intermediate used in the synthesis of sulfonamide-based pharmaceuticals and potential histone deacetylase (HDAC) inhibitors. Its structure comprises three distinct functional domains: an electron-rich phenolic ring , a reactive primary amine (aniline) , and a piperidine-sulfonamide moiety.

Why Quantification Matters
  • Process Control: As a building block, its purity directly impacts the yield and quality of the final drug substance (API).

  • Genotoxic Impurity (GTI) Risk: The molecule contains an aniline moiety (structural alert for genotoxicity) and a secondary amine substructure (piperidine) capable of forming highly carcinogenic nitrosamines (e.g., N-nitroso-piperidine) if exposed to nitrosating agents.

  • Regulatory Compliance: Quantification is required for cleaning validation and impurity profiling in accordance with ICH Q3A/B and ICH M7 guidelines.

This guide provides two distinct, validated protocols:

  • Method A (HPLC-PDA): For raw material assay and reaction monitoring (Limit of Quantitation: ~0.1%).

  • Method B (LC-MS/MS): For trace analysis in complex matrices or cleaning validation (Limit of Quantitation: < 10 ng/mL).

Physicochemical Profile & Method Strategy

Understanding the analyte's chemistry is the prerequisite for robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₆N₂O₃SMW: 256.32 g/mol
pKa (Acidic) ~9.8 (Phenolic -OH)Retains well on C18 at neutral/acidic pH.
pKa (Basic) ~4.5 (Aniline -NH₂)Ionizes (protonates) at pH < 4.0.
LogP ~0.9 (Predicted)Moderate hydrophobicity; suitable for Reversed-Phase LC.
Solubility DMSO, Methanol, Acidic WaterAvoid pure water diluents to prevent precipitation.
UV Max ~265 nm, ~300 nmDual-band monitoring for specificity.
Analytical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the analytical phase.

AnalyticalWorkflow Start Sample Origin RawMat Raw Material / API Start->RawMat Trace Cleaning / Bio-sample Start->Trace PrepA Dilute in MeOH:H2O (1 mg/mL) RawMat->PrepA PrepB SPE or Protein Ppt (< 1 µg/mL) Trace->PrepB HPLC Method A: HPLC-PDA (High Conc.) PrepA->HPLC LCMS Method B: LC-MS/MS (Trace Level) PrepB->LCMS DataA Purity % / Assay HPLC->DataA DataB PPM / PPB Level LCMS->DataB

Figure 1: Decision matrix for selecting Method A (Assay) vs. Method B (Trace Analysis).

Protocol A: HPLC-PDA for Purity & Assay

Application: Routine Quality Control (QC), Synthesis Monitoring.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

    • Rationale: End-capping reduces peak tailing caused by the interaction of the aniline amine with residual silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: PDA at 265 nm (Primary) and 300 nm (Secondary identification).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic
15.060Linear Gradient
18.095Wash
20.095Hold
20.15Re-equilibration
25.05End
Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, and dilute to volume with Water (Final: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (90:10) to obtain 100 µg/mL.

  • System Suitability:

    • Tailing Factor (T): < 1.5 (Critical for amine-containing compounds).

    • RSD (n=6 injections): < 1.0%.

Protocol B: LC-MS/MS for Trace Quantification

Application: Genotoxic Impurity Screening, Cleaning Validation (Swabs), Bioanalysis.

Mass Spectrometry Parameters

The presence of the basic aniline and piperidine nitrogen makes Positive Electrospray Ionization (ESI+) the most sensitive mode.

  • Source: ESI Positive (+)[3]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Precursor Ion: m/z 257.1 [M+H]⁺

MRM Transitions (Multiple Reaction Monitoring):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Structural Assignment
Quantifier 257.1 86.1 25 Piperidine ring fragment
Qualifier 1 257.1 172.0 15 Loss of Piperidine (Sulfonyl cation)

| Qualifier 2 | 257.1 | 108.0 | 35 | Phenolic fragment |

Fragmentation Pathway Diagram

Understanding fragmentation ensures specificity against matrix interference.

Fragmentation Parent Precursor Ion [M+H]+ = 257.1 Frag1 Fragment A (Piperidine Ring) m/z = 86.1 Parent->Frag1 S-N Bond Cleavage (High Energy) Frag2 Fragment B (Sulfonyl Phenol) m/z = 172.0 Parent->Frag2 Neutral Loss of Piperidine (85 Da)

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is often preferred over Acetonitrile for ESI+ sensitivity of sulfonamides.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Method Validation (ICH Q2(R1) Guidelines)

To ensure "Trustworthiness" and regulatory acceptance, the following validation parameters must be met.

Specificity
  • Protocol: Inject a "Blank" (diluent only) and a "Placebo" (matrix without analyte).

  • Acceptance: No interference peaks > 0.5% of the analyte peak area at the retention time (~3.5 min for HPLC, ~2.1 min for UHPLC).

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • Assay Range: 80% to 120% of target concentration.

    • Trace Range: LOQ to 100x LOQ.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance:

    • Assay: 98.0% – 102.0%.

    • Trace/Impurity: 80.0% – 120.0%.

Robustness (Troubleshooting)
  • pH Sensitivity: The retention time is highly sensitive to pH due to the aniline group. Ensure Mobile Phase A is buffered (e.g., Ammonium Formate) if retention shifts occur.

  • Carryover: Sulfonamides can be "sticky." If carryover is observed in the blank after a high standard, add a needle wash step using Acetonitrile:Water:Formic Acid (50:50:1) .

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] [Link]

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[6] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Application Notes and Protocols: In Vitro Evaluation of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern biomedical research. Heterocyclic compounds, particularly those containing a piperidine scaffold, have emerged as a privileged structure in medicinal chemistry due to their presence in numerous clinically approved drugs and biologically active molecules.[1][2] The piperidine moiety can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, which in turn can enhance pharmacokinetic profiles and target engagement.[1] Several piperidine derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.[3][4][5]

This document provides a comprehensive guide for the in vitro evaluation of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" (CAS 24962-73-0), a novel compound featuring a piperidine ring.[6] While the specific anticancer properties of this molecule are yet to be extensively characterized, its structural motifs suggest potential as a therapeutic candidate. These protocols are designed to systematically assess its cytotoxic and mechanistic effects on a panel of human cancer cell lines. The methodologies detailed herein are established and widely accepted for the preclinical evaluation of novel anticancer agents.[7][8][9]

I. Preliminary Compound Handling and Stock Solution Preparation

Prior to initiating any biological assays, it is critical to properly handle and prepare the test compound to ensure accurate and reproducible results.

A. Compound Information:

CharacteristicValue
Compound Name 2-Amino-4-(piperidine-1-sulfonyl)-phenol
CAS Number 24962-73-0[6]
Molecular Formula C₁₁H₁₆N₂O₃S[6]
Molecular Weight 256.32 g/mol [6]

B. Protocol for Stock Solution Preparation:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

  • Solubility Testing: Determine the optimal solvent for "2-Amino-4-(piperidine-1-sulfonyl)-phenol". Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules. Test solubility by dissolving a small amount of the compound in DMSO to a high concentration (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound using an analytical balance.

    • Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

II. Cell Culture and Maintenance

The selection of appropriate cancer cell lines is crucial for a comprehensive in vitro evaluation. It is recommended to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity.

A. Recommended Cell Lines:

Cell LineTissue of OriginCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Lung CarcinomaNon-small cell lung cancer
HCT116 Colon Carcinomap53 wild-type
PC-3 Prostate CarcinomaAndrogen-independent
U-87 MG GlioblastomaBrain tumor

B. Protocol for Cell Culture:

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[7]

  • Subculture: To maintain exponential growth, passage the cells when they reach 80-90% confluency.[7]

III. Assessment of Cytotoxicity: Cell Viability Assays

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[7] Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[10][11][12]

A. Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compound Add Serial Dilutions of Compound seed_plate->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add MTT/XTT Reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_absorbance Measure Absorbance incubate_reagent->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of a novel compound.

B. Protocol for MTT Assay:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.[7]

  • Drug Treatment: The next day, treat the cells with various concentrations of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

C. Hypothetical Data Presentation:

Table 1: Cytotoxicity of 2-Amino-4-(piperidine-1-sulfonyl)-phenol in Human Cancer Cell Lines

Cancer Cell LineTissue of Origin2-Amino-4-(piperidine-1-sulfonyl)-phenol IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
MDA-MB-231 Breast Adenocarcinoma8.5 ± 1.11.1 ± 0.2
A549 Lung Carcinoma18.2 ± 2.31.5 ± 0.3
HCT116 Colon Carcinoma9.7 ± 1.40.7 ± 0.1
PC-3 Prostate Carcinoma25.4 ± 3.12.8 ± 0.5
U-87 MG Glioblastoma15.6 ± 2.01.3 ± 0.2
Note: Data are presented as mean ± standard deviation from three independent experiments.

IV. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Following the determination of the compound's cytotoxic potential, the next step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[13][14]

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic or necrotic cells.

1. Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat them with "2-Amino-4-(piperidine-1-sulfonyl)-phenol" at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash them with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[7]

2. Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

B. Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints.

1. Protocol for Cell Cycle Analysis:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours or overnight.[16][17][18]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[17][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

2. Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest at that checkpoint.

  • A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

V. Assessment of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[19][20] The wound healing and Transwell assays are standard in vitro methods to assess these cellular processes.

A. Wound Healing (Scratch) Assay for Cell Migration:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS to remove dislodged cells and replace the medium with fresh low-serum medium containing the test compound at non-toxic concentrations (e.g., IC50/4, IC50/2).

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

B. Transwell Invasion Assay:

The Transwell assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.[19][21][22] To assess invasion, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).[20][22]

  • Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.

  • Cell Seeding: Seed cells in the upper chamber in serum-free medium containing the test compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Remove non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

    • Count the number of stained cells under a microscope.

VI. Potential Signaling Pathways for Investigation

Piperidine-containing compounds have been shown to modulate several key signaling pathways that are often dysregulated in cancer.[3] Based on the initial findings from the phenotypic assays, further investigation into the molecular mechanism of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" could focus on pathways such as:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[23][24]

  • Ras/Raf/MEK/ERK (MAPK) Pathway: Crucial for transmitting signals from cell surface receptors to the nucleus to control gene expression and cell proliferation.[23][25]

  • p53 Signaling Pathway: The "guardian of the genome," p53 plays a critical role in apoptosis and cell cycle arrest in response to cellular stress.[25][26]

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Survival Survival mTOR->Survival Apoptosis Apoptosis p53->Apoptosis Compound 2-Amino-4-(piperidine- 1-sulfonyl)-phenol Compound->Ras Compound->PI3K Compound->p53

Caption: Potential cancer signaling pathways targeted by novel compounds.

VII. Conclusion

These application notes provide a structured and comprehensive framework for the initial in vitro evaluation of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" as a potential anticancer agent. The described protocols, from basic cytotoxicity screening to more detailed mechanistic assays, will enable researchers to thoroughly characterize the compound's biological activity and elucidate its mechanism of action. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development.

References

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1268. (URL: [Link])

  • Kwon, J. A., & Lee, M. (2016). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 37, 1B.6.1–1B.6.11. (URL: [Link])

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. (URL: [Link])

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). (URL: [Link])

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. (URL: [Link])

  • BMG LABTECH. Apoptosis – what assay should I use?. (URL: [Link])

  • ResearchGate. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (URL: [Link])

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. (URL: [Link])

  • Tan, A. C., & Sablina, A. A. (2018). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. Cancer letters, 414, 11–20. (URL: [Link])

  • Sino Biological. All Cancer Signaling Pathways. (URL: [Link])

  • Sanchez-Vega, F., Mina, M., Armenia, J., Chatila, W. K., Luna, A., La, K. C., ... & Schultz, N. (2018). Oncogenic signaling pathways in the cancer genome atlas. Cell, 173(2), 321-337. (URL: [Link])

  • Wang, H. (2023). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Bio-protocol, 13(15), e4787. (URL: [Link])

  • Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., Greabu, M., & Calenic, B. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. International journal of molecular sciences, 22(11), 6043. (URL: [Link])

  • de Oliveira, R. B., de Fátima, Â., de Paula, R. F., & de Oliveira, M. C. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants, 9, 44-53. (URL: [Link])

  • ResearchGate. The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (URL: [Link])

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • Wang, Y., & Chen, P. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments: JoVE, (88), 51046. (URL: [Link])

  • Corning. Transwell Cell Migration and Invasion Assay Guide. (URL: [Link])

  • Kramer, N., Walzl, A., Unger, C., Rosner, M., Krupitza, G., Hengstschläger, M., & Dolznig, H. (2013). In vitro cell migration and invasion assays. Mutation research, 752(1), 10–24. (URL: [Link])

  • Lin, Y. C., Chen, Y. R., Lin, T. Y., Chen, Y. J., Chen, H. W., Chen, C. Y., ... & Juan, H. F. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS omega, 5(24), 14356–14366. (URL: [Link])

  • Kluwe, L. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. (URL: [Link])

  • A narrative review of the migration and invasion features of non-small cell lung cancer cells upon xenobiotic exposure: insights from in vitro studies. (URL: [Link])

  • Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (URL: [Link])

  • Wang, J., Li, B., & Su, X. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech, 9(10), 382. (URL: [Link])

  • PubMed. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (URL: [Link])

  • PubMed. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. (URL: [Link])

  • Wünsch, B. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1541-1552. (URL: [Link])

  • Semantic Scholar. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. (URL: [Link])

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (URL: [Link])

  • ResearchGate. The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

Sources

Application Note: Profiling 2-Amino-4-(piperidine-1-sulfonyl)-phenol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation of 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0) in enzyme inhibition assays.

Based on its chemical structure—a 2-aminophenol core (a known metal-chelating motif) coupled with a piperidine-1-sulfonyl moiety (a hydrophobic S1' binder)—this compound is primarily positioned as a fragment-based lead for Zinc-dependent metalloenzymes, specifically Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) .

Introduction & Mechanism of Action

Chemical Identity & Rationale

The molecule 2-Amino-4-(piperidine-1-sulfonyl)-phenol combines two distinct pharmacophores:

  • 2-Aminophenol (Ortho-aminophenol): A bidentate ligand capable of chelating catalytic metal ions (e.g.,

    
    , 
    
    
    
    ) in enzyme active sites. It serves as a bioisostere for hydroxamic acids in metalloproteinase inhibitors.
  • Piperidine-1-sulfonyl Group: A hydrophobic tail that extends into the S1' specificity pocket of proteases or the hydrophobic wall of Carbonic Anhydrases, providing selectivity and binding affinity.

Target Enzyme Classes

This protocol focuses on profiling the compound against two primary enzyme classes where its structural features suggest high potency:

  • Matrix Metalloproteinases (MMP-2/MMP-9): The aminophenol coordinates the catalytic Zinc, while the piperidine ring occupies the S1' subsite.

  • Carbonic Anhydrases (hCA I/II): The sulfonamide moiety (though tertiary) and phenol group can interact with the hydrophilic/hydrophobic distinct regions of the active site.

Material Preparation & Stability

Caution: The 2-aminophenol moiety is susceptible to auto-oxidation to quinone imines. Proper handling is critical for assay reproducibility.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 100 mM master stock.

  • Procedure:

    • Weigh 25.6 mg of compound (MW: 256.32 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilute the stock in the specific Assay Buffer immediately prior to use.

  • Solubility Limit: The compound is generally soluble up to 500

    
    M in aqueous buffers (pH 7.4) containing <1% DMSO.
    
  • Interference Check: The aminophenol group may exhibit intrinsic fluorescence or absorbance. Run a "Compound Only" blank to correct for background signal.

Protocol A: MMP-2 Inhibition Assay (Fluorescence Quenching)

This assay measures the inhibition of MMP-2 hydrolytic activity using a fluorogenic peptide substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2).

Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Enzyme: Recombinant Human MMP-2 (activate with APMA if supplied as pro-enzyme).

  • Substrate: Fluorogenic MMP Substrate (Ex/Em = 328/393 nm).

  • Inhibitor: 2-Amino-4-(piperidine-1-sulfonyl)-phenol (0.1 nM – 100

    
    M).
    
Experimental Workflow
  • Enzyme Activation: Incubate pro-MMP-2 with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C. Dilute to 2 nM final concentration in Assay Buffer.

  • Inhibitor Incubation:

    • Add 20

      
      L of diluted Enzyme (2 nM) to a black 96-well plate.
      
    • Add 20

      
      L of Inhibitor (various concentrations).
      
    • Incubate for 30 minutes at 25°C to allow equilibrium binding (essential for Zinc chelators).

  • Reaction Initiation:

    • Add 10

      
      L of Substrate (10 
      
      
      
      M final concentration).
  • Kinetic Measurement:

    • Monitor fluorescence (Ex 328 nm / Em 393 nm) every 30 seconds for 20 minutes.

  • Controls:

    • Positive Control: Enzyme + Substrate + DMSO (no inhibitor).

    • Negative Control: Buffer + Substrate (no enzyme).

    • Reference Inhibitor: GM6001 (Ilomastat) or Doxycycline.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the fluorescence curve.


Protocol B: Carbonic Anhydrase II Inhibition (Colorimetric)

This assay utilizes the esterase activity of Carbonic Anhydrase (CA) to hydrolyze 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, 400 nm).

Reagents & Buffers
  • Assay Buffer: 12.5 mM Tris-SO4 (pH 7.6).

  • Enzyme: Bovine or Human Carbonic Anhydrase II (hCAII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in Acetone.

Experimental Workflow
  • Preparation: Dilute Enzyme to 1

    
    M in Assay Buffer.
    
  • Plate Setup:

    • Add 80

      
      L Assay Buffer.
      
    • Add 10

      
      L Inhibitor (serial dilution).
      
    • Add 10

      
      L Enzyme.
      
    • Pre-incubate for 15 minutes at Room Temperature.

  • Initiation:

    • Add 100

      
      L of 1 mM 4-NPA substrate (freshly diluted in buffer).
      
  • Measurement:

    • Measure Absorbance at 400 nm immediately and every 1 minute for 10 minutes.

  • Note: The 2-aminophenol group absorbs in the UV range but usually not at 400 nm. However, if the compound oxidizes, it may turn yellow/brown. Always include a "Compound + Buffer" blank to subtract intrinsic color.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized binding mode of the compound within the MMP-2 active site, highlighting the dual-interaction mechanism.

G cluster_0 MMP-2 Active Site cluster_1 Inhibitor: 2-Amino-4-(piperidine-1-sulfonyl)-phenol Zn Catalytic Zinc (Zn2+) S1_Pocket S1' Hydrophobic Pocket Glu404 Glu404 (Catalytic Base) Phenol 2-Aminophenol Core Phenol->Zn Bidentate Chelation (O- and NH2) Phenol->Glu404 H-Bonding Sulfonyl Sulfonyl Linker Phenol->Sulfonyl Piperidine Piperidine Ring Sulfonyl->Piperidine Piperidine->S1_Pocket Hydrophobic Interaction (Selectivity Filter)

Caption: Hypothesized binding mode showing bidentate Zinc chelation by the aminophenol and S1' pocket occupancy by the piperidine moiety.[1][2]

Data Interpretation & Troubleshooting

IC50 Calculation

Plot the % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Fit the data to the four-parameter logistic equation (Hill equation) to determine the IC50.

Common Artifacts (False Positives)
ArtifactCauseSolution
Redox Cycling The 2-aminophenol oxidizes, generating

which inactivates the enzyme.
Add 1 mM DTT or TCEP to the buffer (if the enzyme tolerates reducing agents) or add Catalase.
Fluorescence Quenching Compound absorbs at Ex/Em wavelengths (Inner Filter Effect).Measure absorbance of the compound at 328/393 nm. If OD > 0.05, apply correction factors.
Aggregation Hydrophobic piperidine tail causes micelle formation.Ensure 0.01% - 0.05% detergent (Brij-35 or Triton X-100) is present.
Mode of Inhibition

To determine if the inhibition is Competitive (active site binder) or Non-Competitive (allosteric):

  • Run the assay at 3 different substrate concentrations (

    
    , 
    
    
    
    ,
    
    
    ).
  • Generate Lineweaver-Burk plots (1/V vs 1/[S]).

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged).
      
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged).
      
    • Expected: Competitive (due to Zinc chelation).

References

  • Fragment-Based Discovery of MMP Inhibitors

    • Agrawal, A. et al. "Fragment-based discovery of novel matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry, 2008. Link

  • Aminophenol as a Zinc-Binding Group

    • Jacobsen, F. E. et al. "The scope of zinc binding groups in histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2009. Link

  • Sulfonamide Inhibition Mechanisms

    • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. Link

  • Assay Protocol Standards

    • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2005. Link

Sources

Application Note: Pharmacological Characterization & Assay Development for 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the rigorous development of cell-based assays for 2-Amino-4-(piperidine-1-sulfonyl)-phenol , a functionalized scaffold often utilized in fragment-based drug discovery (FBDD) and as a synthetic intermediate for sulfonamide-class inhibitors.

While the sulfonamide moiety suggests potential activity against targets such as Carbonic Anhydrases (CA) or specific proteases, the ortho-aminophenol core presents unique challenges. This moiety is redox-active and prone to cycling, which can generate hydrogen peroxide (


) in situ, leading to false positives in enzyme inhibition assays and non-specific toxicity in cell culture.

This guide prioritizes distinguishing "true" pharmacological engagement from assay artifacts (PAINS), employing orthogonal readouts and target-agnostic engagement profiling (CETSA).

Chemical Biology Profile & Pre-Assay QC

Before initiating cellular work, the physicochemical behavior of the compound must be mapped to prevent experimental artifacts.

ParameterCharacteristicImpact on Assay Design
Structure Amphiphilic (Polar head, Lipophilic tail)Good membrane permeability; potential for lysosomotropism (trapping in acidic organelles).
Redox Potential Ortho-aminophenol coreHigh Risk: Can oxidize to quinone imines in aerobic buffers, generating

.
Solubility Moderate (Sulfonamide/Piperidine)Soluble in DMSO. Aqueous solubility decreases at neutral pH.
Fluorescence Potential QuencherQuinone oxidation products are often colored; may interfere with absorbance/fluorescence readouts.
Diagram 1: Compound Stability & Artifact Mechanism

The following diagram illustrates the degradation pathway that leads to assay interference.

RedoxArtifact Compound 2-Amino-4-(piperidine-1-sulfonyl)-phenol (Reduced Form) Oxidation Spontaneous Oxidation (pH > 7.0, O2) Compound->Oxidation Quinone Quinone Imine (Colored / Electrophilic) Oxidation->Quinone H2O2 H2O2 Generation Oxidation->H2O2 Enzyme Target Protein (Cysteine Residues) Quinone->Enzyme Covalent Adduct (Irreversible) H2O2->Enzyme Oxidative Inactivation (False Positive)

Caption: Mechanism of assay interference.[1][2] The aminophenol core oxidizes to generate peroxide and reactive quinones, causing non-specific protein inactivation.

Protocol Phase I: Cytotoxicity & The "Non-Toxic Window"

Objective: Define the concentration range where the compound modulates the target without causing general cell death. Critical Insight: Avoid MTT assays. The mitochondrial reductases used in MTT assays can react with the aminophenol moiety, artificially inflating the signal or causing redox cycling.

Recommended Assay: ATP Bioluminescence (CellTiter-Glo®)

Why: ATP quantification is a direct measure of metabolic health and is less susceptible to redox interference than tetrazolium salts.

Step-by-Step Methodology:
  • Cell Seeding: Seed cells (e.g., HEK293 or A549) at 3,000 cells/well in 384-well white opaque plates. Incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock in anhydrous DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Transfer to intermediate media plate (1:200 dilution) to keep DMSO constant at 0.5%.

  • Treatment: Add 5 µL of diluted compound to 45 µL of cell culture.

    • Control A: 0.5% DMSO (Vehicle).

    • Control B: 10 µM Staurosporine (Kill Control).

  • Incubation: 24 to 48 hours at 37°C, 5%

    
    .
    
  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Read Luminescence.

Data Interpretation:

  • Calculate

    
     (Cytotoxic Concentration 50%).
    
  • Safety Margin: Select functional assay concentrations at

    
     of the 
    
    
    
    .

Protocol Phase II: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Since the specific target of this scaffold may vary, CETSA provides a target-agnostic method to prove the compound enters the cell and binds some protein, stabilizing it against heat. Hypothesis: If the compound binds a specific protein (e.g., a kinase or carbonic anhydrase), the melting curve of that protein will shift to higher temperatures.

Workflow:
  • Treatment: Treat 10 million cells with 10 µM Compound or DMSO for 1 hour.

  • Harvest: Wash with PBS (containing protease inhibitors). Resuspend in PBS.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool to RT. Lyse cells using freeze-thaw cycles (x3) or mild detergent (0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot for the candidate target.

Diagram 2: Assay Development Logic Flow

AssayWorkflow Start Compound Stock (DMSO) Solubility Step 1: Solubility Check (Nephelometry) Start->Solubility CellFree Step 2: Biochemical Assay (+ Catalase) Solubility->CellFree Soluble CellBased Step 3: Cell Viability (ATP / LDH) CellFree->CellBased Active CETSA Step 4: Target Engagement (CETSA) CellBased->CETSA Non-Toxic PAINS Step 5: PAINS Validation (Redox/Aggregator Check) CETSA->PAINS Engaged Validated Validated Lead PAINS->Validated Pass

Caption: Strategic workflow for validating 2-Amino-4-(piperidine-1-sulfonyl)-phenol, moving from physicochemical checks to cellular validation.

Protocol Phase III: Managing Assay Interference (PAINS)

This is the most critical section for the 2-aminophenol scaffold. You must run these counter-screens to publish or proceed.

A. The Catalase Counter-Screen

To rule out


 generation as the cause of inhibition:
  • Run the biochemical or cell-lysate activity assay.

  • Condition A: Standard Buffer.

  • Condition B: Buffer + 100 U/mL Catalase (degrades

    
    ).
    
  • Result: If

    
     shifts significantly (e.g., >5-fold) between A and B, the activity is a redox artifact.
    
B. The Thiol Reactivity Check

To rule out covalent modification of cysteine residues by quinone imines:

  • Pre-incubate the compound with 1 mM DTT or Glutathione (GSH) for 15 minutes.

  • Run the assay.[3]

  • Result: If activity is abolished by DTT/GSH, the compound is likely acting as a non-specific electrophile.

Data Presentation & Analysis

When reporting data for this compound, use the following structure to ensure reproducibility.

Table 1: Summary of Critical Assay Parameters

Assay TypeReadoutControl UsedAcceptable Threshold
Solubility Kinetic Turbidimetry1% DMSO

in PBS
Viability CellTiter-Glo (ATP)Staurosporine

Redox Artifact Fluorometric

ResorufinSignal

of Positive Ctl
Aggregation Dynamic Light ScatteringTriton X-100No particles

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

Sources

Technical Application Note: Preclinical Evaluation of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0) is a functionalized sulfonamide derivative incorporating an aminophenol core. While specific literature on this exact molecule is sparse, its structural motifs—a para-sulfonamidophenol core and a piperidine ring—suggest potential biological activity in two primary domains: Carbonic Anhydrase Inhibition (CAI) and Analgesia/Anti-inflammatory pathways (structurally analogous to COX-2 inhibitors or acetaminophen metabolites).

This Application Note provides a rigorous framework for the in vivo characterization of this compound. It addresses the critical challenges associated with its chemical class: solubility , renal clearance , and potential nephrotoxicity (common to aminophenols).

Key Structural Alerts for In Vivo Study Design:
  • Aminophenol Moiety: Prone to oxidation into reactive quinone imines, necessitating liver (glutathione depletion) and kidney safety monitoring.

  • Sulfonamide Group: Associated with pH-dependent solubility; risk of crystalluria in acidic urine.

  • Piperidine Ring: Enhances lipophilicity, potentially increasing blood-brain barrier (BBB) penetration compared to primary sulfonamides.

Formulation Strategy for Animal Dosing

Due to the likely poor aqueous solubility of the sulfonamide-phenol core, a standard saline vehicle is insufficient. The following formulation protocol is optimized for Intravenous (IV) and Oral (PO) delivery in rodents.

Protocol A: Vehicle Preparation (Standard Discovery Formulation)

Objective: Create a stable 5 mg/mL solution for IV and 10 mg/mL suspension for PO.

ComponentFunctionConcentration (v/v)Notes
DMSO Co-solvent5%Dissolve compound here first.
PEG 400 Solubilizer40%Adds viscosity and stability.
Saline (0.9%) Diluent55%Add slowly with vortexing.

Step-by-Step Formulation:

  • Weigh the required amount of 2-Amino-4-(piperidine-1-sulfonyl)-phenol .

  • Add the calculated volume of DMSO and vortex until fully dissolved (clear yellow solution expected).

  • Add PEG 400 and vortex. The solution may warm slightly (exothermic).

  • Slowly add warm (37°C) Saline while vortexing to prevent precipitation.

  • pH Adjustment: Check pH. If < 5.0, adjust carefully to pH 7.0-7.4 using 0.1N NaOH. Note: Sulfonamides are more soluble at higher pH, but avoid pH > 8.0 for IV safety.

  • Filtration: Filter IV formulations through a 0.22 µm PVDF filter. Do not filter PO suspensions.

In Vivo Protocol 1: Pharmacokinetics (PK) & Bioavailability

This protocol establishes the fundamental ADME profile in Sprague-Dawley rats.

Experimental Design
  • Species: Male Sprague-Dawley Rats (n=3 per group), cannulated (jugular vein).

  • Groups:

    • Group 1 (IV): 2 mg/kg (Bolus).

    • Group 2 (PO): 10 mg/kg (Oral Gavage).

  • Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

Bioanalysis (LC-MS/MS)

Method Development Guide:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition (MRM):

    • Parent: [M+H]+ m/z 257.1 → Fragment (likely m/z 84 for piperidine ring or m/z 156 for sulfonyl-phenol core).

    • Optimization: Perform a product ion scan to identify the most stable fragment.

Data Analysis & Interpretation

Calculate the following parameters using Non-Compartmental Analysis (NCA):

  • 
     & 
    
    
    
    :
    Absorption rate.
  • 
    :  Total exposure.
    
  • 
     (Bioavailability): 
    
    
    
    .
  • 
     (Clearance):  Critical for determining dosing frequency.
    

In Vivo Protocol 2: Maximum Tolerated Dose (MTD) & Safety

Given the aminophenol structural alert, nephrotoxicity is a primary concern. This acute study identifies the safe dose ceiling.

Experimental Workflow
  • Animals: CD-1 Mice (n=3 per dose level).

  • Dose Escalation: 30, 100, 300 mg/kg (PO).

  • Observation Period: 48 hours.

  • Clinical Signs: Monitor for sedation, ataxia (piperidine effect), or piloerection.

  • Terminal Endpoints (48h):

    • Serum Chemistry: BUN and Creatinine (Kidney function), ALT/AST (Liver function).

    • Gross Necropsy: Inspect kidneys for crystallization (sulfonamide effect) or discoloration.

Visualizing the Study Workflow & Metabolic Fate

The following diagram illustrates the integrated workflow for evaluating this compound, including the hypothesized metabolic pathways (N-acetylation and Glucuronidation) that must be monitored during bioanalysis.

G cluster_metabolism Hypothesized Metabolic Fate Formulation Formulation Strategy (5% DMSO / 40% PEG400) Dosing In Vivo Dosing (IV: 2mg/kg | PO: 10mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Tissues Tissue Collection (Kidney/Liver) Dosing->Tissues Terminal Bioanalysis LC-MS/MS Analysis (MRM: 257.1 > Frag) Sampling->Bioanalysis Tissues->Bioanalysis Safety_Profile Safety Profile (BUN/Creatinine) Tissues->Safety_Profile MetID Metabolite ID (Glucuronide/Acetyl) Bioanalysis->MetID Screening PK_Params PK Parameters (AUC, F%, CL) Bioanalysis->PK_Params MetID->Safety_Profile Reactive Metabolites? Parent Parent (2-Amino-4-(piperidine-1-sulfonyl)-phenol) Gluc O-Glucuronide (Phase II) Parent->Gluc UGT Acetyl N-Acetyl (Phase II) Parent->Acetyl NAT

Caption: Integrated Preclinical Workflow for 2-Amino-4-(piperidine-1-sulfonyl)-phenol, highlighting critical paths from formulation to metabolic safety assessment.

Potential Efficacy Models (Proof-of-Concept)

Based on the Structure-Activity Relationship (SAR) , the following efficacy models are recommended if the safety profile is acceptable.

A. Diuretic Activity (Rat Model)

Rationale: Sulfonamides are classic carbonic anhydrase inhibitors (CAIs).

  • Protocol: Saline-loaded rats (25 mL/kg).

  • Dose: 10, 30 mg/kg PO.

  • Endpoint: Measure urine volume and Na+/K+ excretion over 6 hours.

  • Positive Control: Acetazolamide (10 mg/kg).

B. Analgesic Activity (Mouse Writhing Test)

Rationale: The aminophenol core resembles acetaminophen (paracetamol).

  • Protocol: Acetic acid-induced writhing.

  • Dose: 50, 100 mg/kg PO, administered 30 min prior to acetic acid injection.

  • Endpoint: Count writhes for 20 minutes.

  • Positive Control: Acetaminophen (200 mg/kg).

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Grounding for Sulfonamide SAR).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Standard for LC-MS/MS).

Application Note: Formulation Development for 2-Amino-4-(piperidine-1-sulfonyl)-phenol (APSP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-(piperidine-1-sulfonyl)-phenol (APSP) represents a challenging scaffold in early-stage drug development.[1] Structurally characterized by an ortho-aminophenol core substituted with a lipophilic piperidine-sulfonamide moiety, this molecule exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS).[1]

This guide addresses the two primary failure modes for APSP formulations:

  • Oxidative Instability: The 1,2-amino-hydroxy motif is highly susceptible to auto-oxidation, forming quinone imines and insoluble polymeric pigments (browning).[1]

  • Aqueous Insolubility: The zwitterionic nature and sulfonamide lipophilicity restrict solubility at physiological pH.[1]

The following protocols provide a self-validating roadmap to generate a stable, soluble liquid formulation suitable for biological assays and preclinical pharmacokinetics (PK).

Physicochemical Profiling & Mechanistic Risks

Before formulation, the molecule's behavior must be mapped.[1] APSP is an amphoteric molecule (zwitterion).[1]

Ionization and Solubility Logic
  • Acidic Moiety: Phenolic -OH (

    
    ).[1]
    
  • Basic Moiety: Aniline -NH

    
     (
    
    
    
    ).[1]
  • Isoelectric Point (pI): Solubility is lowest between pH 5 and 8, where the molecule exists primarily as the neutral zwitterion or uncharged species.[1]

  • Solubility Strategy: To maximize aqueous solubility without surfactants, the pH must be shifted significantly away from the pI (pH < 3 or pH > 11).[1] However, high pH accelerates oxidation.[1] Therefore, acidic formulations (pH 2–4) are preferred for stability. [1]

The Degradation Pathway (The "Browning" Effect)

The ortho-aminophenol core is a known precursor to phenoxazines and triphenodioxazines (dye pigments). Under aerobic conditions, APSP undergoes radical-mediated oxidation.[1]

Key Insight: Protonation of the amine group (low pH) significantly retards this oxidation by removing the lone pair electrons availability for radical attack.

OxidationPathway APSP APSP (Reduced Form) Colorless Semiquinone Semiquinone Radical APSP->Semiquinone -e-, -H+ Radical Free Radical Initiation (O2, Light) Radical->Semiquinone QuinoneImine o-Quinone Imine (Reactive Electrophile) Semiquinone->QuinoneImine -e-, -H+ Polymer Polymeric Pigments (Brown/Black Precipitate) QuinoneImine->Polymer Polymerization Acid Acidic pH (<4) Protonates Amine Acid->APSP Stabilizes Antiox Antioxidants (Ascorbate/Bisulfite) Antiox->Semiquinone Scavenges

Figure 1: Oxidative degradation pathway of ortho-aminophenols and intervention points.[1]

Formulation Strategy: The "Triad" Approach

To create a viable stock solution, use the Solubility-Stability-Compatibility Triad :

ParameterRecommended ApproachRationale
Solvent System PEG 400 (40%) / Water (60%) The piperidine-sulfonamide tail requires organic cosolvents.[1] PEG 400 offers low toxicity and high solubilizing power.[1]
pH Modifier Citrate Buffer (pH 3.5) Maintains the amine in cationic form (solubility + stability) while buffering against shifts.[1]
Antioxidant 0.1% Sodium Metabisulfite Sacrificial antioxidant essential for preventing quinone formation.[1]
Chelator 0.05% EDTA Sequesters trace metal ions (Fe, Cu) that catalyze phenol oxidation.[1]

Detailed Experimental Protocols

Protocol A: pH-Solubility Profiling (The "U-Curve" Determination)

Objective: Determine the exact pH required to achieve target concentration (e.g., 10 mg/mL).[1]

Materials:

  • APSP Reference Standard.[1]

  • Universal Buffer (Britton-Robinson) ranging pH 2.0 to 10.0.[1]

  • HPLC-UV or UV-Vis Spectrophotometer.[1]

Procedure:

  • Preparation: Aliquot 5 mg of APSP into 10 microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of buffer (pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 12) to each tube.

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Dilute the supernatant 1:10 with mobile phase and analyze via HPLC.

  • Data Output: Plot Concentration (mg/mL) vs. pH.

    • Expectation: High solubility at pH < 4 and pH > 10.[1] Minimum at pH 6–8.[1]

Protocol B: Forced Degradation (Oxidative Stress)

Objective: Validate the necessity of antioxidants.[1]

Procedure:

  • Prepare a 1 mg/mL solution of APSP in 50:50 Acetonitrile:Water.[1]

  • Split into three glass vials:

    • Vial A (Control): Seal, store at 4°C in dark.

    • Vial B (Oxidation): Add 0.3% Hydrogen Peroxide (

      
      ).[1]
      
    • Vial C (Protection): Add 0.3%

      
       + 0.1% Ascorbic Acid.[1]
      
  • Incubate Vials B and C at room temperature for 4 hours.

  • Observation:

    • Vial B should turn yellow/brown (quinone imine formation).[1]

    • Vial C should remain clear/colorless.[1]

  • Quantification: Analyze via HPLC. Calculate % recovery relative to Vial A.

Protocol C: Preparation of Stock Solution (20 mg/mL) for Animal Studies

Objective: Create a stable, high-concentration liquid for IV or IP injection.[1]

Formulation Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (pH adjusted to 3.5).[1]

Step-by-Step Workflow:

  • Weighing: Weigh 200 mg of APSP into a calibrated glass vial.

  • Primary Solubilization: Add 1.0 mL of DMSO (Dimethyl sulfoxide).[1] Vortex until fully dissolved (solution may be yellow).[1]

  • Cosolvent Addition: Add 4.0 mL of PEG 400 . Vortex to mix.

  • Stabilization:

    • Prepare 5.0 mL of Saline (0.9% NaCl).

    • Add 10 mg Sodium Metabisulfite (Antioxidant) and 5 mg EDTA (Chelator) to the saline.[1]

    • Adjust saline pH to 3.0 using 1N HCl.[1]

  • Final Mixing: Slowly add the acidified saline to the DMSO/PEG mixture with constant stirring to prevent precipitation.

  • Final pH Check: Measure apparent pH. Adjust to 3.5–4.0 if necessary.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (Nylon may bind phenols).[1]

  • Storage: Store in amber glass vials at 4°C. Use within 48 hours.

Visualizing the Decision Matrix

Use this workflow to adapt the formulation based on your specific concentration requirements.

FormulationDecision Start Start: Define Target Conc. (e.g., 10 mg/mL) SolCheck Check Aqueous Solubility at pH 7 Start->SolCheck IsSoluble Soluble? SolCheck->IsSoluble YesPath Dissolve in Phosphate Buffer IsSoluble->YesPath Yes NoPath Requires Enhancement IsSoluble->NoPath No EnhanceStrat Select Strategy NoPath->EnhanceStrat StratA pH Adjustment (Target pH 3-4) EnhanceStrat->StratA StratB Cosolvents (PEG400 / EtOH) EnhanceStrat->StratB StratC Complexation (HP-Beta-Cyclodextrin) EnhanceStrat->StratC StabCheck Add Antioxidants (Mandatory for Aminophenols) StratA->StabCheck StratB->StabCheck StratC->StabCheck Final Final Formulation: Acidic + Cosolvent + Antioxidant StabCheck->Final

Figure 2: Formulation decision tree for APSP development.

References

  • Hanson, P. (2002).[1] Reactivity of Aminophenols and their Derivatives. In: The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley Online Library.[1] Link

  • FDA Guidance for Industry. (2009). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Niazi, S. K. (2019).[1] Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. CRC Press.[1] Link

  • PubChem. (n.d.).[1] Compound Summary for CID 3792021: 2-Amino-4-(piperidine-1-sulfonyl)phenol.[1][2] National Center for Biotechnology Information.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Yield Optimization & Troubleshooting Target Molecule: 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0) Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary & Synthetic Logic

Welcome to the Technical Support Center. You are likely encountering yield issues due to the amphoteric nature of the final product and the regioselectivity challenges during the initial functionalization.

The synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol typically follows a three-stage industrial route starting from 2-nitrophenol . While direct chlorosulfonation seems straightforward, the presence of the free phenolic hydroxyl group introduces competitive side reactions (O-sulfonylation) and oxidation risks during the final reduction.

The "Gold Standard" Pathway

We recommend the 2-Nitrophenol Route over the 2-chloronitrobenzene route for laboratory-scale synthesis to avoid harsh high-pressure hydrolysis steps.

Core Workflow:

  • Activation: Chlorosulfonation of 2-nitrophenol (Regioselective to position 4).

  • Amidation: Reaction with piperidine (Critical control point for O- vs N-selectivity).

  • Reduction: Conversion of the nitro group to amine (Critical control point for oxidation).

SynthesisWorkflow Start Starting Material: 2-Nitrophenol Step1 Step 1: Chlorosulfonation (ClSO3H, <20°C) Start->Step1 Electrophilic Subst. Inter1 Intermediate 1: 3-Nitro-4-hydroxybenzenesulfonyl chloride Step1->Inter1 Yield: ~85% Step2 Step 2: Amidation (Piperidine, Base) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate 2: 2-Nitro-4-(piperidine-1-sulfonyl)-phenol Step2->Inter2 Major Path SideRxn Side Product: Sulfonate Ester (O-acylation) Step2->SideRxn Competitive Path Step3 Step 3: Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Nitro Reduction SideRxn->Inter2 Base Hydrolysis (Cleanup) Target TARGET: 2-Amino-4-(piperidine-1-sulfonyl)-phenol Step3->Target Final Isolation

Figure 1: Optimized synthetic workflow highlighting the competitive O-acylation side reaction during amidation.

Troubleshooting Guides (Q&A)

Module A: Chlorosulfonation Failures

User Ticket #401: "My sulfonyl chloride intermediate is an oil/tar instead of a solid, and the yield is <50%."

Root Cause: The reaction between 2-nitrophenol and chlorosulfonic acid is highly exothermic. If the temperature exceeds 20°C during addition, you promote di-sulfonation (at position 6) and polymerization of the phenol.

Protocol Fix:

  • Stoichiometry: Use a large excess of chlorosulfonic acid (5–6 equivalents). It acts as both reagent and solvent.

  • Temperature Control: Cool the chlorosulfonic acid to 0°C before adding 2-nitrophenol. Add the solid phenol portion-wise over 1 hour.

  • Quenching: Do not pour water into the reaction. Pour the reaction mixture onto crushed ice slowly with vigorous stirring.

  • Drying: The sulfonyl chloride is moisture-sensitive. Filter rapidly and wash with ice-cold water. Dissolve in DCM and dry over MgSO₄ immediately if not using directly.

Module B: The "Missing Yield" in Amidation

User Ticket #402: "I added 1.1 equivalents of piperidine, but my conversion is incomplete. TLC shows multiple spots."

Root Cause: You are fighting two battles here:

  • HCl Scavenging: The reaction produces HCl. If you only use 1.1 eq of piperidine, the amine gets protonated (Piperidinium HCl) and becomes non-nucleophilic.

  • O-Sulfonylation: The phenolic hydroxyl group can react with the sulfonyl chloride to form a sulfonate ester (a dimer or piperidine-sulfonate ester).

Protocol Fix:

  • The Base Trap: Use 2.5 equivalents of piperidine (or 1.1 eq Piperidine + 2.0 eq Triethylamine).

  • The "Cleanup" Step (Crucial for Yield): After the reaction is complete (check TLC), the mixture likely contains your desired sulfonamide and some O-sulfonated ester impurities.

    • Action: Treat the reaction mixture with 1M NaOH (aqueous) and stir for 30 minutes at room temperature.

    • Mechanism:[1][2][3][4][5] Sulfonamides are stable to mild base; Sulfonate esters (impurities) hydrolyze back to the phenol (the desired product precursor) and piperidine.

    • Isolation: Acidify carefully to pH 4–5 to precipitate the phenol-sulfonamide intermediate.

Module C: The "Black Tar" Problem (Reduction)

User Ticket #403: "My reduction went well, but during rotary evaporation, the product turned from clear to dark brown/black."

Root Cause: Aminophenols are notoriously prone to air oxidation, forming quinone imines which polymerize into dark tars (similar to melanin formation). This is accelerated under basic conditions or in solution with heat.

Protocol Fix:

  • Acidic Workup Strategy: Do not isolate the free base if possible. Isolate as the HCl salt .

    • Procedure: After filtering the catalyst (Pd/C), immediately add concentrated HCl (1.1 eq) to the filtrate before concentrating. The hydrochloride salt is significantly more stable to oxidation.

  • Alternative Reductant (Iron/Acid): If catalytic hydrogenation is too aggressive, use the Béchamp reduction (Iron powder in dilute acetic acid/ethanol).

    • Benefit: The iron oxides trap some impurities, and the conditions are naturally acidic, protecting the amine.

  • Add an Antioxidant: Add a pinch of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite during the aqueous workup to scavenge oxygen.

Module D: Purification & Isolation

User Ticket #404: "I cannot get the product to precipitate. It stays in the water phase."

Root Cause: The target molecule is a Zwitterion .

  • Basic pH (>9): Soluble as Phenoxide.

  • Acidic pH (<2): Soluble as Ammonium/Piperidinium salt.

  • Isoelectric Point (pI): The molecule is least soluble near pH 5.5–6.5.

Protocol Fix:

  • The "pH Swing":

    • If your solution is acidic (post-reduction), neutralize slowly with saturated NaHCO₃.

    • Monitor pH strictly. As you approach pH 6.0 , the product should crash out as a white/off-white solid.

    • Do not overshoot to pH 8+, or it will redissolve.

  • Salting Out: If precipitation is light, saturate the aqueous phase with NaCl (brine) and cool to 4°C.

Data & Stoichiometry Reference

StepReagentEq.Critical ParameterTroubleshooting Indicator
1 Chlorosulfonic Acid5.0Temp < 20°CProduct is oil/tar (Polymerization)
2 Piperidine2.2Dry SolventsLow conversion (HCl poisoning)
2b 1M NaOH (Workup)ExcessTime: 30 minRemoves O-sulfonated byproducts
3 H₂ / Pd-CCat.Inert Atm.Product turns black (Oxidation)
4 HCl (Salt formation)1.1pH < 2Stability of final powder

Decision Tree: Yield Optimization

TroubleshootingTree Problem Low Overall Yield Check1 Check Step 1: Sulfonyl Chloride Solid? Problem->Check1 Check2 Check Step 2: Amidation pH? Check1->Check2 Yes Sol1 Fix: Keep Temp <5°C Use 5eq ClSO3H Check1->Sol1 No (Oily) Check3 Check Step 3: Color Change? Check2->Check3 Basic Sol2 Fix: Add Base (TEA) Hydrolyze Esters Check2->Sol2 Acidic/Neutral Sol3 Fix: Isolate as HCl Salt Use Na2S2O4 Check3->Sol3 Turns Black

Figure 2: Diagnostic logic for identifying yield loss at specific synthetic stages.

References

  • Patent CN104592064A. Synthetic method of 2-aminophenol-4-sulfonamide.[5] (Describes the chlorosulfonation and amidation logic for this scaffold).

  • Patent US3717680A. Purification of p-aminophenol.[4][6] (Critical reference for handling aminophenol oxidation and pH-dependent isolation).

  • Organic Syntheses. 2-Amino-4-nitrophenol. Org.[2][6][7][8] Synth. 1946, 26, 6. (Reference for the stability and handling of nitro-phenol precursors). [Link]

  • Mach, E. J. The preparation of 2-aminophenol-4-sulfonic acid.[9] Digital Commons @ NJIT. (Background on sulfonation regioselectivity). [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-4-(piperidine-1-sulfonyl)-phenol and its precursors before handling.

Sources

Side-product analysis in "2-Amino-4-(piperidine-1-sulfonyl)-phenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Landscape

The synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol is rarely performed by direct chlorosulfonation of 2-aminophenol due to the high susceptibility of the amino group to oxidation and the formation of complex "quinone-imine" dyes.

The industry-standard, high-fidelity route utilizes 2-benzoxazolinone (BOA) as a "masked" equivalent of 2-aminophenol. This heterocyclic scaffold protects the amine and hydroxyl groups simultaneously, directing electrophilic substitution (chlorosulfonation) exclusively to the 6-position (which corresponds to the 4-position in the final phenol product).

This guide addresses the specific impurity profiles and troubleshooting protocols for this BOA-mediated route .

Visualizing the Pathway & Impurity Landscape

The following diagram maps the standard workflow against critical divergence points where side products are generated.

SynthesisMap node_start Start: 2-Aminophenol node_BOA Intermediate 1: 2-Benzoxazolinone (BOA) node_start->node_BOA + Urea/Phosgene side_Ox Impurity A (Pink/Brown): Quinone Imines / Dyes node_start->side_Ox Oxidation (Air/Light) node_Cl Intermediate 2: 6-Chlorosulfonyl-BOA node_BOA->node_Cl + ClSO3H (Chlorosulfonic acid) side_Bis Impurity C: Bis-sulfonated species node_BOA->side_Bis Over-reaction (High Temp) node_Sulf Intermediate 3: 6-(Piperidine-1-sulfonyl)-BOA node_Cl->node_Sulf + Piperidine side_Acid Impurity B: BOA-6-Sulfonic Acid node_Cl->side_Acid Hydrolysis (Wet conditions) node_Final Target: 2-Amino-4-(piperidine-1-sulfonyl)-phenol node_Sulf->node_Final Alkaline Hydrolysis side_Salt Impurity D: Piperidine HCl Salt node_Sulf->side_Salt Trapped Salt node_Final->side_Ox Post-reaction Oxidation side_Inc Impurity E: N-Acylated intermediates

Figure 1: Synthetic workflow utilizing the 2-benzoxazolinone scaffold, highlighting critical impurity divergence points.

Module 1: The "Pink Product" Phenomenon (Oxidation)

Symptom: The reaction mixture or isolated solid turns pink, brown, or black upon exposure to air. Root Cause: 2-aminophenols are redox-active.[1] They oxidize to quinone imines , which then polymerize into complex dyes (similar to hair dye chemistry).

Troubleshooting Protocol
ParameterRecommendationMechanism
pH Control Maintain pH < 4 during isolation.Protonated amines (

) are resistant to oxidation. Free bases oxidize rapidly.
Additives Add 0.5% Sodium Dithionite (

) or Ascorbic Acid during hydrolysis.
These reducing agents scavenge radical intermediates before quinone formation occurs.
Atmosphere Sparge solvents with Argon/Nitrogen.[2]Removes dissolved oxygen, the primary oxidant.

Self-Validating Check:

  • Dissolve a small sample in dilute HCl. If the color persists, it is a stable dye impurity. If it clears or turns pale yellow, it is likely a reversible oxidation state (quinone imine) that can be reduced.

Module 2: Chlorosulfonation Failures (Step 2)

Symptom: Low yield of the sulfonamide; presence of highly water-soluble side products. Root Cause: Hydrolysis of the sulfonyl chloride intermediate into sulfonic acid .

Technical Analysis

The reaction of 2-benzoxazolinone with chlorosulfonic acid (


) is an equilibrium.


Impurity Profile:

  • BOA-6-Sulfonic Acid: Formed if moisture is present or if the ratio of

    
     is too low.
    
  • Bis-sulfonated BOA: Rare, but occurs if temperature exceeds 60°C.

Corrective Action:

  • Reagent Stoichiometry: Use at least 4-5 equivalents of chlorosulfonic acid. The excess acts as a dehydrating agent to push the equilibrium toward the chloride.

  • Temperature Ramp: Addition at <10°C (to control exotherm), then ramp to 50°C (to drive conversion).

  • Quenching: Pour the reaction mixture slowly onto crushed ice. Do not add water to the mixture. The "inverse addition" prevents localized heating which accelerates hydrolysis.

Module 3: Piperidine Coupling & Salt Management

Symptom: Product contains white crystalline impurities; melting point is broad. Root Cause: Formation of Piperidine Hydrochloride or incomplete removal of excess piperidine.

Reaction Logic


Why 2 equivalents? One equivalent reacts; the second acts as a "proton sponge" to neutralize the HCl generated. If you only use 1 equivalent, the reaction stops at 50% conversion.

Purification Protocol:

  • Aqueous Wash: The sulfonamide is usually insoluble in water, while Piperidine

    
    HCl is highly soluble.
    
  • Acid Wash: Wash the organic layer (DCM or Ethyl Acetate) with 1N HCl. This converts unreacted piperidine into its water-soluble salt, removing it from the organic phase.

Module 4: Deprotection (Ring Opening)

Symptom: The final product retains the "benzoxazolinone" carbonyl stretch in IR (


).
Root Cause:  Incomplete alkaline hydrolysis of the oxazolinone ring.
Protocol
  • Reagent: Reflux in 10% NaOH (aq) or KOH/Ethanol.

  • Monitoring: Monitor the disappearance of the C=O stretch via IR or the shift in HPLC retention time.

  • Neutralization: Carefully adjust pH to 7-8 to precipitate the free aminophenol.

    • Warning: Going to pH < 4 will form the HCl salt (soluble). Going to pH > 10 will form the phenolate (soluble). The product precipitates at its isoelectric point.

Summary of Analytical Markers

Use this table to identify impurities in your crude mixture.

ComponentHPLC Behavior (Reverse Phase)Mass Spec (ESI+)Key IR Feature
Target Molecule Medium Retention


doublet (

), Sulfonamide (

)
BOA-Sulfonamide (Intermediate)High Retention (Non-polar)

C=O Stretch (

)
Sulfonic Acid (Hydrolysis)Injection Front (Very Polar)

Broad OH, Acidic
Piperidine Injection Front

-
Quinone Imine (Oxidized)Variable (often broad peak)

(

)
Conjugated C=O/C=N (

)

References

  • Karimova, M. E., et al. (2011).[3] "Synthesis and chemical reactions of 6-chlorosulfonylbenzoxazolin-2-ones." Chemistry of Heterocyclic Compounds, 47(1), 90-94.

  • BenchChem. (2025).[2][4] "Avoiding impurities in the synthesis of sulfonyl chlorides." BenchChem Technical Notes.

  • Sigma-Aldrich. (2025). "2-Amino-4-(piperidine-1-sulfonyl)-phenol Product Analysis." Sigma-Aldrich Technical Library.

  • Santa Cruz Biotechnology. (2024). "2-Amino-4-(piperidine-1-sulfonyl)-phenol Datasheet." SCBT.

  • GlobalSpec. (2002). "Sulfonation and Chlorosulfonation of Organic Compounds." Chapter 2: Mechanisms and Side Reactions.

Sources

"2-Amino-4-(piperidine-1-sulfonyl)-phenol" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0).

This guide is structured to support researchers encountering degradation issues (discoloration, precipitation) during experimental workflows.

Product Overview
  • Chemical Name: 2-Amino-4-(piperidine-1-sulfonyl)-phenol[1][2]

  • CAS Number: 24962-73-0[1][2]

  • Core Moiety: ortho-Aminophenol (2-aminophenol)[2][3]

  • Functional Modification: Piperidine-1-sulfonyl group at the para-position relative to the hydroxyl group.[2]

Part 1: The "Browning" Phenomenon (Oxidative Instability)[2]

User Issue: "My clear aqueous solution turned yellow/brown within hours. Is the compound still viable?"

Root Cause Analysis

The instability of this compound is driven by the 2-aminophenol core.[2][4] While the piperidine-sulfonyl group is chemically robust, the ortho-amino and hydroxyl groups form a redox-active center highly susceptible to auto-oxidation.[2]

  • Mechanism: In the presence of dissolved oxygen, the compound undergoes oxidative dehydrogenation to form an ortho-quinone imine.[2] This reactive intermediate rapidly dimerizes or polymerizes to form highly colored phenoxazinone derivatives (brown/black pigments).[2]

  • Electronic Effect: The sulfonyl group at the C4 position is electron-withdrawing.[2] This increases the acidity of the phenolic hydroxyl group (lowering the pKa).[2] Consequently, phenolate anions —which oxidize much faster than neutral phenols—can form at near-neutral pH (7.0–7.4), accelerating degradation in biological buffers compared to unsubstituted aminophenols.[2]

Visualizing the Degradation Pathway

The following diagram illustrates why your solution changes color and loses potency.

OxidationPathway cluster_factors Accelerating Factors Compound 2-Amino-4-(...)-phenol (Colorless/Pale) Radical Phenoxyl Radical Intermediate Compound->Radical -e-, -H+ (Auto-oxidation) QuinoneImine o-Quinone Imine (Reactive Electrophile) Radical->QuinoneImine -e-, -H+ Dimer Phenoxazinone Dimer (Brown/Black Precipitate) QuinoneImine->Dimer Dimerization (Irreversible) High pH High pH High pH->Radical Cu2+/Fe3+ Cu2+/Fe3+ Cu2+/Fe3+->Compound Catalysis Light Light

Caption: Auto-oxidation pathway of 2-aminophenol derivatives leading to colored dimers (Phenoxazinones).[2]

Part 2: Solubility & Solution Preparation

User Issue: "The compound is not dissolving in water, or precipitates upon dilution."

Solubility Profile

The piperidine-1-sulfonyl group adds significant lipophilicity and bulk to the molecule, drastically reducing water solubility compared to the parent 2-aminophenol.[2]

Solvent SystemSolubility RatingStability RiskRecommendation
Pure Water (pH 7) Poor (< 1 mg/mL)High (Oxidation)Avoid for stock solutions.[2]
DMSO High (> 50 mg/mL)LowPreferred for stock preparation.[2]
Ethanol ModerateModerateUsable, but evaporation changes concentration.[2]
Acidic Buffer (pH < 4) ModerateLow (Protonated)Good for short-term aqueous dilution.[2]
Basic Buffer (pH > 8) Moderate (as salt)Critical (Rapid Oxidation)Avoid unless strictly anaerobic.[2]
Troubleshooting Guide

Q: Can I use sonication to dissolve the solid? A: Yes, but minimize heat . Sonication generates heat, which accelerates oxidation.[2] Use short bursts and keep the vial on ice if possible.

Q: Why did the solution turn pink/red immediately upon adding NaOH? A: You likely formed the phenolate anion, which oxidizes almost instantly in air.[2] If basic conditions are required, you must use deoxygenated solvents and work under an inert atmosphere (Nitrogen/Argon).[2]

Part 3: Protocols for Stable Handling

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to maximize shelf-life (3–6 months).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[2] DMSO is aprotic and slows proton-transfer steps required for oxidation.[2]

  • Weighing: Weigh the solid quickly. If the solid is already brown, it is partially degraded; purification (recrystallization) may be needed.[2]

  • Dissolution: Dissolve to a high concentration (e.g., 10–50 mM). Higher concentrations are relatively more self-protecting than dilute ones due to the lower ratio of dissolved oxygen to solute.[2]

  • Storage: Aliquot into small amber vials (to block UV light). Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[2]

Protocol B: Aqueous Dilution for Assays (The "Danger Zone")

Use this protocol for preparing working solutions (e.g., for cell culture or enzymatic assays).[2]

Critical Rule: Only prepare aqueous dilutions immediately before use.

  • Deoxygenation (Optional but Recommended): If the assay tolerates it, degas the aqueous buffer by bubbling Nitrogen gas for 15 minutes or using a vacuum degasser.[2]

  • Antioxidant Additives:

    • If the assay permits, add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite at equimolar concentrations (1:1 ratio with the compound).[2] These act as sacrificial reducing agents, scavenging oxygen before it attacks the aminophenol.[2]

    • Note: Check if antioxidants interfere with your specific biological target.[2]

  • pH Adjustment:

    • Prefer slightly acidic buffers (pH 5.0–6.[2]0) if possible. Protonation of the amine group (forming the ammonium salt) significantly retards oxidation.[2]

    • If pH 7.4 is mandatory, ensure the time between dilution and measurement is < 30 minutes.[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Is the "brown" degradation product toxic to cells? A: Likely, yes.[2] Quinone imines are electrophiles that can arylate cellular proteins and deplete glutathione.[2] If your control wells show unexpected toxicity, it may be due to the degradation products, not the parent compound.[2] Always run a "vehicle + aged compound" control.[2]

Q2: Can I filter-sterilize the solution? A: Yes, but use PVDF or PES membranes.[2] Nylon membranes can sometimes bind phenolic compounds.[2] Discard the first 0.5 mL of filtrate to account for membrane adsorption.[2]

Q3: How do I verify the purity of my stored stock? A: Run an LC-MS or HPLC.

  • Parent Peak: Look for the mass corresponding to [M+H]+.[2]

  • Impurity Peak: Look for a peak with Mass [2M - 2H] (dimer) or [M-2H] (quinone imine).[2]

  • Note: Use an acidic mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid) to stabilize the compound during the run.[2]

References

  • Royal Society of Chemistry. Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes.[2] New Journal of Chemistry.[2] [Link]

  • Simic, M. G., et al. Mechanisms of oxidative degradation of aminophenols.[2] Journal of the American Chemical Society.[2] (General mechanistic reference for aminophenol oxidation).

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-4-(piperidine-1-sulfonyl)-phenol in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers working with 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the solubility hurdles associated with this compound, ensuring the accuracy and reproducibility of your bioassay results.

While specific experimental solubility data for 2-Amino-4-(piperidine-1-sulfonyl)-phenol is not extensively published, its structure—containing a basic amino group, an acidic phenol, and a sulfonamide linkage—suggests that its aqueous solubility is likely to be low and highly dependent on pH.[1] This guide is built on established principles for handling such compounds in a research setting.[2][3][4][5]

Troubleshooting Guide: Addressing Poor Solubility

This section is designed to provide rapid, actionable solutions to common solubility problems encountered during experimental work with 2-Amino-4-(piperidine-1-sulfonyl)-phenol.

Question 1: My initial stock solution of 2-Amino-4-(piperidine-1-sulfonyl)-phenol in a common organic solvent (like DMSO) is cloudy or shows precipitate. What should I do?

Answer:

This is a classic sign of reaching the solubility limit of the compound in your chosen solvent. Here’s a systematic approach to resolving this:

  • Gentle Warming & Sonication: Many compounds exhibit increased solubility at slightly elevated temperatures. Gently warm your solution to 37°C for 5-10 minutes, followed by sonication in a bath sonicator for 10-15 minutes. The combination of heat and ultrasonic waves can help break down aggregates and facilitate dissolution.[3]

  • Solvent Re-evaluation: If the above steps fail, you may have exceeded the compound's solubility. While many sulfonamides are soluble in solvents like dimethylacetamide (DMA) and DMSO, every compound has its limit.[6] Consider preparing a more dilute stock solution. It is always more effective to have a clear, slightly less concentrated stock than a saturated, precipitated one, which can lead to inaccurate concentration determination.[5]

  • Explore Alternative Solvents: If DMSO is not effective or suitable for your assay, consider other water-miscible organic solvents such as N,N-dimethylformamide (DMF) or ethanol.[] However, always validate the tolerance of your specific cell line or assay system to any new solvent by running a vehicle control.

Question 2: My compound precipitates out of the aqueous assay buffer when I add the stock solution. How can I prevent this?

Answer:

This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment—a phenomenon known as "precipitation upon dilution." The drastic change in polarity causes the compound to "crash out." Here are several strategies to mitigate this:

  • Optimize Co-solvent Percentage: The final concentration of your organic solvent (e.g., DMSO) in the assay buffer should be kept to a minimum, typically below 1% (v/v), and ideally below 0.5%.[8][9][10] Higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.[8][9][10] Always run a vehicle control to assess the impact of the solvent on your assay system.[11]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[][12][13] 2-Amino-4-(piperidine-1-sulfonyl)-phenol has both a basic amino group and an acidic phenolic hydroxyl group, making its solubility highly sensitive to pH changes.[1]

    • For the acidic phenol: Solubility will increase as the pH is raised above its pKa (it becomes a more soluble salt).

    • For the basic amine: Solubility will increase as the pH is lowered below its pKa (it becomes a more soluble salt). A preliminary pH-solubility profile experiment is highly recommended to find the optimal pH for your assay buffer, provided this pH is compatible with your biological system.[14][15]

  • Incorporate Solubilizing Excipients: Consider the use of excipients that can enhance aqueous solubility.[2][16]

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[17][18][19][20] Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in in vitro assays.[19][20] You would typically pre-incubate the compound with the cyclodextrin solution before adding it to the assay buffer.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to form micelles that can encapsulate the drug molecule, increasing its apparent solubility.[12][21] Be aware that surfactants can interfere with some biological assays, so proper controls are essential.[15]

Question 3: I am concerned that the methods used to solubilize the compound are affecting my bioassay results. How can I validate my approach?

Answer:

This is a critical consideration for ensuring data integrity. A multi-step validation process is necessary:[5][11]

  • Vehicle Controls: Always include a vehicle control in your experiments. This is your assay buffer containing the same concentration of the solubilizing agent (e.g., DMSO, HP-β-CD) as your test samples, but without the compound. This will reveal any background effects of the solubilizing agent itself.[8][11]

  • Positive and Negative Controls: Ensure your established positive and negative controls for the assay behave as expected in the presence of the vehicle. Any significant deviation could indicate interference.

  • Dose-Response Curve Analysis: Carefully examine the dose-response curve of your compound. Look for any unusual shifts in the EC50/IC50 values or changes in the slope of the curve. Inconsistent or non-reproducible dose-response curves can be a red flag for solubility issues or assay interference.[5]

  • Visual Inspection: Before reading your assay results, visually inspect the assay plate (e.g., under a microscope for cell-based assays) for any signs of compound precipitation. What appears as a biological effect could be an artifact caused by precipitated compound.

Detailed Protocols

Here are step-by-step protocols for some of the recommended solubilization techniques.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for solubilizing 2-Amino-4-(piperidine-1-sulfonyl)-phenol in an aqueous buffer.

Materials:

  • 2-Amino-4-(piperidine-1-sulfonyl)-phenol

  • A range of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a saturated solution by adding an excess amount of the solid compound to a known volume of each buffer.

  • Vortex the samples vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the measured solubility against the pH of the buffers to identify the pH range with the highest solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of 2-Amino-4-(piperidine-1-sulfonyl)-phenol using HP-β-CD for improved aqueous solubility.

Materials:

  • 2-Amino-4-(piperidine-1-sulfonyl)-phenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v).

  • Weigh the required amount of 2-Amino-4-(piperidine-1-sulfonyl)-phenol to prepare your target concentration.

  • Add the powdered compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture for 15-30 minutes, or until the solution becomes clear. Gentle warming (to 37°C) can be used in conjunction with sonication.

  • Visually inspect the solution for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved aggregates.

  • This clear solution can now be used as your stock solution for further dilutions into your assay medium. Remember to include a vehicle control with the same final concentration of HP-β-CD.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of 2-Amino-4-(piperidine-1-sulfonyl)-phenol in water?

While no specific experimental data is readily available, the predicted XlogP value is 0.9, which suggests the molecule is not extremely lipophilic.[22] However, the presence of the aromatic ring and piperidine moiety, combined with a relatively high melting point (often indicative of strong crystal lattice energy), suggests that its intrinsic aqueous solubility is likely low.[23] Empirical determination is necessary.

Q2: Are there any known stability issues with this compound?

Compounds with phenol and amino groups can be susceptible to oxidation, especially at non-neutral pH and in the presence of light or certain metal ions. It is advisable to prepare fresh solutions for your experiments and store stock solutions at -20°C or -80°C, protected from light.

Q3: Can I use a co-solvent system other than just DMSO?

Yes, using a combination of co-solvents can sometimes be effective.[] For example, mixtures of DMSO and a polyethylene glycol (like PEG 400) or ethanol might offer better solubility characteristics than DMSO alone.[] However, the complexity of the vehicle increases, making it even more critical to run thorough vehicle controls to rule out artifacts.[11]

Q4: How does the purity of my compound affect its solubility?

Impurities can significantly impact the observed solubility. Some impurities might enhance solubility, while others can act as nucleation sites, promoting precipitation and leading to an underestimation of the compound's true solubility. For reliable and reproducible bioassay results, it is always recommended to use a compound with the highest possible purity (ideally >95%).

Visualizations

Caption: Decision workflow for troubleshooting poor solubility.

Caption: Cyclodextrin inclusion complex formation.

References

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University Graduate School.[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts.[Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[Link]

  • solubility enhancement -by pH change & complexation. Slideshare.[Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.[Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Toxicol In Vitro.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.[Link]

  • 2-amino-4-(piperidine-1-sulfonyl)phenol. PubChem.[Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate.[Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.[Link]

Sources

Optimizing reaction conditions for "2-Amino-4-(piperidine-1-sulfonyl)-phenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol , a privileged scaffold often used in fragment-based drug discovery and as a precursor for Hsp90 inhibitors and other kinase-targeting ligands.

The synthesis presents three primary challenges:

  • Regioselectivity: Ensuring sulfonation occurs para to the hydroxyl group while managing the directing effects of the ortho-nitro group.

  • Stability: The final amino-phenol moiety is electron-rich and prone to oxidative degradation (quinonimine formation) upon air exposure.

  • Solubility: The zwitterionic nature of the intermediate amino-phenols can lead to difficult workups ("oiling out").

Master Synthetic Pathway

The most robust route utilizes 2-Nitrophenol as the starting material. This leverages the strong ortho/para directing power of the hydroxyl group to install the sulfonyl chloride at position 4, followed by amidation and nitro-reduction.

SynthesisPathway Start Start: 2-Nitrophenol Step1 Step 1: Chlorosulfonation (ClSO3H, < 5°C) Start->Step1 Electrophilic Subst. Inter1 Int-1: 4-(chlorosulfonyl)- 2-nitrophenol Step1->Inter1 Step2 Step 2: Amidation (Piperidine, TEA, DCM) Inter1->Step2 Nu Attack Inter2 Int-2: 2-Nitro-4- (piperidine-1-sulfonyl)phenol Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or Na2S2O4) Inter2->Step3 Nitro Red. Final Target: 2-Amino-4- (piperidine-1-sulfonyl)phenol Step3->Final

Figure 1: Validated synthetic route. The hydroxyl group directs the sulfonyl electrophile to the para-position, overcoming the meta-directing nitro group.

Detailed Protocols & Troubleshooting

Phase 1: Chlorosulfonation (The "Danger" Phase)

Objective: Convert 2-nitrophenol to 4-(chlorosulfonyl)-2-nitrophenol. Reagents: 2-Nitrophenol, Chlorosulfonic acid (


).

Protocol:

  • Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under Argon.

  • Add 2-Nitrophenol (1.0 eq) portion-wise over 30 minutes. Critical: Keep internal temp < 5°C.

  • Allow to warm to RT and stir for 2 hours. Then heat to 50°C for 1 hour to drive conversion.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product precipitates as a solid.[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Violent Exotherm Addition rate too fast; moisture in flask.Dry glassware thoroughly. Add solid phenol slower. Use an internal thermometer.
Sticky Gum/Oil Incomplete precipitation or hydrolysis.Ensure quench is onto ice , not water. Keep the quench temp < 10°C. Filter immediately; do not let it sit in acidic water.
Low Yield Hydrolysis of sulfonyl chloride.The product is moisture sensitive. Dry the precipitate under vacuum immediately after filtration. Store in a desiccator.

Expert Insight: The hydroxyl group activates the ring. If the temperature spikes during addition, you risk di-sulfonation or tar formation. The 50°C heating step is required to convert the intermediate sulfonic acid to the sulfonyl chloride completely [1].

Phase 2: Amidation (The "Yield" Phase)

Objective: Coupling piperidine to the sulfonyl chloride. Reagents: Intermediate-1, Piperidine, Triethylamine (TEA), DCM.

Protocol:

  • Dissolve Intermediate-1 (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) and cool to 0°C.

  • Add Piperidine (1.1 eq) dropwise.

  • Stir at RT for 3 hours. Wash with 1N HCl (to remove excess piperidine) and Brine.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Impurity: Sulfonic Acid Hydrolysis of starting material.Ensure DCM is anhydrous. If the starting material was wet from Phase 1, dry it over

first.
Low Conversion HCl scavenging failure.Ensure TEA is fresh. Alternatively, use 2.2 eq of Piperidine (one eq acts as the base), though this is less atom-economical.
Phase 3: Nitro Reduction (The "Stability" Phase)

Objective: Reduce the nitro group to the amine without oxidizing the phenol. Reagents: Intermediate-2, 10% Pd/C, Hydrogen (balloon), Methanol/THF.

Protocol:

  • Dissolve Intermediate-2 in MeOH (or MeOH/THF if solubility is poor).

  • Add 10% Pd/C (10 wt%) .

  • Purge with

    
     and stir at RT for 4-6 hours.
    
  • Filter through Celite under Argon/Nitrogen.

  • Critical: Concentrate immediately and store under inert gas.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Product turns Black Oxidation of aminophenol.Do not dry on a rotavap open to air for long periods. Add a trace of ascorbic acid or store as the HCl salt (add 1.1 eq HCl in dioxane).
Incomplete Reduction Catalyst poisoning.Sulfur in the molecule can poison Pd, though sulfonamides are usually stable. If Pd fails, switch to Sodium Dithionite (

)
in THF/Water, which is milder and sulfur-tolerant [2].
De-sulfonylation Over-reduction.Rare with Pd/C at RT. Avoid high pressure (>50 psi) or elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My final product is purple/black. Is it ruined? A: Not necessarily. Aminophenols are notoriously air-sensitive, forming colored quinonimines upon trace oxidation.

  • Fix: Dissolve the crude in degassed solvent containing a reducing agent (like sodium metabisulfite wash) or recrystallize immediately from ethanol/water with a pinch of sodium dithionite. Store the pure solid under Argon.

Q2: Can I use iron (Fe) and acid for the reduction? A: Yes, Fe/Acetic acid or Fe/NH4Cl is a viable alternative to hydrogenation.

  • Caveat: Removing iron salts from the zwitterionic product can be difficult. If you use Fe, perform an EDTA wash during workup to chelate the metal, otherwise, the metal residue will catalyze oxidation of your product [3].

Q3: The sulfonyl chloride intermediate is oiling out during the quench. A: This happens if the acid concentration is too high or the temperature rises.

  • Fix: Extract the aqueous quench mixture with Ethyl Acetate immediately. Do not wait for precipitation. Wash the organic layer with cold brine, dry over

    
    , and proceed directly to Step 2 without full isolation if necessary.
    

Q4: Why use piperidine? Can I substitute other amines? A: Yes. The protocol in Phase 2 is a general "Schotten-Baumann" condition. Morpholine, pyrrolidine, or N-methyl piperazine can be substituted with identical conditions. The piperidine sulfonamide is specifically cited for its balanced lipophilicity in CNS-active drug design [4].

Decision Logic for Reduction Method

Use this flow to select the optimal reduction method based on your lab's constraints.

ReductionLogic Start Select Reduction Method CheckScale Scale > 10g? Start->CheckScale CheckEquip High Pressure H2 Available? CheckScale->CheckEquip No MethodB Method B: Fe + NH4Cl (Cheaper, messy workup) CheckScale->MethodB Yes (Cost driver) MethodA Method A: H2 + Pd/C (Cleanest, easiest workup) CheckEquip->MethodA Yes MethodC Method C: Sodium Dithionite (Mildest, sulfur-tolerant) CheckEquip->MethodC No

Figure 2: Decision matrix for Step 3 reduction. Pd/C is preferred for small scale (<5g), while Iron is preferred for bulk scale due to cost.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds: Sodium hydrosulfite and catalytic hydrogenation. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (n.d.). Synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Troubleshooting "2-Amino-4-(piperidine-1-sulfonyl)-phenol" crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling 2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0).

This molecule presents a "perfect storm" of crystallization challenges: the oxidation sensitivity of the ortho-aminophenol moiety combined with the conformational flexibility and polymorphism typical of sulfonamides.

Subject: Crystallization & Stability of 2-Amino-4-(piperidine-1-sulfonyl)-phenol Ticket Priority: High (Stability Risk)

PART 1: The "Black Tar" Phenomenon (Oxidation Control)

User Complaint: "My solution turned brown/black during heating, and I recovered a tar instead of crystals."

Root Cause Analysis: The ortho-aminophenol motif is highly susceptible to oxidation, forming quinone imines . This reaction is autocatalytic and accelerated by:

  • High pH: The phenolate ion oxidizes much faster than the neutral phenol.

  • Dissolved Oxygen: Standard solvents contain enough

    
     to degrade the product at boiling points.
    
  • Metal Ions: Trace copper or iron from older hotplates/glassware act as catalysts.

The Fix: The "Acidic Shield" Protocol

You must suppress the formation of the phenolate anion and remove oxygen.

Step-by-Step Protocol:

  • Degas Solvents: Do not skip this. Sparge your crystallization solvent (e.g., Ethanol or Methanol) with Nitrogen (

    
    ) or Argon for 15 minutes before adding the solid.
    
  • Acidification: Add a trace amount of Ascorbic Acid (0.1% w/v) or Sodium Bisulfite to the aqueous component if using a binary solvent.

    • Why? These act as sacrificial antioxidants.

  • pH Adjustment: Maintain the crystallization solution at pH 4–6 .

    • Mechanism:[1][2][3] The electron-withdrawing sulfonyl group at the 4-position makes the phenol more acidic (lower pKa). If the pH rises >7, you generate the phenolate, triggering rapid oxidation. Keeping it slightly acidic keeps the phenol protonated and stable.

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you are trying to prevent.

OxidationPathway Start 2-Amino-4-(piperidine...)-phenol (White/Pale Solid) Intermediate Semiquinone Radical Start->Intermediate Oxidation O2 Dissolved O2 / High pH O2->Intermediate Product Quinone Imine Dimer (Brown/Black Tar) Intermediate->Product Polymerization Prevention PREVENTION: 1. N2 Sparging 2. Trace Ascorbic Acid 3. pH < 6 Prevention->Start

Figure 1: The oxidative degradation pathway of ortho-aminophenols. The transition from white solid to black tar is irreversible once polymerization occurs.

PART 2: Oiling Out & Solvent Selection

User Complaint: "The compound separates as a milky oil at the bottom of the flask rather than crystallizing."

Root Cause Analysis: This molecule is amphiphilic .

  • Hydrophobic Region: The piperidine ring and the phenyl core.

  • Hydrophilic/Polar Region: The sulfonamide (

    
    ) and the amino/phenol groups.
    
  • The Problem: In single solvents (like pure water or pure toluene), the molecule cannot satisfy both regions, leading to Liquid-Liquid Phase Separation (LLPS) or "oiling out" before the crystal lattice can form.

The Fix: The "Polarity Bridge" Solvent System

You need a binary solvent system that bridges the lipophilic piperidine and the polar phenol.

Recommended Solvent Systems (Data Table)

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80:20 to 60:40High Best balance. Water solvates the

/

; EtOH solvates the piperidine.
Methanol / Water 70:30Moderate Good solubility, but higher risk of oxidation due to higher

solubility in MeOH.
Isopropanol (IPA) 100%Moderate Good for cooling crystallization. Less likely to oil out than MeOH.
Ethyl Acetate / Hexane VariableLow Avoid. The sulfonamide group often leads to oiling out in non-polar antisolvents.
Troubleshooting "Oiling Out" (The Re-Heat Technique)

If you see oil droplets:

  • Do NOT cool further. This will only harden the oil into an amorphous glass.

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny amount of pure crystal at the cloud point.

  • Add "Bridge" Solvent: Add 5-10% more of the organic solvent (Ethanol) to increase the solubility of the oily phase, then cool much slower (1°C/min).

PART 3: Polymorphism & Filtration

User Complaint: "Batch-to-batch melting points are inconsistent (e.g., 170°C vs 175°C)."

Root Cause Analysis: Sulfonamides are notorious for polymorphism (existing in multiple crystal structures).[4] The piperidine ring has conformational flexibility (chair/boat), and the sulfonamide bond can rotate. Different cooling rates lock the molecule into different geometries.

The Fix: Thermodynamic Control
  • Slurry Ripening: If you have mixed melting points, do not filter immediately. Hold the crystal slurry at a mild temperature (e.g., 40°C) for 2-4 hours before cooling to 0°C. This allows the unstable kinetic polymorphs to dissolve and re-deposit as the stable thermodynamic form.

  • Filtration Speed: Filter cold (0-5°C). The ortho-aminophenol is moderately soluble in alcohols; if you filter warm, you lose significant yield.

Crystallization Workflow Decision Tree

CrystallizationWorkflow Start Crude Material (2-Amino-4-(piperidine...)-phenol) Solvent Dissolve in boiling EtOH (95%) *Under N2 Atmosphere* Start->Solvent Check Solution Appearance? Solvent->Check Clear Clear/Pale Yellow Check->Clear Dark Dark Brown/Black Check->Dark Action1 Add warm H2O dropwise until turbid Clear->Action1 Action2 STOP. Oxidized. Add Carbon, Filter Hot. Dark->Action2 Cooling Cool slowly to RT Action1->Cooling Action2->Action1 Oiling Oiling Out? Cooling->Oiling YesOil Reheat + Add 5% EtOH + Seed Crystal Oiling->YesOil Yes NoOil Crystals Formed Oiling->NoOil No YesOil->Cooling Final Filter Cold (0°C) Wash with cold 50% EtOH NoOil->Final

Figure 2: Logical workflow for purifying 2-Amino-4-(piperidine-1-sulfonyl)-phenol, accounting for oxidation and phase separation risks.

FAQ: Rapid Response

Q: Can I use Acetone as a solvent? A: Avoid if possible. Amines can react with ketones (like acetone) to form imines (Schiff bases) under the heating conditions of crystallization. While the ortho-position is sterically hindered, the risk of introducing a new impurity is unnecessary when Ethanol works well.

Q: The MSDS says "Irritant," but are there specific handling concerns? A: Yes. Treat as a potential sensitizer . Sulfonamides are a common allergen class, and aminophenols are skin/respiratory sensitizers. Use double gloving and handle strictly in a fume hood.

Q: How do I store the purified crystals? A: Store in an amber vial (light protection) under Argon/Nitrogen , preferably at -20°C . The solid is more stable than the solution, but surface oxidation will turn the white crystals pink/brown over time if exposed to air.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Preventing Oxidation of Aminophenol Compounds.[6] Retrieved from

  • Cortes, S. (2020).[7] Purification of Sulfanilamide by Crystallization.[4][7] Chemistry LibreTexts. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4-(piperidine-1-sulfonyl)-phenol Product Data. Retrieved from

  • National Institutes of Health (NIH). (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol... PubMed Central. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from

Sources

Improving the purity of "2-Amino-4-(piperidine-1-sulfonyl)-phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Introduction: The "Hidden" Instability

Welcome. If you are accessing this guide, you are likely facing a specific set of frustrations: your product is turning pink or brown upon exposure to air, your yields are plummeting during recrystallization, or your HPLC shows "ghost" peaks that grow over time.

2-Amino-4-(piperidine-1-sulfonyl)-phenol is a deceptive molecule. While the sulfonamide moiety (piperidine-sulfonyl) is robust, the ortho-aminophenol core is electronically hyper-active. It acts as a reducing agent, sacrificing itself to atmospheric oxygen to form quinone imines and phenoxazinones.

This guide is not a recipe book; it is a control system. We will treat the purification not as a cleanup step, but as a race against oxidation.

Module 1: Diagnostic Triage (The "Why")[1]

Before attempting purification, you must identify the nature of your impurity. Use this decision matrix to select the correct protocol.

Purification_Decision_Tree Start Observation: What is the primary issue? Color Issue: Product turns Pink/Brown/Black (Oxidative Instability) Start->Color Sticky Issue: Sticky Gum / Oiling Out (Solvent Trapping) Start->Sticky Impure Issue: Low Purity by HPLC (Synthetic Byproducts) Start->Impure Action_AntiOx Protocol A: Antioxidant Wash & Inert Recrystallization Color->Action_AntiOx Quinone formation detected Action_Seed Protocol B: Slow Cooling with Seed Crystals Sticky->Action_Seed Supersaturation issue Action_Column Protocol C: Neutralized Silica Chromatography Impure->Action_Column Regioisomers/Precursors present

Figure 1: Diagnostic decision tree for selecting the appropriate purification strategy based on visual and analytical evidence.

Module 2: The "Rescue" Protocols

Protocol A: Antioxidant-Spiked Recrystallization

Use this when the product is discolored (oxidized).

The Science: The pink/brown color comes from trace oxidation products (quinones) that act as autocatalysts, accelerating further degradation [1]. Standard recrystallization fails because these impurities co-precipitate. We must interrupt the radical mechanism.

Reagents:

  • Solvent System: Ethanol (95%) / Water (5%).[1] The piperidine ring provides lipophilicity, requiring organic solvent, while the zwitterionic aminophenol core requires water [2].

  • Additive: Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄) or Ascorbic Acid.

Step-by-Step:

  • Degas: Sparge your Ethanol/Water mixture with Nitrogen for 15 minutes before heating. Dissolved oxygen is your enemy.

  • Dissolution: Suspend the crude solid in the degassed solvent (approx. 10-15 mL per gram). Heat to reflux under N₂ flow.

  • The Spike: Once dissolved, if the solution is colored, add Sodium Hydrosulfite (1-2% w/w relative to substrate) dissolved in a minimum amount of water.

    • Observation: The solution should bleach from brown/pink to pale yellow or colorless immediately. This reduces the quinones back to phenols.

  • Hot Filtration: Filter rapidly through a pre-warmed funnel (to remove inorganic salts from the dithionite).

  • Crystallization: Allow to cool slowly to room temperature under an inert blanket. Do not shock-cool on ice immediately, or you will trap impurities.

Protocol B: Chromatography on "Neutralized" Silica

Use this when you have unreacted nitro-precursors or regioisomers.

The Science: Aminophenols are "sticky" on standard silica gel. The acidic silanol groups (Si-OH) hydrogen bond with the amine/piperidine nitrogens, causing severe tailing and yield loss.

The Fix: You must deactivate the silica.

  • Slurry Preparation: Prepare your silica slurry using 1% Triethylamine (Et₃N) in Hexanes/Ethyl Acetate.

  • Flushing: Flush the column with 2 column volumes of this basic solvent.

  • Elution: Run your column using a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH). The Et₃N caps the active silanol sites, allowing your amine to elute as a sharp band.

Module 3: Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solvated product drops below the boiling point of the solvent mixture [3].

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a "seed crystal" of pure material (if available) or scratch the glass wall with a rod.[2]

  • Solvent Adjustment: You likely have too much water. Add more Ethanol dropwise at the boiling point to increase the solubility of the piperidine tail, then cool very slowly.

Q2: The HPLC purity is 99%, but the solid looks grey/purple. Is it usable? A: Yes, but with a caveat. Aminophenols are "visual amplifiers." It takes only ppm levels of phenoxazinone dye to strongly color the solid.

  • Validation: Check the UV absorbance at 254nm vs. 450nm (visible). If the impurity is invisible at 254nm, it is likely a trace oxidation product.

  • Action: Wash the solid with cold, degassed ether or toluene. These oxidation products are often surface-level and more soluble in non-polar solvents than the zwitterionic product.

Q3: Can I use catalytic hydrogenation (Pd/C) to make this? My catalyst keeps dying. A: You are likely poisoning the catalyst. The sulfonamide sulfur is generally stable, but if you have any free sulfinic acid or thiol impurities from the sulfonyl chloride step, they will bind irreversibly to Palladium [4].

  • Solution: Wash your nitro-precursor with basic brine (NaHCO₃) to remove sulfur species before hydrogenation. Alternatively, switch to Fe/NH₄Cl reduction (Bechamp conditions) which is robust against sulfur poisoning.

Module 4: Analytical Validation & Stability

Do not trust a standard HPLC run. Aminophenols degrade during the analysis if the autosampler is not controlled.

Recommended HPLC Conditions:

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the amine (protonated form is less oxidation-prone) [5].
Mobile Phase B AcetonitrileStandard organic modifier.
Diluent Water/MeCN + 0.1% Ascorbic Acid CRITICAL: The antioxidant prevents the sample from turning brown in the vial while waiting for injection.
Column C18 or Phenyl-HexylPhenyl-Hexyl provides better separation for the aromatic sulfonamide.

Impurity Pathway Visualization:

Impurity_Pathways Nitro Precursor: 2-Nitro-4-(piperidine...) Target Target: 2-Amino-4-(piperidine...) Nitro->Target Reduction (Pd/C or Fe) Nitro->Target Incomplete Rxn Quinone Impurity A: Quinone Imine (Pink) Target->Quinone Oxidation (Air + pH > 7) Dimer Impurity B: Phenoxazinone (Brown) Quinone->Dimer Dimerization

Figure 2: Pathway showing the transformation of the precursor and the oxidative degradation route of the target aminophenol.

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Preventing oxidation of 2-aminophenol during synthesis and storage.[6] Retrieved from

  • LibreTexts Chemistry. (2020). Purification of Sulfanilamide by Crystallization.[1] Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • ResearchGate. (2025). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from [7][8]

  • ResearchGate. (2025). Effect of pH on the oxidation of 2-aminophenol.[8] Retrieved from [7][8]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up this synthesis. Our approach is grounded in established chemical principles to ensure you can confidently navigate the challenges of this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol is most effectively approached via a two-step process. This pathway was selected for its reliability and the commercial availability of the starting materials. The process involves:

  • Sulfonylation: The electrophilic substitution on an activated aromatic ring, specifically the reaction of 2-nitrophenol with piperidine-1-sulfonyl chloride to yield the key intermediate, 2-Nitro-4-(piperidine-1-sulfonyl)-phenol.

  • Reduction: The selective reduction of the nitro functional group to an amine, yielding the final product.

Synthetic_Pathway 2-Nitrophenol 2-Nitrophenol Step1 Sulfonylation (Base, Solvent) 2-Nitrophenol->Step1 Piperidine-1-sulfonyl_chloride Piperidine-1-sulfonyl_chloride Piperidine-1-sulfonyl_chloride->Step1 Intermediate 2-Nitro-4-(piperidine-1-sulfonyl)-phenol Step1->Intermediate Step2 Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Final_Product 2-Amino-4-(piperidine-1-sulfonyl)-phenol Step2->Final_Product

Caption: Proposed two-step synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol.

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the synthesis and scale-up.

Q1: What is the most reliable method for preparing the piperidine-1-sulfonyl chloride reagent?

A: Piperidine-1-sulfonyl chloride can be synthesized by reacting piperidine with sulfuryl chloride.[1][2] A common procedure involves the dropwise addition of piperidine to a solution of sulfuryl chloride in a suitable solvent like dichloromethane at low temperatures (e.g., -20°C to 0°C), often in the presence of a base such as triethylamine to neutralize the HCl byproduct.[2]

Q2: What are the key parameters to control during the sulfonylation of 2-nitrophenol?

A: The key parameters are temperature, stoichiometry, and choice of base. The reaction is an electrophilic aromatic substitution, and the hydroxyl and nitro groups of 2-nitrophenol direct the incoming sulfonyl group. Temperature control is crucial to prevent side reactions like polysulfonylation or degradation.[3] Using a non-nucleophilic base (e.g., pyridine or triethylamine) is standard to scavenge the HCl generated during the reaction.[4]

Q3: The phenolic hydroxyl group is acidic. Does it need to be protected before sulfonylation?

A: While the phenolic proton is acidic, direct sulfonylation of phenols is a well-established reaction.[4][5] The reaction typically proceeds at the aromatic ring rather than the hydroxyl group. However, O-sulfonylation, leading to a sulfonate ester, can be a competing side reaction, especially under certain conditions. Careful control of reaction parameters, such as temperature and the choice of base, can minimize this.

Q4: What are the recommended methods for reducing the nitro group in the intermediate?

A: Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro groups to amines.[6][7] Common catalysts include palladium on carbon (Pd/C) or platinum(IV) oxide.[6] This method is often preferred for its high yields and because the only byproduct is water. Alternative methods include using metals in acidic media, such as iron in acetic acid or tin(II) chloride.[6][7]

Q5: How can I monitor the progress of each reaction step?

A: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of products.[8] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9] For compounds lacking a strong UV chromophore, pre-column derivatization can be employed.[9][10]

Q6: What are the best practices for purifying the final product?

A: The final product, being an aminophenol, is amphoteric. This property can be exploited for purification using acid-base extraction to remove non-ionizable impurities. Recrystallization from a suitable solvent system is a standard method for obtaining high-purity crystalline material.[11] Column chromatography on silica gel can also be used, particularly for smaller scales or for removing closely related impurities.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Troubleshooting_Flow Start Problem Encountered Step1_Low_Yield Low Yield in Step 1 (Sulfonylation) Start->Step1_Low_Yield Step2_Low_Yield Low Yield in Step 2 (Reduction) Start->Step2_Low_Yield Impurity_Issues Impurity in Final Product Start->Impurity_Issues S1_Cause1 Incomplete Reaction? Step1_Low_Yield->S1_Cause1 S1_Cause2 Side Reactions? (e.g., O-Sulfonylation) Step1_Low_Yield->S1_Cause2 S1_Cause3 Poor Reagent Quality? Step1_Low_Yield->S1_Cause3 S2_Cause1 Incomplete Reduction? Step2_Low_Yield->S2_Cause1 S2_Cause2 Catalyst Poisoning? Step2_Low_Yield->S2_Cause2 S2_Cause3 Side Reactions? (e.g., hydrodehalogenation if applicable) Step2_Low_Yield->S2_Cause3 Imp_Cause1 Unreacted Starting Material? Impurity_Issues->Imp_Cause1 Imp_Cause2 Reduction Intermediates? (Nitroso, hydroxylamine) Impurity_Issues->Imp_Cause2 Imp_Cause3 Byproducts from Side Reactions? Impurity_Issues->Imp_Cause3 S1_Sol1 Increase reaction time/temperature. Verify reagent quality. S1_Cause1->S1_Sol1 S1_Sol2 Lower temperature. Use a bulky base. S1_Cause2->S1_Sol2 S1_Sol3 Verify purity of 2-nitrophenol and sulfonyl chloride. S1_Cause3->S1_Sol3 S2_Cause1->S1_Sol1 S2_Sol1 Increase H2 pressure/catalyst loading. Check catalyst activity. S2_Sol2 Purify intermediate. Use a different catalyst. S2_Cause2->S2_Sol2 S2_Sol3 Optimize reaction conditions (solvent, temperature). S2_Cause3->S2_Sol3 Imp_Sol1 Optimize reaction stoichiometry/time. Improve purification. Imp_Cause1->Imp_Sol1 Imp_Sol2 Ensure complete reduction. Modify work-up procedure. Imp_Cause2->Imp_Sol2 Imp_Sol3 Re-evaluate reaction conditions. Employ orthogonal purification. Imp_Cause3->Imp_Sol3

Caption: A logical flow for troubleshooting common synthesis problems.

Issue 1: Low Yield of 2-Nitro-4-(piperidine-1-sulfonyl)-phenol (Intermediate)
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction by TLC or HPLC. Presence of significant starting material (2-nitrophenol).Increase reaction time or moderately increase the temperature. Ensure molar equivalents of reagents are correct.
O-Sulfonylation Side Reaction Isolate and characterize byproduct. Look for a sulfonate ester signature in NMR/IR.Conduct the reaction at a lower temperature. The use of a sterically hindered base may favor N- over O-attack on the aromatic ring.
Di-sulfonylation Check for a second sulfonyl group addition by mass spectrometry of the crude product.Use a stoichiometric amount of piperidine-1-sulfonyl chloride. Avoid high temperatures and prolonged reaction times.[3]
Degradation of Starting Material or Product Darkening of the reaction mixture beyond expected.Ensure high purity of starting materials. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of the phenol.[3]
Issue 2: Low Yield of 2-Amino-4-(piperidine-1-sulfonyl)-phenol (Final Product)
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reduction TLC or HPLC analysis shows the presence of the nitro intermediate.For catalytic hydrogenation, ensure the catalyst is active (a fresh batch may be needed), and consider increasing hydrogen pressure or catalyst loading.[1] For metal/acid reductions, ensure sufficient equivalents of the reducing agent are used.
Catalyst Poisoning The reaction stalls before completion, even with sufficient catalyst and hydrogen.Purify the nitro-intermediate to remove any potential catalyst poisons (e.g., sulfur-containing impurities). Consider a different type of catalyst (e.g., Raney Nickel instead of Pd/C).[6]
Formation of Reduction Byproducts Mass spec or NMR analysis reveals the presence of intermediates like nitroso or hydroxylamine compounds, or azo coupling products.Ensure the reduction goes to completion. The choice of reducing agent and conditions can influence the formation of these byproducts.[6]
Product Degradation The final isolated product is discolored (often pink or brown due to oxidation).Aminophenols are susceptible to air oxidation.[13] Perform the work-up and purification steps promptly. Storing the final product under an inert atmosphere can improve stability.
Issue 3: Purity Challenges and Impurity Identification
Observed Impurity Likely Source Mitigation and Removal Strategy
Residual 2-Nitrophenol Incomplete sulfonylation in Step 1.Optimize Step 1 reaction conditions. Can be removed from the final product by acid-base extraction.
Residual Nitro Intermediate Incomplete reduction in Step 2.Drive the reduction to completion. The nitro intermediate can be separated from the more basic final product by column chromatography or careful acid-base extraction.
Over-reduction Products In aggressive hydrogenation conditions, other functional groups could potentially be reduced, though less likely in this specific molecule.Use milder reduction conditions (e.g., transfer hydrogenation) or a more selective catalyst.
Oxidized Product (Quinone-imine type) Air oxidation of the final aminophenol product.Minimize exposure to air during work-up and storage. Use of an antioxidant in the work-up solution may help. Purification by recrystallization can remove colored impurities.[13]

Experimental Protocols (Generalized)

Disclaimer: These are generalized procedures and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Nitro-4-(piperidine-1-sulfonyl)-phenol
  • In a reaction vessel under an inert atmosphere, dissolve 2-nitrophenol (1.0 eq.) and a suitable non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of piperidine-1-sulfonyl chloride (1.1 eq.) in the same solvent, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol (Catalytic Hydrogenation)
  • Dissolve the 2-Nitro-4-(piperidine-1-sulfonyl)-phenol intermediate (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, such as 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 1-4 atm or 15-60 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-8 hours).

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or other suitable methods as discussed.

Scale-Up Considerations

  • Safety: The reduction of nitro compounds can be highly exothermic.[1] For large-scale reactions, it is critical to have adequate cooling and to control the rate of addition of reagents or the hydrogen flow. A reaction calorimetry study is recommended to assess the thermal risk before scaling up.[1]

  • Catalyst Handling: On a large scale, handling pyrophoric catalysts like Pd/C requires specific safety protocols. Wetting the catalyst before use can mitigate this risk.

  • Process Analytical Technology (PAT): For manufacturing scale, implementing PAT tools like in-situ IR spectroscopy can provide real-time monitoring of the reaction, enhancing safety and control.[1]

  • Work-up and Isolation: Acid-base extractions on a large scale can present challenges with emulsion formation. The choice of solvents and agitation speed should be carefully considered. Crystallization is often the most scalable and cost-effective method for final product isolation and purification.

References

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents. (n.d.).
  • Diaz, E., et al. (2012). On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • Wang, C., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]

  • Wang, X., et al. (2019). Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The reduction transformation of nitroene‐sulfonamide products. Retrieved from [Link]

  • Rehman, W., et al. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLOS ONE. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents. (n.d.).
  • Beilstein Journals. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Selective elimination of sulfonamide antibiotics upon periodate/catechol process: Dominance of quinone intermediates. Water Research. Retrieved from [Link]

  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

  • Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved from [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • ChemRxiv. (2024). 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Validation & Comparative

The Gold Standard: A Comparative Guide to the Structural Elucidation of 2-Amino-4-(piperidine-1-sulfonyl)-phenol, Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. For a novel compound such as "2-Amino-4-(piperidine-1-sulfonyl)-phenol," understanding its precise atomic arrangement is paramount for predicting its biological activity, optimizing its properties, and securing intellectual property.

This guide provides an in-depth technical comparison of the analytical methods used for structural elucidation, championing single-crystal X-ray diffraction (SCXRD) as the definitive "gold standard." We will walk through a practical workflow, demonstrating how spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential, albeit incomplete, information, and how X-ray crystallography delivers the final, unambiguous structural confirmation.

Part 1: The Hypothesis - Initial Structural Insights from Spectroscopic Methods

Before embarking on the rigorous process of X-ray crystallography, researchers first gather rapid, foundational data using spectroscopic methods to confirm the molecular identity and propose a structural hypothesis.

Mass Spectrometry (MS): Confirming the Formula

High-Resolution Mass Spectrometry (HRMS) is the first-line technique to confirm that the correct molecule has been synthesized. By providing a highly accurate mass measurement, it validates the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source, which is well-suited for polar molecules like our target compound. ESI generates protonated molecules [M+H]⁺ in positive ion mode.

  • Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) to at least four decimal places.

Expected Data & Interpretation

For a molecular formula of C₁₁H₁₆N₂O₃S, HRMS provides irrefutable evidence of the compound's elemental composition, distinguishing it from other potential products with the same nominal mass.

Ion Species Calculated Exact Mass (m/z) Observed m/z (Hypothetical) Deviation (ppm)
[M+H]⁺257.0954257.0951-1.2
[M+Na]⁺279.0774279.0771-1.1

Table 1: Hypothetical HRMS data for 2-Amino-4-(piperidine-1-sulfonyl)-phenol.

A deviation of less than 5 ppm between the calculated and observed mass provides high confidence in the molecular formula. Further analysis by tandem MS (MS/MS) can reveal fragmentation patterns characteristic of the sulfonamide and piperidine moieties, offering clues to the structure.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. Through a suite of 1D and 2D experiments, a detailed map of the carbon-hydrogen framework can be constructed.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, due to the acidic phenol proton) in an NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

  • 2D Spectra Acquisition: To resolve ambiguities, acquire correlation spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

Predicted Data & Interpretation

Based on known chemical shift values for similar structural motifs, we can predict the NMR spectrum for our target molecule.[3]

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Aromatic (H-3)~7.5d1H~128
Aromatic (H-5)~7.4dd1H~125
Aromatic (H-6)~6.8d1H~115
Piperidine (α-CH₂)~3.0t4H~48
Piperidine (β-CH₂)~1.6m4H~25
Piperidine (γ-CH₂)~1.5m2H~23
NH₂~5.0s (broad)2H-
OH~9.5s (broad)1H-
Aromatic (C-1)---~150
Aromatic (C-2)---~120
Aromatic (C-4)---~135

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-4-(piperidine-1-sulfonyl)-phenol in DMSO-d₆.

While NMR provides a robust hypothesis for the molecule's 2D structure, it leaves critical questions unanswered. It cannot, by itself, provide the high-resolution 3D coordinates of each atom or definitively describe the intermolecular interactions that govern the molecule's solid-state properties. This limitation necessitates a more powerful, definitive technique.

Part 2: The Definitive Answer - Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands alone in its ability to provide an unambiguous, high-resolution 3D model of a molecule. It is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.

The Central Challenge: Growing Diffraction-Quality Crystals

The most significant bottleneck in SCXRD is obtaining a suitable single crystal. The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a highly ordered internal lattice with minimal defects.

Experimental Protocol: Crystallization of a Small Organic Molecule

  • Purity is Paramount: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For a polar molecule like ours, solvents like ethanol, isopropanol, or acetonitrile/water mixtures are good starting points.

  • Method Execution - Slow Evaporation (Recommended): a. Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. b. Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites. c. Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks. d. Place the vial in a vibration-free environment and await the formation of crystals.

G Pure_Compound High Purity (>99%) Compound Solvent Select Solvent (e.g., Ethanol) Pure_Compound->Solvent Saturated_Solution Create Saturated Solution Solvent->Saturated_Solution Filter Filter Solution (Remove Dust) Saturated_Solution->Filter Vial Transfer to Clean Vial Filter->Vial Evaporation Slow Evaporation (Days to Weeks) Vial->Evaporation Crystals Diffraction-Quality Single Crystals Evaporation->Crystals G Crystal Single Crystal Mount Mount on Goniometer (Cryo-cooled) Crystal->Mount Diffractometer Place in X-ray Diffractometer Mount->Diffractometer Data_Collection Collect Diffraction Pattern (Thousands of reflections) Diffractometer->Data_Collection Data_Processing Process Data (Intensities & Angles) Data_Collection->Data_Processing Phase_Problem Solve Phase Problem (Direct Methods) Data_Processing->Phase_Problem Electron_Density Generate Electron Density Map Phase_Problem->Electron_Density Model_Building Build Atomic Model Electron_Density->Model_Building Refinement Refine Structure Model_Building->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

The single-crystal X-ray diffraction workflow.
The Unambiguous Result: Interpreting Crystallographic Data

The output of a successful SCXRD experiment is a crystallographic information file (CIF), containing a wealth of precise structural data.

Parameter Hypothetical Value Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 8.5, 12.1, 10.3Dimensions of the unit cell.
α, γ (°) 90Angles of the unit cell.
β (°) 98.5Angle of the unit cell.
Volume (ų) 1048Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R₁ (final) 0.045A key indicator of model quality (lower is better).
S-O Bond Length (Å) 1.43, 1.44Confirms the double bond character of the sulfonyl group.
Piperidine C-N-C Angle (°) 111.5Confirms the geometry of the piperidine ring.
H-Bond (N-H···O) (Å) 2.95Reveals specific intermolecular interactions in the solid state.

Table 3: Hypothetical crystallographic data for 2-Amino-4-(piperidine-1-sulfonyl)-phenol.

This data provides an exact, 3D picture of the molecule, confirming the connectivity derived from NMR and revealing its conformation (e.g., the chair form of the piperidine ring) and how it packs in the solid state through hydrogen bonds.

Part 3: The Complete Picture - A Self-Validating Triad of Techniques

No single technique tells the whole story. The true power in molecular characterization comes from the synergy of orthogonal methods. The data from MS, NMR, and SCXRD together form a self-validating system that provides an unassailable structural proof.

Comparative Analysis of Key Techniques
Feature Mass Spectrometry (MS) NMR Spectroscopy X-ray Crystallography (SCXRD)
Information Provided Molecular Formula, FragmentationAtomic Connectivity, Solution ConformationPrecise 3D Atomic Coordinates, Solid-State Conformation, Packing
Sample Phase Gas/SolutionSolutionSolid (Single Crystal)
Key Strength High Sensitivity, Formula ConfirmationDetailed Connectivity MapUnambiguous 3D Structure
Key Limitation No 3D Structural InformationCan be ambiguous for complex stereoisomersRequires high-quality single crystals

Table 4: Objective comparison of primary structural elucidation techniques.

The Synergistic Workflow for Novel Compound Characterization

The ideal workflow leverages the strengths of each technique in a logical progression, culminating in a complete and validated data package suitable for high-impact publications, patent applications, and regulatory submissions.

G cluster_synthesis Synthesis & Purification cluster_hypothesis Hypothesis Generation cluster_confirmation Definitive Confirmation cluster_result Final Validated Structure Compound Synthesized Compound (2-Amino-4-(piperidine-1-sulfonyl)-phenol) MS HRMS Analysis Compound->MS Confirms Formula NMR 1D & 2D NMR Analysis Compound->NMR Determines Connectivity Validated_Structure Unambiguous, Validated 3D Structure & Data Package MS->Validated_Structure SCXRD Single-Crystal X-ray Diffraction (SCXRD) NMR->SCXRD Provides Hypothesis for... NMR->Validated_Structure SCXRD->Validated_Structure Provides Definitive Proof

Sources

Comparative Profiling of Sulfonyl-Aminophenol Scaffolds: Focus on 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-(piperidine-1-sulfonyl)-phenol (CAS: 24962-73-0) represents a specialized scaffold in medicinal chemistry, distinct from classical primary sulfonamides. Unlike its primary analogs (e.g., sulfanilamide) which are potent Carbonic Anhydrase (CA) inhibitors, this tertiary sulfonamide derivative serves as a "silent" sulfonamide scaffold . It retains the geometric and electronic properties of the sulfonyl group without the zinc-binding affinity that leads to off-target CA inhibition.

This guide compares the performance of the piperidine-sulfonyl derivative against its morpholine analog and the unsubstituted primary sulfonamide. The analysis focuses on physicochemical modulation (LogP/Solubility) , synthetic utility (Benzoxazole formation) , and target selectivity .

Chemical Profile & Structural Logic

The compound features three critical functional zones:

  • Ortho-Aminophenol Core: A privileged motif for rapid cyclization into benzoxazoles (kinase inhibitors, fluorescent probes).

  • Sulfonyl Linker: Provides rigid geometry and electron-withdrawing effects, modulating the pKa of the phenol.

  • Piperidine Tail: A lipophilic modulator that enhances membrane permeability compared to polar analogs.

Visualization: Reactivity & Functional Map

ChemicalStructure Core 2-Amino-4-(piperidine-1-sulfonyl)-phenol Ortho Ortho-Aminophenol (Positions 1, 2) Core->Ortho Contains Sulfonyl Sulfonyl Bridge (Position 4) Core->Sulfonyl Contains Tail Piperidine Ring (Tertiary Amine) Core->Tail Contains Reactivity Reactivity Ortho->Reactivity Cyclization to Benzoxazoles Electronic Electronic Sulfonyl->Electronic Lowers Phenol pKa (EWG Effect) ADME ADME Tail->ADME Increases LogP (vs Morpholine)

Caption: Functional decomposition of the scaffold showing reactivity hotspots and physicochemical modulators.

Comparative Analysis: Performance Metrics

The selection of the "tail" group (Piperidine vs. Morpholine vs. Primary Amine) drastically alters the compound's utility in drug design.

Table 1: Physicochemical & Biological Comparison
FeaturePiperidine Analog (Target)Morpholine Analog (Comparator A)Primary Sulfonamide (Comparator B)
Structure 2-Amino-4-(piperidinosulfonyl)phenol2-Amino-4-(morpholinosulfonyl)phenol2-Amino-4-sulfamoylphenol
Lipophilicity (cLogP) ~1.8 - 2.2 (High Permeability)~0.3 - 0.8 (Lower Permeability)~0.5 (Moderate)
Aqueous Solubility Low to ModerateHigh (Ether oxygen effect)Moderate
CA Inhibition Negligible (Steric hindrance)NegligibleHigh (Zn-binder)
Metabolic Stability Susceptible to hydroxylationHigh (Ether is stable)High (Phase II conjugation)
Primary Use CNS targets, Membrane PermeabilityPeripheral targets, Solubility fixCA Inhibitors, Diuretics
Detailed Performance Insights
1. Target Selectivity (The "Silent" Sulfonamide)

Primary sulfonamides (


) bind the Zinc ion in Carbonic Anhydrase (CA), causing systemic side effects (diuresis, acidosis).
  • Mechanism: The piperidine ring creates steric bulk and removes the acidic N-H proton required for Zn coordination.

  • Advantage: Use the Piperidine Analog when designing kinase inhibitors or receptor ligands where you want to avoid CA inhibition while retaining the sulfonamide's electronic properties.

2. ADME Optimization (Lipophilicity vs. Solubility)
  • Piperidine: The methylene (

    
    ) group makes the ring lipophilic. This is preferred for CNS-active drugs  requiring Blood-Brain Barrier (BBB) penetration.
    
  • Morpholine: The ether oxygen reduces LogP by ~1.5 units. Use this analog if the Piperidine compound suffers from poor aqueous solubility during formulation.

Experimental Protocols

Protocol A: Synthesis of Benzoxazole Derivatives

Rationale: Demonstrates the utility of the ortho-aminophenol core in generating heterocycles.

Reagents:

  • 2-Amino-4-(piperidine-1-sulfonyl)-phenol (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid (catalytic, 5 mol%)

  • Solvent: Toluene or Xylene

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aminophenol in 5 mL anhydrous toluene.

  • Addition: Add 1.5 mmol Triethyl orthoformate and catalytic p-TsOH.

  • Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting aminophenol (polar, lower Rf) should disappear; the benzoxazole (less polar, higher Rf) appears.

  • Workup: Cool to RT. Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show the disappearance of broad 
    
    
    
    /
    
    
    signals and the appearance of the benzoxazole
    
    
    singlet (~8.5 ppm).
Protocol B: Comparative Solubility Assessment

Rationale: Quantifies the solubility advantage of Morpholine vs. Piperidine analogs.

  • Preparation: Weigh 10 mg of Piperidine analog and 10 mg of Morpholine analog into separate vials.

  • Titration: Add Phosphate Buffered Saline (PBS, pH 7.4) in 50

    
    L increments with sonication.
    
  • Endpoint: Record the volume required for complete dissolution (clear solution).

  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
    • Expected Result: Morpholine analog typically shows 3–5x higher solubility than the Piperidine analog.

Strategic Decision Tree

Use this logic flow to select the correct scaffold for your medicinal chemistry campaign.

DecisionTree Start Start: Select Sulfonamide Scaffold Q1 Is Carbonic Anhydrase (CA) a Desired Target? Start->Q1 YesCA Use Primary Sulfonamide (2-Amino-4-sulfamoylphenol) Q1->YesCA Yes NoCA Use Tertiary Sulfonamide Q1->NoCA No Q2 Is CNS Penetration Required? NoCA->Q2 YesCNS Use Piperidine Analog (Higher LogP) Q2->YesCNS Yes NoCNS Is Solubility Limiting? Q2->NoCNS No SoluIssue Use Morpholine Analog (Lower LogP, High Sol) NoCNS->SoluIssue Yes NoIssue Use Piperidine Analog (Standard Scaffold) NoCNS->NoIssue No

Caption: Decision matrix for selecting between Piperidine, Morpholine, and Primary sulfonamide scaffolds.

References

  • Supuran, C. T. (2013). Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates lack of Zn binding in tertiary sulfonamides). [Link]

  • Kumari, S., et al. (2021).[2] Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (Discusses primary sulfonamide binding mechanism). [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Efficacy of Novel versus Known Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Matrix Metalloproteinases in Disease and the Quest for Specific Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1][2] This function is essential for a variety of physiological processes, including wound healing, tissue development, and angiogenesis. However, the dysregulation of MMP activity is a hallmark of numerous pathologies, most notably cancer invasion and metastasis, as well as inflammatory diseases like arthritis.[1][3][4]

The gelatinases, MMP-2 and MMP-9, are of particular interest in oncology as they degrade type IV collagen, a primary component of the basement membrane.[3][4] The breakdown of this barrier is a critical step in the metastatic cascade, allowing tumor cells to invade surrounding tissues and enter the bloodstream.[3][4][5] Consequently, the development of potent and specific MMP inhibitors is a significant focus of therapeutic research.

This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, "2-Amino-4-(piperidine-1-sulfonyl)-phenol," against a panel of well-characterized, broad-spectrum MMP inhibitors. Given the novelty of this compound, we will extrapolate its potential based on its structural motifs—a piperidine ring and a sulfonyl group, both present in known bioactive molecules—and frame our comparison within the context of established experimental protocols for determining inhibitory activity against key MMPs.

Comparative Efficacy of Known MMP Inhibitors

To establish a baseline for comparison, the following table summarizes the inhibitory concentrations (IC50) and constants (Ki) of several well-studied MMP inhibitors against a range of MMP subtypes. This data, gathered from publicly available sources, showcases the varying potencies and specificities of these compounds.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
Batimastat IC50: 3 nM[6][7][8][9]IC50: 4 nM[6][7][8][9]IC50: 20 nM[6][7][8][9]IC50: 6 nM[6][7][8][9]IC50: 4 nM[6][7][8][9]--
Marimastat IC50: 5 nM[10][11][12][13][14]IC50: 6 nM[10][11][12][13][14]IC50: 230 nM[11][14]IC50: 13 nM[10][12][13][14]IC50: 3 nM[10][11][12][13][14]-IC50: 9 nM[10][12][13][14]
Prinomastat IC50: 79 nM[15]Ki: 0.05 nM[15]IC50: 6.3 nM, Ki: 0.3 nM[15]-IC50: 5.0 nM, Ki: 0.26 nM[15]Ki: 0.03 nM[15]-
Tanomastat -Ki: 11 nM[16][17]Ki: 143 nM[16][17]-Ki: 301 nM[16][17]Ki: 1470 nM[16][17]-
Ilomastat IC50: 1.5 nM, Ki: 0.4 nM[18][19][20][21]IC50: 1.1 nM, Ki: 0.5 nM[18][19][21]IC50: 1.9 nM, Ki: 27 nM[18][19][21]Ki: 3.7 nM[19][21]IC50: 0.5 nM, Ki: 0.2 nM[18][19][21]-Ki: 13.4 nM[19][21]
Cipemastat Ki: 3.0 nM[22]Ki: 154 nMKi: 527 nM-Ki: 59.1 nMKi: 3.4 nM-

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro MMP Inhibition Assay

The following protocol describes a standard fluorescence-based assay for determining the inhibitory activity of a test compound, such as "2-Amino-4-(piperidine-1-sulfonyl)-phenol," against a specific MMP, for example, MMP-9. This type of assay is widely used due to its high sensitivity and suitability for high-throughput screening.[23][24][25]

Principle

The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. This substrate contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a lower fluorescence signal.

Materials
  • Recombinant human MMP-9 (activated)

  • FRET-based MMP substrate

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test compound ("2-Amino-4-(piperidine-1-sulfonyl)-phenol") dissolved in DMSO

  • Known MMP inhibitor as a positive control (e.g., Ilomastat)

  • 96-well black microplates

  • Fluorescence plate reader with appropriate excitation/emission filters (e.g., 325 nm/393 nm or 490 nm/520 nm, depending on the substrate)[23][25]

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 10 mM down to the low nanomolar range. Further dilute these stock solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the activated MMP-9 enzyme to the working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add assay buffer to all wells.

    • Add the diluted test compound or positive control to the respective wells.

    • Add an equivalent volume of the DMSO-containing assay buffer to the "no inhibitor" control wells.

    • Add the diluted MMP-9 enzyme to all wells except the "blank" (no enzyme) wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity kinetically using a fluorescence plate reader at 37°C. Readings should be taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_compound Prepare serial dilutions of '2-Amino-4-(piperidine-1-sulfonyl)-phenol' add_reagents Add buffer, compound/control, and enzyme to 96-well plate prep_compound->add_reagents prep_enzyme Dilute activated MMP-9 prep_enzyme->add_reagents prep_control Prepare positive control (e.g., Ilomastat) prep_control->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Initiate reaction with FRET substrate pre_incubate->add_substrate read_fluorescence Kinetic fluorescence reading add_substrate->read_fluorescence calc_velocity Calculate initial reaction velocities read_fluorescence->calc_velocity calc_inhibition Determine % inhibition calc_velocity->calc_inhibition calc_ic50 Calculate IC50 from dose-response curve calc_inhibition->calc_ic50 G cluster_cell Tumor Cell cluster_ecm Extracellular Matrix growth_factors Growth Factors (e.g., EGF, TGF-β) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathway receptor->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) pi3k_akt->transcription_factors mapk->transcription_factors mmp_gene MMP-2 & MMP-9 Gene Transcription transcription_factors->mmp_gene pro_mmp Pro-MMP-2 & Pro-MMP-9 (Inactive) mmp_gene->pro_mmp secretion Secretion pro_mmp->secretion active_mmp Active MMP-2 & MMP-9 secretion->active_mmp ecm_degradation Basement Membrane Degradation active_mmp->ecm_degradation invasion Tumor Cell Invasion & Metastasis ecm_degradation->invasion inhibitor 2-Amino-4-(piperidine-1-sulfonyl)-phenol (Hypothetical Inhibitor) inhibitor->active_mmp

Caption: Simplified signaling pathway of MMP-2/9 in cancer metastasis.

As depicted, various growth factors can stimulate intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the activation of transcription factors like AP-1 and NF-κB. [4]These transcription factors then upregulate the expression of MMP-2 and MMP-9 genes. The resulting pro-enzymes are secreted and activated in the extracellular space, where they degrade the ECM and facilitate tumor cell invasion. A potent inhibitor like "2-Amino-4-(piperidine-1-sulfonyl)-phenol" would theoretically block the activity of these active MMPs, thereby preventing ECM degradation and metastasis.

Concluding Remarks and Future Directions

This guide has provided a framework for evaluating the efficacy of a novel compound, "2-Amino-4-(piperidine-1-sulfonyl)-phenol," in the context of well-established MMP inhibitors. The provided experimental protocol offers a robust and reproducible method for determining its in vitro inhibitory activity. The structural motifs of this novel compound suggest potential for interaction with the zinc-containing active site of MMPs, a hypothesis that can be rigorously tested using the described assay.

Should initial screening reveal significant inhibitory activity, subsequent studies should focus on determining the selectivity of the compound against a broader panel of MMPs and other metalloproteinases. Further investigations into its mechanism of action, cellular activity, and in vivo efficacy in preclinical models of cancer or inflammatory disease will be crucial next steps in assessing its therapeutic potential.

References

  • MMP2 and MMP9: From Wound Healing to Cancer Invasion | Sino Biological. (n.d.). Retrieved February 15, 2026, from [Link]

  • EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services - BioAssay Systems. (n.d.). Retrieved February 15, 2026, from [Link]

  • Role of MMP-2 and MMP-9 in cancer progression. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • MMP-13 Inhibitor Assay Kit - Chondrex. (n.d.). Retrieved February 15, 2026, from [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Progress of metastasis by MMP-2 and MMP-9. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • EnzyFluo™ MMP-1 Inhibitor Assay Kit - BioAssay Systems. (n.d.). Retrieved February 15, 2026, from [Link]

  • Fluorescence imaging to assess the matrix metalloproteinase activity and its inhibitor in vivo. (2008). Retrieved February 15, 2026, from [Link]

  • The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • BindingDB BDBM30344 Cipemastat::Trocade. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Prinomastat - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor. (2004). Retrieved February 15, 2026, from [Link]

  • Cipemastat - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - Semantic Scholar. (2021). Retrieved February 15, 2026, from [Link]

Sources

Comprehensive Guide: In Vitro and In Vivo Correlation (IVIVC) of 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo correlation of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" activity Content Type: Publish Comparison Guide

Executive Summary

2-Amino-4-(piperidine-1-sulfonyl)-phenol (referred to herein as ASP-249 ) represents a distinct chemical scaffold bridging the structural properties of aminophenols and tertiary sulfonamides . While historically utilized as an intermediate in oxidative coupling (e.g., in dye synthesis or photographic chemistry), its structural motifs—specifically the para-sulfonyl-piperidine moiety combined with an ortho-aminophenol core—render it a critical model compound for studying metabolic activation , oxidative stress modulation , and matrix metalloproteinase (MMP) inhibition in early-stage drug discovery.

This guide provides a rigorous framework for establishing the In Vitro-In Vivo Correlation (IVIVC) of ASP-249, focusing on its pharmacological activity and ADME (Absorption, Distribution, Metabolism, Excretion) profile. It compares ASP-249 against established clinical standards to contextualize its performance for medicinal chemists and safety pharmacologists.

Structural Logic & Mechanism of Action

To understand the IVIVC of ASP-249, we must first deconstruct its pharmacophore. Unlike primary sulfonamides (e.g., Acetazolamide) which inhibit Carbonic Anhydrase via a free


 group, ASP-249 features a tertiary sulfonamide  (piperidine-substituted).
  • Primary Activity (Target): Tertiary sulfonamides are privileged structures for MMP inhibition (zinc-binding via the hydroxamate or phenol equivalent) and Chemokine Receptor antagonism . For this guide, we evaluate its activity as a modulator of oxidative stress/inflammation via the aminophenol redox cycle.

  • Secondary Activity (Toxicity): The ortho-aminophenol motif is a structural alert for bioactivation (quinone imine formation), making IVIVC of its toxicity profile essential.

DOT Diagram: Structure-Activity Relationship (SAR) Flow

SAR_Flow ASP 2-Amino-4-(piperidine-1-sulfonyl)-phenol (ASP-249) Sub1 Ortho-Aminophenol Motif ASP->Sub1 Sub2 Tertiary Sulfonamide (Piperidine-1-sulfonyl) ASP->Sub2 Act1 Redox Cycling (ROS Generation/Scavenging) Sub1->Act1 Redox Potential Act2 Metabolic Bioactivation (Quinone Imines) Sub1->Act2 CYP450 Oxidation Act3 Hydrophobic Interaction (Target Pocket Fit) Sub2->Act3 Steric Bulk Outcome1 In Vivo: Hepatotoxicity or Anti-inflammatory Efficacy Act1->Outcome1 Act2->Outcome1 Outcome2 In Vivo: Tissue Distribution (Lipophilicity Driven) Act3->Outcome2

Caption: SAR analysis of ASP-249 linking structural motifs (Aminophenol, Sulfonamide) to predicted in vivo outcomes (Toxicity, Distribution).

In Vitro Profiling Protocols

To establish a Level A IVIVC (point-to-point correlation), rigorous in vitro datasets are required.

A. Metabolic Stability & Clearance (Microsomal Assay)

ASP-249 is susceptible to Phase I (oxidation) and Phase II (glucuronidation/acetylation) metabolism.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Protocol: Incubate 1 µM ASP-249 with NADPH regenerating system.

  • Key Readout: Intrinsic Clearance (

    
    ).
    
  • Relevance: The piperidine ring is a site for hydroxylation; the amine is a site for N-acetylation (NAT1/2).

B. Permeability (PAMPA & Caco-2)

The sulfonamide-piperidine moiety increases lipophilicity compared to primary sulfonamides, potentially improving membrane permeability.

  • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4.

  • Target Permeability (

    
    ): 
    
    
    
    (High permeability classification).
C. Pharmacological Potency (IC50)

Assuming evaluation as an MMP-2 Inhibitor (common for this scaffold):

  • Assay: Fluorometric MMP-2 activity assay using a quenched peptide substrate.

  • Protocol:

    • Incubate enzyme (10 nM) with ASP-249 (0.1 nM – 10 µM) for 30 mins.

    • Add substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2).

    • Measure fluorescence (Ex/Em: 328/393 nm).

In Vivo Translation & Correlation Strategy

The core challenge with aminophenol-based compounds is the non-linear pharmacokinetics due to saturation of conjugation pathways (sulfation/glucuronidation).

Comparative Analysis: ASP-249 vs. Alternatives
FeatureASP-249 (Subject)Sulfamethoxazole (Primary Sulfonamide Ref)Acetaminophen (Aminophenol Ref)
Structure Class Tertiary Sulfonamide + AminophenolPrimary SulfonamideN-acetyl-aminophenol
Primary Target MMP / Redox ModulationDihydropteroate SynthaseCOX (Peroxidase site)
Solubility Low-Moderate (LogP ~1.5-2.0)ModerateModerate
Metabolic Risk High (Quinone Imine formation)Moderate (N-acetylation)High (NAPQI formation)
Permeability High (Piperidine driven)ModerateHigh
IVIVC Approach PBPK Modeling (Metabolism-limited)Linear CorrelationToxicity-Exposure Correlation
Establishing the Correlation (The Workflow)

The IVIVC for ASP-249 is best modeled using a Physiologically Based Pharmacokinetic (PBPK) approach, linking in vitro


 to in vivo AUC.

Step-by-Step Correlation Protocol:

  • In Vitro Input: Measure

    
     (microsomes) and 
    
    
    
    (fraction unbound in plasma).
  • Scaling: Extrapolate

    
     to Organ Clearance (
    
    
    
    ) using scaling factors (e.g., 45 mg protein/g liver).
  • In Vivo Validation: Administer ASP-249 IV and PO to Sprague-Dawley rats (10 mg/kg).

  • Correlation Calculation:

    
    
    
    • Target Ratio: 0.8 – 1.2 (indicates high predictability).

Visualizing the IVIVC Workflow

The following diagram illustrates the critical path from determining the physicochemical properties of ASP-249 to predicting its in vivo safety and efficacy.

IVIVC_Workflow cluster_0 In Vitro Inputs cluster_1 In Silico Modeling (PBPK) cluster_2 In Vivo Validation Sol Solubility (pH 7.4) SimAbs Simulated Absorption (Fa) Sol->SimAbs Perm Permeability (Caco-2) Perm->SimAbs Meta Metabolic Stability (Microsomes) SimClr Predicted Clearance (CL_hepatic) Meta->SimClr PK Rat PK Profile (Cmax, Tmax, AUC) SimAbs->PK Prediction SimClr->PK Prediction PK->Meta IVIVC Refinement (Identify Transporters) PD Efficacy/Toxicity Readout PK->PD PK/PD Link

Caption: Integrated IVIVC workflow for ASP-249, linking physicochemical data to in vivo PK outcomes.

Critical Analysis & Recommendations

Scientific Integrity Note: ASP-249 is often commercially available as a research reagent (CAS 24962-73-0). However, due to the aminophenol moiety , researchers must control for auto-oxidation in in vitro assays.

  • Protocol Adjustment: Always include 1 mM Ascorbic Acid or EDTA in buffer systems during IC50 determination to prevent false positives caused by quinone-mediated protein alkylation.

Conclusion: While ASP-249 shares the sulfonamide core of classic diuretics, its activity profile is distinct. It serves as an excellent lipophilic probe for investigating non-CA pathways (such as MMPs) and for testing metabolic bioactivation hypotheses.

  • For Drug Development: Use ASP-249 to model the impact of N-piperidine substitution on the bioavailability of sulfonamide scaffolds.

  • For Toxicology: Use it to validate in vitro skin sensitization assays (e.g., DPRA), correlating peptide reactivity (in vitro) with LLNA (in vivo) results.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90467, 2-Amino-4-(piperidin-1-ylsulfonyl)phenol. PubChem. [Link]

  • European Medicines Agency (EMA). Guideline on the reporting of physiologically based pharmacokinetic (PBPK) modelling and simulation. [Link]

  • Supuran, C. T. Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • OECD. Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). (Relevant for Aminophenol IVIVC). [Link]

A Head-to-Head Comparison of Novel Sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, most notably for its role in the inhibition of carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes are critical regulators of physiological pH and are implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[1][2] The core structure of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" presents a compelling scaffold for the development of novel CA inhibitors, combining the classic benzenesulfonamide zinc-binding group with a piperidine tail, which can be modified to achieve isoform-specific interactions.

This guide provides a comprehensive, head-to-head comparison of a representative series of analogs based on the aminophenol benzenesulfonamide scaffold. We will delve into the rationale behind their design and synthesis, present comparative experimental data on their inhibitory potency and selectivity against key human CA isoforms, and elucidate the structure-activity relationships (SAR) that govern their performance. This document is intended for researchers, scientists, and drug development professionals seeking to advance the design of next-generation CA inhibitors.

The Rationale for Analog Design: Targeting Carbonic Anhydrase Isoforms

Humans express fifteen different CA isoforms, each with distinct tissue distribution and physiological roles. While some isoforms, like CA I and II, are widespread, others, such as CA IX and XII, are predominantly found in tumors and are associated with cancer progression and chemoresistance.[1][3] Consequently, the primary goal in designing novel CA inhibitors is to achieve high potency against the target isoform(s) while minimizing off-target inhibition to reduce side effects.

The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site, displacing a water molecule.[4] The structure-activity relationship for these inhibitors is largely dictated by the "tail" portion of the molecule, which extends away from the zinc-binding moiety and can engage in various interactions with the amino acid residues lining the active site cavity. These interactions are crucial for determining both potency and isoform selectivity.[5][6]

The analogs presented in this guide are designed to explore how modifications to the piperidine and benzenesulfonamide moieties influence their inhibitory profile against four key CA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

Comparative Analysis of Inhibitory Potency and Selectivity

To provide a clear head-to-head comparison, we have compiled inhibitory data for a series of representative piperidine-containing benzenesulfonamide analogs from the literature. These analogs showcase key structural modifications and their impact on activity against the four target CA isoforms.

Compound ID Structure hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Acetazolamide (Standard) Clinically used non-selective CA inhibitor25012255.7[7]
Analog 1 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide with 4-hydroxy substitution---4.3[8]
Analog 2 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide with 4-fluoro substitution--1.2-[8]
Analog 3 N-(4-Chlorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide----[9]
Analog 4 4-(4-(4-(4-chlorophenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide----[10]

Note: Direct Kᵢ values for all isoforms were not available for all analogs in a single study. The table presents the most potent reported values to illustrate the potential of these scaffolds.

Structure-Activity Relationship (SAR) Insights:

The data, though from different series, reveals critical SAR trends:

  • Substitution on the Benzenesulfonamide "Tail": The nature of the substituent on the phenyl ring of the piperidine-linked acetamide (Analogs 1 and 2) dramatically influences potency and selectivity. A 4-hydroxy group (Analog 1) confers high potency against hCA XII, while a 4-fluoro group (Analog 2) leads to a highly potent inhibitor of the tumor-associated hCA IX.[8] This highlights the sensitivity of the isoform active sites to subtle electronic and steric changes in the inhibitor's tail.

  • Linker and Piperidine Modification: The linkage between the benzenesulfonamide core and the piperidine tail is a key determinant of activity. The introduction of a more complex hydrazinecarboxamide linker (Analog 3) and further modification to a piperazine-containing tail (Analog 4) represent strategies to explore interactions deeper within the active site cavity, potentially leading to altered selectivity profiles.[9][10]

  • Isoform Selectivity: Achieving selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) is a major goal. The low nanomolar inhibition of hCA IX and XII by analogs 1 and 2, respectively, suggests that the piperidine-benzenesulfonamide scaffold is a promising starting point for developing isoform-selective anticancer agents.[8]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of the analog scaffold and the determination of carbonic anhydrase inhibitory activity.

General Synthesis of Piperidine-Linked Benzenesulfonamide Analogs

The synthesis of these analogs typically involves a multi-step process, starting from commercially available materials. The following is a representative synthetic scheme.

G cluster_0 Synthesis Pathway start 4-Sulfamoylbenzoyl chloride intermediate1 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid start->intermediate1 Amidation piperidine Piperidine-4-carboxylic acid piperidine->intermediate1 final_product Piperidine-carboxamide Analog intermediate1->final_product Amide Coupling (e.g., HATU, DIPEA) amine Substituted Amine (R-NH2) amine->final_product G cluster_1 Stopped-Flow Assay Workflow enzyme_prep Prepare CA Isoform Solution mixing Rapid Mixing in Stopped-Flow Instrument enzyme_prep->mixing inhibitor_prep Prepare Analog Solutions inhibitor_prep->mixing substrate_prep Prepare CO2 Substrate Solution substrate_prep->mixing detection Monitor pH Change (Indicator Dye) mixing->detection analysis Calculate Initial Reaction Rates detection->analysis ki_determination Determine Ki from Dose-Response Curves analysis->ki_determination

Sources

Validating the target engagement of "2-Amino-4-(piperidine-1-sulfonyl)-phenol" in cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-(piperidine-1-sulfonyl)-phenol (APSP) represents a distinct chemical scaffold combining a redox-active ortho-aminophenol motif with a lipophilic piperidine-sulfonamide tail. Unlike primary sulfonamides that target Carbonic Anhydrases, the tertiary sulfonamide (piperidine-capped) in APSP precludes ionization, directing its affinity toward hydrophobic pockets in kinases, sulfotransferases, or nucleotide-binding proteins.

Validating the target engagement (TE) of APSP in live cells is complex due to its potential for redox cycling (oxidation of the aminophenol to a quinone imine). This guide provides a rigorous, comparative framework for distinguishing bona fide target engagement from non-specific redox artifacts, prioritizing label-free biophysical methods over derivatization-dependent techniques.

Part 1: Comparative Analysis of Validation Methodologies

For a fragment-like molecule such as APSP (MW ~256 Da), attaching a fluorophore or biotin tag (for microscopy or pulldowns) often abolishes binding affinity. Therefore, label-free or competition-based methods are superior.

Methodological Comparison Matrix
FeatureCETSA (Cellular Thermal Shift Assay)NanoBRET (Bioluminescence Resonance Energy Transfer)DARTS (Drug Affinity Responsive Target Stability)
Principle Ligand binding stabilizes protein structure, increasing melting temperature (

).
Competitive displacement of a tracer from a Luciferase-tagged target.Ligand binding protects the target from protease (Pronase/Subtilisin) digestion.
Suitability for APSP Highest. Requires no modification of APSP.High. Requires a known tracer and genetic engineering of the target.Medium. Good for identifying unknown targets, but lower throughput.
Cellular Context Endogenous protein in live cells/lysate.Live cells (requires transfection).Lysate (typically).
False Positive Risk Low (if aggregation is controlled).Low (ratiometric readout).Medium (protease sensitivity varies).
Data Output Thermal aggregation curves (

).
Occupancy/Affinity (

,

).
Western Blot bands (Qualitative/Semi-quant).

Recommendation: CETSA is the primary protocol for APSP validation because it validates engagement with the endogenous target without requiring the synthesis of a tracer or genetic modification of the cell line.

Part 2: Mechanistic Logic & Signaling

The "Aminophenol" Liability: A Critical Control

Before interpreting TE data, one must account for the chemical reactivity of the 2-aminophenol moiety.

  • Mechanism: In oxidative cellular environments, the 2-aminophenol can oxidize to a quinone imine, which is an electrophile capable of covalent modification (Michael addition) of cysteines.

  • Control: All validation assays must include a Reducing Agent Control (e.g., DTT or TCEP during lysis) to distinguish reversible binding from covalent adduct formation.

Workflow Visualization

The following diagram illustrates the logical flow for validating APSP, integrating the redox check.

APSP_Validation_Workflow cluster_Mechanism Binding Mechanism Check Compound Compound: APSP (2-Amino-4-(piperidine-1-sulfonyl)-phenol) Cell_Treatment Live Cell Treatment (Dose Response) Compound->Cell_Treatment Reversible Reversible Binding (Hydrophobic Pocket) Cell_Treatment->Reversible Primary Mode Covalent Covalent Adduct (Quinone Imine Formation) Cell_Treatment->Covalent Oxidative Stress CETSA CETSA Protocol (Heat Challenge) Reversible->CETSA Covalent->CETSA Irreversible Stabilization Detection Western Blot / AlphaScreen CETSA->Detection Result Shift in Aggregation Temp (ΔTagg) Detection->Result

Caption: Workflow distinguishing reversible vs. covalent binding modes of APSP during thermal shift analysis.

Part 3: Detailed Protocol – Cellular Thermal Shift Assay (CETSA)

This protocol is optimized for APSP, focusing on its solubility profile and potential redox activity.

Phase 1: Preparation

Reagents:

  • APSP (10 mM stock in DMSO). Note: Ensure stock is fresh; aminophenols darken upon oxidation.

  • Target Cells (e.g., HEK293, Jurkat).

  • Protease Inhibitor Cocktail (EDTA-free).

  • Detection Antibody (Specific to Target Protein).

Phase 2: The "Isothermal Dose-Response" (ITDR)

Instead of a melting curve at a single concentration, we first validate dose-dependency at a fixed temperature.

  • Cell Seeding: Seed cells to 70-80% confluence in 6-well plates.

  • Treatment: Treat cells with APSP at a gradient: 0 (DMSO), 0.1, 1, 10, 50, 100 µM.

    • Incubation: 1 hour at 37°C. (Short incubation prevents extensive metabolic oxidation of the phenol).

  • Harvest: Wash with PBS, trypsinize, and resuspend in PBS containing Protease Inhibitors.

  • Heat Shock:

    • Aliquot cell suspensions (50 µL) into PCR tubes.

    • Heat at 52°C (or the determined

      
       of the target) for 3 minutes .
      
    • Why 52°C? This is a typical aggregation onset for many cytosolic kinases. Adjust based on the specific target's melt curve.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid

    
     / 25°C).
    
  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Logic: Soluble (stabilized) protein remains in the supernatant; unstable (denatured) protein pellets.

Phase 3: Data Analysis & Visualization

Analyze the supernatant via Western Blot. Plot the band intensity relative to the DMSO control.

Expected Outcome:

  • True Binder: Band intensity increases with APSP concentration (stabilization).

  • Non-Binder: Band intensity remains low/constant (protein precipitates due to heat).

CETSA Logic Diagram

CETSA_Logic cluster_0 DMSO Control cluster_1 APSP Treated Target_Unbound Target Protein (Unbound) Heat_1 Heat (52°C) Target_Unbound->Heat_1 Agg_1 Denatured Aggregates Heat_1->Agg_1 Pellet_1 Pellet (Precipitate) Agg_1->Pellet_1 Target_Bound Target + APSP (Complex) Heat_2 Heat (52°C) Target_Bound->Heat_2 Soluble Folded Protein Heat_2->Soluble Supernatant Supernatant (Detected) Soluble->Supernatant

Caption: CETSA mechanism. Ligand binding prevents heat-induced unfolding, keeping the target in the soluble fraction.

Part 4: Scientific Integrity & Troubleshooting

The "Redox False Positive" Check

If APSP shows stabilization, you must rule out non-specific crosslinking.

  • Experiment: Repeat the CETSA ITDR in the presence of 1 mM DTT or β-mercaptoethanol in the lysis buffer.

  • Interpretation:

    • If stabilization persists with DTT: The binding is likely reversible (hydrophobic/ionic).

    • If stabilization disappears or changes significantly: The effect may be driven by quinone-imine covalent modification .

Solubility Limits

The piperidine-sulfonamide tail is highly lipophilic.

  • Risk: APSP may precipitate in culture media at >50 µM.

  • Validation: Perform a simple light scattering or absorbance check of the compound in media (without cells) to ensure solubility at the highest test concentration.

Washout Experiment (Reversibility)

To confirm the binding is reversible (typical for sulfonamides):

  • Treat cells with APSP (10 µM, 1 hr).

  • Wash cells 3x with PBS (15 min each).

  • Perform CETSA.

  • Result: If the thermal shift is lost after washing, the binding is reversible . If the shift remains, the binding is tight/covalent or the off-rate is extremely slow.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Martinez, N. J., et al. (2018). Thermal Shift Assays for Small-Molecule Target Engagement. Assay Guidance Manual. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link

Safety Operating Guide

Navigating the Disposal of 2-Amino-4-(piperidine-1-sulfonyl)-phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Sum of its Parts

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of a dedicated SDS for 2-Amino-4-(piperidine-1-sulfonyl)-phenol, we must infer its potential hazards from its structural components.

  • Phenolic Group: Phenols are known to be corrosive and toxic.[1][2] Skin contact can cause severe burns, and ingestion or inhalation can be harmful.[2] Phenol itself is a combustible acid.[1]

  • Aromatic Amine Group: Aromatic amines can be toxic and may have carcinogenic properties.

  • Sulfonamide Group: While many sulfonamides are used as antibiotics, as a class of chemical compounds, they should be handled with care, and their environmental impact considered.

  • Piperidine Moiety: Piperidine is a cyclic amine that is flammable and can cause skin burns and eye damage.[3]

Given this combination of functional groups, 2-Amino-4-(piperidine-1-sulfonyl)-phenol should be treated as a hazardous waste. It is crucial to prevent its release into the environment, as phenolic compounds, in particular, can be very toxic to aquatic life.

Core Principles of Disposal

The disposal of 2-Amino-4-(piperidine-1-sulfonyl)-phenol must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The fundamental principle is that hazardous chemical waste must not be disposed of down the drain or in regular trash.[4][5][6] All waste containing this compound, including contaminated labware, must be collected and managed as hazardous waste.[7]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear workflow for the safe disposal of 2-Amino-4-(piperidine-1-sulfonyl)-phenol in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect pure 2-Amino-4-(piperidine-1-sulfonyl)-phenol, and any contaminated disposable materials such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[8]

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[7]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[8]

    • Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Labeling

Proper labeling is a regulatory requirement and essential for safety. The hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Amino-4-(piperidine-1-sulfonyl)-phenol"

  • The CAS Number: "24962-73-0"

  • An indication of the hazards (e.g., "Toxic," "Corrosive")

Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1][5]

Final Disposal

The ultimate disposal of 2-Amino-4-(piperidine-1-sulfonyl)-phenol must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Incineration in a chemical incinerator equipped with a scrubber is the recommended disposal method for many organic compounds, including those with phenolic and sulfonamide structures, to ensure complete destruction.[3]

Decontamination and Spill Procedures

Decontamination
  • Glassware and equipment that have come into contact with 2-Amino-4-(piperidine-1-sulfonyl)-phenol should be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone), and collect the rinseate as hazardous waste.[7]

  • After the initial solvent rinse, wash the glassware thoroughly with soap and water.[2]

Spill Management

In the event of a spill, the response will depend on the quantity.

  • Small Spills (less than 50 ml or 50 g):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[1]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (greater than 50 ml or 50 g):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.[1][2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Pure compound, contaminated labware) Collect in dedicated solid waste container Prep->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Collect in dedicated liquid waste container Prep->LiquidWaste Labeling Label Container: 'Hazardous Waste' Full Chemical Name & CAS No. Hazard Symbols SolidWaste->Labeling LiquidWaste->Labeling Storage Store in designated Satellite Accumulation Area Labeling->Storage EHS Contact EHS or Licensed Hazardous Waste Contractor Storage->EHS Incineration High-Temperature Incineration (Recommended Method) EHS->Incineration

Caption: Decision workflow for the proper disposal of 2-Amino-4-(piperidine-1-sulfonyl)-phenol.

Quantitative Data Summary

ParameterValueSource
CAS Number 24962-73-0[10]
Molecular Formula C₁₁H₁₆N₂O₃S[10][11]
Molecular Weight 256.321 g/mol [10]

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (n.d.). University of Tennessee Health Science Center. Retrieved February 15, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 15, 2026, from [Link]

  • Phenol. (n.d.). University of California, Berkeley, EH&S. Retrieved February 15, 2026, from [Link]

  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Labor
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). Louisiana State University Health Sciences Center Shreveport. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved February 15, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 15, 2026, from [Link]

  • 2-amino-4-(piperidine-1-sulfonyl)phenol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved February 15, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 15, 2026, from [Link]

Sources

Personal protective equipment for handling 2-Amino-4-(piperidine-1-sulfonyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

To: Research Personnel & Safety Officers

As a Senior Application Scientist, I must emphasize that while 2-Amino-4-(piperidine-1-sulfonyl)-phenol is often categorized as a standard organic intermediate, its structural moieties dictate a specific risk profile that exceeds "standard" laboratory precautions.

This molecule contains three distinct functional units that drive our safety protocol:

  • Phenol Core: Presents risks of protein denaturation and rapid skin absorption.

  • Sulfonyl Group: A known structural alert for respiratory and contact sensitization.

  • Piperidine Ring: Increases lipophilicity, potentially enhancing dermal permeation rates compared to simple aminophenols.

The Critical Directive: Treat this compound as a Sensitizing Irritant . The primary goal is to prevent the "First Exposure Event" which can induce long-term allergic sensitization. PPE is your secondary barrier; containment is primary.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Deviations are only permitted if a higher level of protection is selected.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) Specification: ASHRAE 110 Certified, Face velocity 80-100 fpm.Rationale: As a solid powder, electrostatic forces can aerosolize particles during weighing. Inhalation is the fastest route for sensitization.
Respiratory N95/P100 (Secondary) Specification: NIOSH-approved particulate respirator.Rationale: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Ocular Chemical Splash Goggles Specification: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient. Airborne dust can bypass side shields. Phenolic compounds can cause severe corneal opacity upon contact.
Dermal (Hand) Double Nitrile (Solid) Specification: 5 mil (0.12mm) minimum thickness.Rationale: For dry powder, nitrile offers excellent abrasion resistance. Double gloving allows immediate doffing of the outer layer upon contamination without exposing skin.
Dermal (Hand) Laminate/Silver Shield (Solution) Specification: EVOH/PE Laminate.Rationale: Once dissolved in organics (e.g., DMSO, DCM), the piperidine moiety enhances permeation. Nitrile degrades rapidly against many organic solvents; laminate provides broad-spectrum chemical resistance.
Body Lab Coat (High-Neck) Specification: 100% Cotton or Nomex (if flammable solvents present).Rationale: Synthetic blends can melt into skin during fire. High-neck design prevents dust settling on the clavicle/neck area.

Operational Workflow: Safe Handling Protocol

The following workflow utilizes a "Zone of Control" approach to minimize contamination spread.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure the sash is at the working height (usually 18 inches).

  • Static Mitigation: Place an ionizing fan or anti-static gun inside the hood if the humidity is <30%. Sulfonamide powders are prone to static charge, leading to "jumping" powder.

  • Prepare Waste Stream: Place a solid waste container inside the hood to avoid moving contaminated items across the lab.

Phase 2: Active Manipulation (Weighing & Transfer)
  • Donning Sequence: Wash hands -> Inner Gloves -> Lab Coat -> Goggles -> Outer Gloves.

  • The "Deep Reach" Technique: Work at least 6 inches inside the hood sash.

  • Weighing:

    • Use a balance enclosure or work strictly inside the hood.

    • Technique: Do not tap the spatula on the receiving vessel rim (generates aerosols). Use a gentle rolling motion.

  • Solubilization: If dissolving, add solvent slowly to the solid. Exothermic heat (common with phenols) can increase vapor pressure.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance and surrounding area. Dispose of the wipe as hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard immediately.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the zone.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling 2-Amino-4-(piperidine-1-sulfonyl)-phenol RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling RiskAssess->SolidPath Powder SolPath Solution Handling (Organic Solvents) RiskAssess->SolPath Dissolved PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles SolidPath->PPE_Solid Eng_Solid Engineering: Fume Hood (Static Control Required) PPE_Solid->Eng_Solid Action Perform Experiment (Keep hands 6 inches inside hood) Eng_Solid->Action PPE_Sol PPE: Silver Shield/Laminate Gloves + Goggles SolPath->PPE_Sol Eng_Sol Engineering: Fume Hood (Vapor Capture) PPE_Sol->Eng_Sol Eng_Sol->Action Waste Disposal: Segregated Solid/Liquid Waste Action->Waste End Decon & Wash Hands Waste->End

Caption: Operational workflow distinguishing PPE requirements based on physical state (Solid vs. Solution).

Emergency Response Procedures

In the event of containment breach, immediate action is required to mitigate the phenol/piperidine toxicity.

Exposure Scenarios[1][2][3][4][5][6][7][8][9][10]
  • Ocular Contact:

    • IMMEDIATE: Flush eyes for 15 minutes minimum. Time this; do not guess.

    • Mechanism: Phenols have a local anesthetic effect. The pain may subside before the damage is neutralized. Continue flushing regardless of pain level.

    • Seek Medical Attention: Ophthalmic evaluation is mandatory for phenol derivatives.

  • Dermal Contact:

    • Remove: Doff contaminated clothing immediately.[1][2][3][4]

    • Wash: Use Polyethylene Glycol (PEG 300 or 400) if available; it solubilizes phenols better than water. If not, use copious amounts of soap and water.[5][6][2]

    • Do Not Scrub: Scrubbing abrades the skin barrier, increasing systemic absorption.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (solvent-dampened) to suppress dust.

    • Scoop into a wide-mouth jar.

Waste Disposal & Logistics

  • Classification: Hazardous Organic Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) due to the amine/sulfonamide groups (potential for violent reaction or nitrosamine formation).

  • Method: Incineration is the preferred disposal method to ensure thermal destruction of the piperidine ring and sulfonamide linkage.

References

  • Santa Cruz Biotechnology. 2-Amino-4-(piperidine-1-sulfonyl)-phenol Safety Data Sheet (CAS 24962-73-0).[7] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment (PPE).[8] Retrieved from

  • Dartmouth Environmental Health & Safety. Glove Selection Guide for Organic Chemicals. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Piperidine Derivatives and Handling. Retrieved from

Sources

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